molecular formula C14H17ClO B3183139 1-p-Tolyl-cyclohexanecarbonyl chloride CAS No. 676348-46-2

1-p-Tolyl-cyclohexanecarbonyl chloride

Cat. No.: B3183139
CAS No.: 676348-46-2
M. Wt: 236.73 g/mol
InChI Key: OHENUMMBHAOHOB-UHFFFAOYSA-N
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Description

1-p-Tolyl-cyclohexanecarbonyl chloride is a useful research compound. Its molecular formula is C14H17ClO and its molecular weight is 236.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-p-Tolyl-cyclohexanecarbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-p-Tolyl-cyclohexanecarbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)cyclohexane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHENUMMBHAOHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-p-Tolyl-cyclohexanecarbonyl chloride CAS number 676348-46-2

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-p-Tolyl-cyclohexanecarbonyl chloride is a specialized acyl chloride derivative that, while commercially available, remains a compound of niche interest within the broader landscape of chemical synthesis and drug discovery.[1] Its structure, featuring a tolyl group attached to a cyclohexane ring at the same carbon as the carbonyl chloride, presents a unique combination of steric bulk and reactivity, suggesting its utility as a scaffold or building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic pathway, its predicted reactivity, potential applications in medicinal chemistry, and essential safety and handling protocols. Given the limited publicly available data on this specific molecule, this paper draws upon established principles of organic chemistry and data from analogous compounds to offer a thorough and scientifically grounded perspective.

Chemical and Physical Properties

The fundamental properties of 1-p-Tolyl-cyclohexanecarbonyl chloride are summarized below. Spectroscopic and detailed physical data are not widely published; therefore, predicted characteristics based on its structure and analogous compounds are included.

PropertyValueSource
CAS Number 676348-46-2[1]
Molecular Formula C14H17ClO[1]
Molecular Weight 236.74 g/mol [1]
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solidInferred from similar acyl chlorides
Solubility Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, toluene) and reactive with protic solvents (e.g., water, alcohols).[2]Inferred from general acyl chloride properties
Boiling Point Not reported. Predicted to be high due to its molecular weight, likely requiring vacuum distillation.Inferred
Melting Point Not reported.

Proposed Synthesis Pathway

A robust synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride can be envisioned in a two-step process starting from 1-(p-tolyl)cyclohexane-1-carbonitrile. This precursor is a known compound and serves as a logical starting point for generating the required carboxylic acid intermediate.

Workflow for the Synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride

G A 1-(p-Tolyl)cyclohexane-1-carbonitrile B Step 1: Hydrolysis A->B H2SO4 (aq), Heat C 1-(p-Tolyl)cyclohexane-1-carboxylic acid B->C D Step 2: Chlorination C->D SOCl2 or (COCl)2 E 1-p-Tolyl-cyclohexanecarbonyl chloride D->E

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(p-Tolyl)cyclohexane-1-carboxylic acid

The initial step involves the hydrolysis of the nitrile group of 1-(p-tolyl)cyclohexane-1-carbonitrile to a carboxylic acid. This transformation can be effectively achieved under acidic conditions.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(p-tolyl)cyclohexane-1-carbonitrile.

  • Reagent Addition: Add a 50% aqueous solution of sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it over ice. The carboxylic acid product will likely precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Step 2: Synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[3][4][5]

Experimental Protocol:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser (fitted with a drying tube or gas outlet to a scrubber) and a magnetic stirrer.

  • Reagents: Add 1-(p-tolyl)cyclohexane-1-carboxylic acid to the flask, followed by an excess of thionyl chloride. A small amount of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[4]

  • Purification: Once the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the 1-p-Tolyl-cyclohexanecarbonyl chloride.

Mechanism of Acyl Chloride Formation with Thionyl Chloride

G cluster_0 Mechanism RCOOH R-COOH SOCl2 SOCl2 RCOOH->SOCl2 Nucleophilic attack on S Intermediate1 Chlorosulfite Intermediate SOCl2->Intermediate1 Formation of chlorosulfite Tetrahedral Tetrahedral Intermediate Intermediate1->Tetrahedral Nucleophilic attack by Cl- RCOCl R-COCl Tetrahedral->RCOCl Elimination of leaving group SO2 SO2 Tetrahedral->SO2 HCl HCl Tetrahedral->HCl

Caption: Conversion of a carboxylic acid to an acyl chloride using thionyl chloride.[6]

Reactivity and Potential Applications in Drug Discovery

As an acyl chloride, 1-p-Tolyl-cyclohexanecarbonyl chloride is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, making it a valuable reagent for introducing the 1-p-tolyl-cyclohexanecarbonyl moiety into various molecular scaffolds.

Key Reactions:

  • Amide Formation: Reacts readily with primary and secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

  • Ester Formation: Reacts with alcohols to form esters.

  • Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst, forming a new carbon-carbon bond.

The structural features of this molecule—a rigid cyclohexyl ring and a substituted aromatic tolyl group—make it an interesting building block for drug discovery. The quaternary carbon center provides significant steric hindrance, which can be strategically employed to:

  • Enhance Metabolic Stability: The bulky group can shield adjacent functional groups from enzymatic degradation, potentially increasing the half-life of a drug candidate.

  • Modulate Binding Affinity: The rigid conformation can lock a molecule into a specific orientation, potentially improving its binding to a biological target.

  • Increase Lipophilicity: The cyclohexyl and tolyl groups increase the nonpolar character of a molecule, which can influence its ability to cross cell membranes.

While no specific biological activities have been reported for derivatives of 1-p-Tolyl-cyclohexanecarbonyl chloride in the public domain, its structural motifs are present in various classes of bioactive molecules. Its utility is likely found in proprietary drug discovery programs where novel scaffolds are required to explore new chemical space.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 1-p-Tolyl-cyclohexanecarbonyl chloride. However, based on the known hazards of similar acyl chlorides like cyclohexanecarbonyl chloride, the following precautions are strongly advised.[2][7][8][9][10][11][12]

  • Corrosive: Acyl chlorides are corrosive and can cause severe skin burns and eye damage.[7][8][9]

  • Lachrymator: Likely to be a lachrymator, causing irritation and tearing of the eyes.

  • Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrogen chloride (HCl) gas, which is corrosive and toxic upon inhalation.[11]

Handling and Storage:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9]

  • Inert Atmosphere: For reactions and storage, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[9][11]

  • Spill and Waste: Absorb spills with an inert, dry material and dispose of as hazardous chemical waste. Neutralize waste with a weak base (e.g., sodium bicarbonate) with caution before disposal, following all local regulations.

Conclusion

1-p-Tolyl-cyclohexanecarbonyl chloride represents a potentially valuable, yet under-documented, chemical reagent. Its unique structural features offer synthetic chemists and drug discovery professionals an opportunity to introduce steric bulk and a defined three-dimensional architecture into new molecules. While its application is not widespread in published literature, the fundamental reactivity of its acyl chloride group, combined with the properties of its tolyl and cyclohexyl moieties, makes it a compelling tool for the synthesis of novel compounds with potential therapeutic applications. Adherence to rigorous safety protocols is paramount when working with this and other reactive acyl chlorides.

References

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Scribd. (n.d.). Carboxylic Acid to Acid Chloride Conversion. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanecarbonyl chloride. PubChem Compound Database. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1-(P-TOLYL)-1-CYCLOHEXANECARBONITRILE, 250 mg. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ScienceDirect. (n.d.). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Retrieved from [Link]

  • YouTube. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis. Dr. Tania CS. Retrieved from [Link]

  • OSTI.GOV. (1987, November 20). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(p-Tolyl)cyclopropanecarbonitrile. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). Retrieved from [Link]

Sources

1-p-Tolyl-cyclohexanecarbonyl Chloride: A Comprehensive Technical Guide to Physical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-p-Tolyl-cyclohexanecarbonyl chloride (CAS: 676348-46-2), also known as 1-(4-methylphenyl)cyclohexanecarbonyl chloride, is a highly reactive acyl halide derivative[1]. Characterized by the fusion of a lipophilic cyclohexane ring and a p-tolyl group at the alpha-carbon of the carbonyl center, this compound serves as a critical electrophilic building block in advanced organic synthesis. It is predominantly utilized in medicinal chemistry for the development of ion channel modulators, specifically tetrazole-derived Kv1.5 blockers[2], and in specialized proteomics research[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its reactivity, and validated protocols for its application in drug discovery workflows.

Part 1: Chemical Identity and Structural Causality

The unique physical properties of 1-p-Tolyl-cyclohexanecarbonyl chloride are dictated by its structural components. The absence of hydrogen-bond donors (due to the conversion of the parent carboxylic acid to an acyl chloride) significantly lowers its melting point and boiling point relative to its parent acid, while the bulky 1-p-tolyl-cyclohexyl moiety provides substantial steric hindrance around the electrophilic carbonyl carbon.

Table 1: Chemical Identity
ParameterValue / Description
Chemical Name 1-p-Tolyl-cyclohexanecarbonyl chloride
Synonyms 1-(4-methylphenyl)cyclohexanecarbonyl chloride
CAS Registry Number 676348-46-2
Molecular Formula C₁₄H₁₇ClO
Molecular Weight 236.74 g/mol
Structural Class Aryl-substituted cycloalkyl acyl halide
Table 2: Physicochemical Properties Profile

Note: Due to the highly reactive nature of complex acyl chlorides, some values are derived via computational prediction and comparative analysis with the baseline analog, cyclohexanecarbonyl chloride (CAS 2719-27-9)[3].

PropertyValueMechanistic Rationale
Physical State (at 25°C) Viscous liquid to low-melting solidLack of intermolecular hydrogen bonding prevents rigid crystal lattice formation at room temperature.
Boiling Point ~290–310 °C (Predicted at 760 mmHg)The addition of the p-tolyl group significantly increases London dispersion forces compared to unsubstituted cyclohexanecarbonyl chloride (BP 184°C)[3].
Density ~1.12 g/cm³ (Predicted)The aromatic pi-system of the p-tolyl group allows for tighter molecular packing than a simple cyclohexane ring (1.096 g/cm³)[3].
Topological Polar Surface Area (TPSA) 17.1 ŲThe single carbonyl oxygen is the only polar surface contributor, making the molecule highly lipophilic[2].
Solubility Soluble in aprotic organic solvents (DCM, THF, Toluene); Reacts violently with water.The highly polarized C-Cl bond undergoes rapid nucleophilic attack by protic solvents, leading to hydrolysis.

Part 2: Chemical Reactivity and Stability

The Causality of Steric Hindrance

In standard acyl chlorides, the carbonyl carbon is highly susceptible to nucleophilic attack. However, in 1-p-Tolyl-cyclohexanecarbonyl chloride, the alpha-carbon is quaternary—bonded to the carbonyl group, a p-tolyl ring, and the cyclohexane ring. This massive steric bulk creates a kinetic barrier. Experimental Consequence: Reactions utilizing this compound often require highly nucleophilic amines, elevated temperatures, or the addition of catalytic coupling agents (such as DMAP) to drive the nucleophilic acyl substitution forward.

Moisture Sensitivity and Degradation

Like all acyl chlorides, this compound is exquisitely sensitive to atmospheric moisture. Exposure to water initiates a rapid hydrolysis reaction, yielding 1-(p-tolyl)cyclohexanecarboxylic acid and corrosive hydrogen chloride (HCl) gas.

HydrolysisPathway RCOCl Acyl Chloride (Active Species) Tetra Tetrahedral Intermediate (Unstable) RCOCl->Tetra Nucleophilic Attack H2O Atmospheric Moisture (H2O) H2O->Tetra Acid 1-(p-Tolyl)cyclohexanecarboxylic Acid (Inactive) Tetra->Acid Elimination HCl Hydrogen Chloride (Corrosive Byproduct) Tetra->HCl

Caption: Moisture-induced degradation pathway of 1-p-Tolyl-cyclohexanecarbonyl chloride.

Part 3: Experimental Protocols and Workflows

1-p-Tolyl-cyclohexanecarbonyl chloride is famously utilized in the synthesis of tetrazole-derived Kv1.5 blockers, which are investigated for their ability to increase right atrial effective refractory period (ERP) without affecting ventricular ERP, a critical mechanism in treating atrial fibrillation[2].

Standard Operating Procedure: Synthesis of Amide Derivatives

To ensure a self-validating system, this protocol incorporates in-process controls (TLC monitoring) and specific causality-driven reagent choices.

Reagents Required:

  • 1-p-Tolyl-cyclohexanecarbonyl chloride (1.0 eq)

  • Primary/Secondary Amine (e.g., tetrazole derivative) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of the Amine Solution: In an oven-dried, argon-purged round-bottom flask, dissolve the amine (1.1 eq) in anhydrous DCM. Causality: Anhydrous conditions are mandatory to prevent competitive hydrolysis of the acyl chloride.

  • Addition of the Base: Add DIPEA (2.0 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1-p-Tolyl-cyclohexanecarbonyl chloride (1.0 eq) dropwise. Causality: The reaction is highly exothermic; cooling prevents thermal degradation and minimizes side reactions.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.0 to 4.0 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).

  • Quenching and Workup (Self-Validation): Once complete, quench the reaction with saturated aqueous NaHCO₃. Causality: The bicarbonate neutralizes any residual acid and unreacted acyl chloride (converting it to the water-soluble sodium carboxylate). Extract the aqueous layer with DCM (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

SynthesisWorkflow A 1-p-Tolyl-cyclohexanecarbonyl chloride (Electrophile) B Amine / Nucleophile (e.g., Tetrazole derivative) C Anhydrous Solvent (DCM) + Non-nucleophilic Base (DIPEA) D Nucleophilic Acyl Substitution (0°C to Room Temp, 1-4h) C->D E Aqueous Workup (NaHCO3 wash to neutralize HCl) D->E F Purified Target Compound (e.g., Kv1.5 Blocker) E->F AB AB AB->C

Caption: Workflow for nucleophilic acyl substitution using 1-p-Tolyl-cyclohexanecarbonyl chloride.

Part 4: Storage and Handling Standards

Due to its reactive profile, strict adherence to storage protocols is required to maintain the compound's integrity over time:

  • Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.

  • Temperature: Store refrigerated (2°C to 8°C) or at room temperature strictly below 30°C in a tightly sealed, moisture-proof container[4].

  • PPE: Handling requires standard chemical safety gear, including nitrile gloves, safety goggles, and operation within a certified fume hood due to the potential release of HCl gas upon ambient moisture exposure.

References

  • Santa Cruz Biotechnology. 1-p-Tolyl-cyclohexanecarbonyl chloride | CAS 676348-46-2 | SCBT.
  • Molaid. 1-(4-methylphenyl)cyclohexanecarbonyl chloride - CAS号—— - 摩熵化学 (Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers, DOI: 10.1016/j.bmcl.2006.09.021).
  • Guidechem. 2719-27-9 Cyclohexanecarbonyl chloride C7H11ClO, Formula,NMR,Boiling Point,Density,Flash Point.
  • Guidechem. CAS 2719-27-9 | Cyclohexanecarbonyl chloride supply.

Sources

1-p-Tolyl-cyclohexanecarbonyl chloride molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(p-Tolyl)cyclohexanecarbonyl chloride , a specialized electrophilic building block used in the synthesis of sterically hindered pharmaceutical scaffolds.

Molecular Architecture, Synthesis, and Application in Drug Discovery

Executive Summary

1-(p-Tolyl)cyclohexanecarbonyl chloride (CAS: 676348-46-2) is a highly reactive acyl chloride characterized by a quaternary carbon center at the 1-position of the cyclohexane ring. This structural motif—a lipophilic cyclohexane scaffold geminally substituted with an aromatic ring and a carbonyl group—is a critical pharmacophore in medicinal chemistry. It serves as a precursor for Kv1.5 potassium channel blockers (anti-arrhythmics) and is structurally homologous to CNS-active agents like venlafaxine and phencyclidine (PCP) derivatives, where the "1-arylcyclohexyl" geometry dictates receptor selectivity.

Molecular Structure & Conformational Dynamics

The defining feature of this molecule is the quaternary carbon (C1) . Unlike simple acid chlorides, the carbonyl group here is shielded by the cyclohexane ring and the bulky p-tolyl group.

2.1 Steric and Electronic Profile
  • Quaternary Center: The C1 carbon is bonded to four non-hydrogen groups (Carbonyl, Aryl, C2-methylene, C6-methylene). This creates significant steric hindrance , reducing the rate of nucleophilic attack compared to non-hindered analogs (e.g., benzoyl chloride).

  • Conformational Locking: The cyclohexane ring typically adopts a chair conformation.

    • Thermodynamic Preference: The bulky p-tolyl group (A-value ~2.8 kcal/mol) strongly prefers the equatorial position to minimize 1,3-diaxial interactions.

    • Result: The chlorocarbonyl group (-COCl) is forced into the axial position. This axial orientation further shields the carbonyl carbon from nucleophilic approach, requiring forcing conditions (catalysis or heat) for subsequent derivatization.

  • Electronic Effect: The p-methyl group on the phenyl ring is a weak electron-donating group (inductive effect). This slightly increases the electron density of the aromatic ring but has minimal direct resonance impact on the carbonyl carbon due to the insulating quaternary center.

2.2 Predicted Spectroscopic Signatures
  • 
    H NMR: 
    
    • 
       7.10–7.30 ppm:  Aromatic AA'BB' system (p-tolyl).
      
    • 
       2.35 ppm:  Singlet (Ar-CH 
      
      
      
      ).
    • 
       1.20–2.50 ppm:  Multiplets (Cyclohexane protons). Note: The axial/equatorial protons will show distinct splitting due to the rigid conformation.
      
  • IR Spectroscopy:

    • 
      :  ~1790–1800 cm
      
      
      
      (Characteristic sharp band for acid chlorides, shifted higher than acids/esters).
Synthetic Methodology

Synthesis of sterically crowded acid chlorides requires protocols that overcome the lack of


-hydrogens and steric shielding.
3.1 Synthesis Workflow (DOT Diagram)

The standard route proceeds from the nitrile precursor via the carboxylic acid.

SynthesisPathway Nitrile 1-(p-Tolyl)cyclohexanecarbonitrile (Precursor) Acid 1-(p-Tolyl)cyclohexanecarboxylic Acid (Intermediate) Nitrile->Acid Reflux (140°C) Product 1-(p-Tolyl)cyclohexanecarbonyl Chloride (Target) Acid->Product Reflux (2h) Reagent1 H2SO4 / H2O (Hydrolysis) Reagent1->Acid Reagent2 SOCl2 + DMF (cat.) (Chlorination) Reagent2->Product Byproducts SO2 (g) + HCl (g) Product->Byproducts

Figure 1: Synthetic pathway from the nitrile precursor to the target acid chloride.

3.2 Detailed Protocol: Acid to Acid Chloride Conversion

Rationale: The conversion of the hindered 1-(p-tolyl)cyclohexanecarboxylic acid to its chloride requires thionyl chloride (SOCl


)  with DMF catalysis . The Vilsmeier-Haack intermediate formed by DMF/SOCl

is essential to activate the sterically crowded carboxyl group.

Reagents:

  • 1-(p-Tolyl)cyclohexanecarboxylic acid (1.0 eq)

  • Thionyl Chloride (2.0 – 3.0 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq - Catalyst)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (optional; neat is preferred for difficult substrates).

Step-by-Step Procedure:

  • Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

    
     or Ar balloon).
    
  • Addition: Charge the flask with the carboxylic acid. If using solvent, add dry DCM (5 vol). If neat, proceed to step 3.

  • Activation: Add Thionyl Chloride dropwise. Caution: Gas evolution (SO

    
    , HCl).
    
  • Catalysis: Add catalytic DMF (1-2 drops). Vigorous bubbling indicates initiation.

  • Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for neat/toluene) for 2–4 hours.

    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or IR (disappearance of broad -OH stretch).

  • Workup: Evaporate excess SOCl

    
     and solvent under reduced pressure.
    
  • Purification: The residue is typically used directly (crude) due to the hydrolytic instability of acid chlorides. If necessary, distill under high vacuum.

Reactivity & Applications in Drug Development
4.1 The "Crowded Carbonyl" Challenge

The quaternary center makes this acid chloride resistant to hydrolysis compared to linear analogs, but it also slows down desired coupling reactions.

  • Nucleophilic Acyl Substitution: When reacting with amines to form amides (e.g., for Kv1.5 blockers), use a strong base (Et

    
    N or DIPEA) and potentially a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the attack.
    
4.2 Key Application: Kv1.5 Blockers

Research indicates this scaffold is used to synthesize tetrazole-derived blockers for the Kv1.5 potassium channel , a target for treating atrial fibrillation.

Mechanism of Action (SAR): The lipophilic 1-(p-tolyl)cyclohexyl group anchors the molecule in the channel pore, while the carbonyl-derived moiety (amide/tetrazole) interacts with the polar residues of the channel vestibule.

4.3 Biological Pathway Context (DOT Diagram)

The following diagram illustrates the role of this scaffold in the synthesis of bioactive Kv1.5 blockers.

DrugDiscovery Scaffold 1-(p-Tolyl)cyclohexanecarbonyl Chloride Reaction Coupling with Amines/Tetrazoles Scaffold->Reaction Acylation LeadCompound Kv1.5 Channel Blocker (Tetrazole Derivative) Reaction->LeadCompound SAR Optimization Target Kv1.5 Potassium Channel (Atrium) LeadCompound->Target Inhibition (IC50 ~180-550 nM) Effect Prolongation of Atrial Refractory Period (Anti-Arrhythmic) Target->Effect Therapeutic Outcome

Figure 2: Application of the scaffold in developing atrial-selective anti-arrhythmic agents.

Quantitative Data Summary
PropertyValue / DescriptionNote
Formula C

H

ClO
Molecular Weight 236.74 g/mol
Physical State Solid or Viscous OilLow melting point solid expected
Reactivity High (Electrophile)Moisture Sensitive
Precursor CAS 1206-13-91-(p-Tolyl)cyclohexanecarbonitrile
Key Use IntermediateKv1.5 Blockers, CNS Ligands
References
  • Molaid Chemicals. (2006). 1-(4-methylphenyl)cyclohexanecarbonyl chloride - Reaction and Application in Kv1.5 Blockers. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-p-Tolyl-cyclohexanecarbonyl chloride (C₁₄H₁₇ClO)

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-p-Tolyl-cyclohexanecarbonyl chloride is a highly reactive acyl chloride derivative of carboxylic acid, characterized by its molecular formula C₁₄H₁₇ClO.[1] This compound serves as a pivotal intermediate in organic synthesis, primarily functioning as a potent acylating agent. Its structure, which combines a reactive carbonyl chloride with a bulky and lipophilic 1-p-tolyl-cyclohexane moiety, makes it a valuable building block for constructing complex molecular architectures. For professionals in drug development, this molecule offers a scaffold that can be strategically employed to target hydrophobic binding pockets within biological targets. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis, an exploration of its core reactivity, and a discussion of its applications in medicinal chemistry.

Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. While extensive experimental data for 1-p-Tolyl-cyclohexanecarbonyl chloride is not widely published, its characteristics can be reliably predicted based on its constituent functional groups and data from analogous structures like cyclohexanecarbonyl chloride.[2][3][4]

PropertyValueSource
Chemical Formula C₁₄H₁₇ClO[1]
Molecular Weight 236.74 g/mol [1]
CAS Number 676348-46-2[1]
Appearance (Predicted) Colorless to pale yellow liquidAnalogous to Cyclohexanecarbonyl chloride[5]
Key Functional Groups Acyl Chloride, Cyclohexane, p-Tolyl-

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is an intense, sharp absorption band characteristic of the acyl chloride C=O stretch, expected in the range of 1780–1815 cm⁻¹. This is at a higher wavenumber than a typical ketone or carboxylic acid due to the electron-withdrawing effect of the chlorine atom.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be complex but predictable. Key signals would include:

    • A singlet for the methyl protons of the tolyl group (~2.3 ppm).

    • A pair of doublets in the aromatic region (7.0-7.3 ppm) for the AA'BB' system of the para-substituted ring.

    • A complex series of multiplets in the aliphatic region (1.2-2.8 ppm) corresponding to the non-equivalent protons of the cyclohexane ring. Protons alpha to the carbonyl group would be the most downfield shifted.[6]

  • ¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of all 14 carbon atoms. The carbonyl carbon would be highly deshielded, appearing significantly downfield (~170-175 ppm). Other key signals would include the aromatic carbons, the aliphatic methyl carbon (~21 ppm), and the six distinct carbons of the cyclohexane ring.

  • Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M⁺) at m/z 236, along with an M+2 peak at m/z 238 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of Cl (m/z 201) and the cleavage of the carbonyl group.

Synthesis: From Carboxylic Acid to Acyl Chloride

Acyl chlorides are cornerstone intermediates in synthesis largely because they are readily prepared from their more stable, corresponding carboxylic acids.[7][8] The conversion of the precursor, 1-(p-Tolyl)-1-cyclohexanecarboxylic acid[9], to the target acyl chloride is most efficiently achieved using thionyl chloride (SOCl₂).

This method is favored in laboratory settings for two critical reasons:

  • High Efficacy: Thionyl chloride is a powerful chlorinating agent for carboxylic acids.[10][11][12]

  • Irreversible Reaction: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at typical reaction temperatures.[13] Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a high yield in what is effectively an irreversible process.[13]

Experimental Protocol: Synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride

Objective: To convert 1-(p-Tolyl)-1-cyclohexanecarboxylic acid to its corresponding acyl chloride with high purity and yield.

Materials:

  • 1-(p-Tolyl)-1-cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂), reagent grade

  • Anhydrous dichloromethane (DCM) or toluene

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is scrupulously dry to prevent hydrolysis of the reagent and product.[13] The top of the condenser should be fitted with a drying tube to protect the reaction from atmospheric moisture. The entire apparatus should be placed in a well-ventilated fume hood.

  • Charging the Flask: To the flask, add 1-(p-Tolyl)-1-cyclohexanecarboxylic acid (1.0 eq). Add sufficient anhydrous solvent (e.g., DCM or toluene, approx. 5-10 mL per gram of acid) to fully dissolve or suspend the starting material.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (SOCl₂, ~1.5 to 2.0 eq) to the flask at room temperature. The addition may be exothermic. Causality Note: Using a slight excess of SOCl₂ ensures the complete conversion of the carboxylic acid. The excess can be easily removed later due to its volatility.

  • Reaction: Gently heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) using a heating mantle. Allow the reaction to proceed for 1-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (observed as bubbling).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. Trustworthiness Note: This step is critical for purification as the product is often used directly in subsequent steps without further purification. The boiling point of SOCl₂ is 76°C, making it readily separable from the higher-boiling acyl chloride product.

    • The resulting crude 1-p-Tolyl-cyclohexanecarbonyl chloride is typically obtained as an oil and is of sufficient purity for most subsequent synthetic applications. If higher purity is required, vacuum distillation can be performed, though care must be taken to avoid thermal decomposition.

Mechanism of Chlorination with SOCl₂

The reaction proceeds via a nucleophilic acyl substitution pathway.[12] The carboxylic acid's hydroxyl group is a poor leaving group, but its conversion to an acyl chlorosulfite intermediate transforms it into an excellent one.[11][13]

Synthesis_Mechanism cluster_reactants Reactants RCOOH 1-p-Tolyl-cyclohexanecarboxylic Acid Intermediate Acyl Chlorosulfite Intermediate RCOOH->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product 1-p-Tolyl-cyclohexanecarbonyl chloride Intermediate->Product Cl⁻ Attack & Collapse Byproducts SO₂(g) + HCl(g) Product->Byproducts

Caption: Synthesis workflow for 1-p-Tolyl-cyclohexanecarbonyl chloride.

Chemical Reactivity and Synthetic Utility

The high reactivity of 1-p-Tolyl-cyclohexanecarbonyl chloride stems from the electrophilicity of its carbonyl carbon, making it a prime substrate for nucleophilic acyl substitution.[14] This compound serves as a versatile hub for accessing a wide array of other functional groups.

Reactivity_Hub AcylChloride {1-p-Tolyl-cyclohexanecarbonyl chloride | C₁₄H₁₇ClO} Ester Ester AcylChloride->Ester Alcoholysis Amide Amide AcylChloride->Amide Aminolysis Ketone Aryl Ketone AcylChloride->Ketone Friedel-Crafts Acylation CarboxylicAcid Carboxylic Acid (Hydrolysis) AcylChloride->CarboxylicAcid Hydrolysis Alcohol Alcohol (R'-OH) Alcohol->AcylChloride Amine Amine (R'₂NH) Amine->AcylChloride Arene Arene (Ar-H) + AlCl₃ Arene->AcylChloride Water Water (H₂O) Water->AcylChloride

Caption: Key synthetic transformations of 1-p-Tolyl-cyclohexanecarbonyl chloride.

Key Synthetic Applications
  • Friedel-Crafts Acylation: This is one of the most powerful C-C bond-forming reactions in organic chemistry.[15][16] 1-p-Tolyl-cyclohexanecarbonyl chloride can react with an aromatic compound (e.g., benzene, anisole) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a new aryl ketone.[16][17] This reaction is fundamental in drug synthesis for linking different aromatic systems. The reaction proceeds via the formation of a bulky acylium ion electrophile. For substituted arenes like toluene, acylation predominantly occurs at the para position due to steric hindrance at the ortho positions.[18][19]

  • Ester and Amide Formation: The compound reacts readily and often exothermically with alcohols and phenols to form esters, and with primary or secondary amines to form amides.[7] These reactions are significantly faster and more efficient than direct esterification or amidation of the parent carboxylic acid, making the acyl chloride the preferred intermediate for synthesizing these crucial functional groups found in countless pharmaceutical agents.[7]

  • Hydrolysis: The compound is highly sensitive to moisture and will readily hydrolyze back to 1-p-Tolyl-cyclohexanecarboxylic acid upon contact with water.[5][7] While often an undesired side reaction, this property underscores the need for anhydrous reaction conditions.

Relevance in Drug Discovery and Development

While 1-p-Tolyl-cyclohexanecarbonyl chloride itself may not be a final drug product, its role as a specialized chemical building block is of high interest to medicinal chemists. The 1-p-tolyl-cyclohexane group is a non-polar, sterically demanding moiety. This feature can be exploited to:

  • Target Hydrophobic Pockets: Many enzyme active sites and receptor binding sites contain hydrophobic pockets. Incorporating a bulky, lipophilic group like this can enhance binding affinity and selectivity by establishing favorable van der Waals interactions.

  • Improve Pharmacokinetic Properties: Modifying a lead compound with this group can increase its lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Serve as a Synthetic Handle: As detailed above, the acyl chloride functionality allows for the covalent attachment of this scaffold to a wide variety of other molecular fragments, enabling the rapid generation of compound libraries for high-throughput screening.

A pertinent example of a related structure's utility is the use of cyclohexanecarbonyl chloride in the synthesis of WAY-100635, a potent and selective 5-HT₁A receptor antagonist.[20] This demonstrates the proven value of cyclohexane-based acylating agents in creating neurologically active compounds, providing a strong rationale for exploring derivatives like 1-p-Tolyl-cyclohexanecarbonyl chloride in similar research programs.

Safety, Handling, and Storage

Hazard Profile: As with all acyl chlorides, 1-p-Tolyl-cyclohexanecarbonyl chloride should be handled with care.

  • Corrosive: It is corrosive to skin, eyes, and mucous membranes.[2][21] Upon contact with moisture, it releases HCl gas, which is a severe respiratory irritant.[5][21]

  • Moisture Sensitive: Reacts with water, potentially violently, to generate heat and corrosive HCl gas.[21]

Handling Recommendations:

  • Always handle in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[21]

  • Ensure all glassware and reagents are anhydrous to prevent unwanted hydrolysis.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and sources of ignition.

  • Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong shelf life and maintain purity.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Available from: [Link]

  • ChemHelper. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Available from: [Link]

  • Wikipedia. (n.d.). Acyl chloride. Available from: [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Available from: [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Available from: [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. Available from: [Link]

  • Sparkl. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Available from: [Link]

  • PubChem. (n.d.). Cyclohexanecarbonyl chloride. National Institutes of Health. Available from: [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Available from: [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available from: [Link]

  • NIST. (n.d.). Cyclohexanecarbonyl chloride. WebBook. Available from: [Link]

Sources

1-p-Tolyl-cyclohexanecarbonyl chloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

1-(p-Tolyl)cyclohexanecarbonyl chloride (C₁₄H₁₇ClO) is a highly reactive electrophilic intermediate, primarily utilized in the synthesis of CNS-active agents (e.g., Venlafaxine analogs) and sterically hindered amides.

Unlike its parent acid, this compound is rarely isolated for long-term storage due to its susceptibility to hydrolysis. This guide provides the synthesis protocol , critical process parameters (CPPs) , and spectral validation markers required to confirm its formation in situ or after fresh isolation.

Structural Identity[1]
  • IUPAC Name: 1-(4-methylphenyl)cyclohexane-1-carbonyl chloride

  • Molecular Weight: 236.74 g/mol

  • Key Feature: Quaternary carbon at the 1-position creates significant steric bulk, often requiring catalytic activation during synthesis.

Synthesis & Isolation Protocol

Due to the steric hindrance of the 1,1-disubstituted cyclohexane ring, standard acylation often stalls. The use of Thionyl Chloride (SOCl₂) with Dimethylformamide (DMF) catalysis is the industry standard to overcome this energy barrier via the Vilsmeier-Haack intermediate.

Methodology: Catalytic Vilsmeier Activation[2]

Reagents:

  • 1-(p-Tolyl)cyclohexanecarboxylic acid (1.0 eq)

  • Thionyl Chloride (1.5 eq)

  • DMF (anhydrous, 0.05 eq - Critical Catalyst)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Protocol:

  • Setup: Charge the parent acid and anhydrous DCM into a reactor under N₂ atmosphere.

  • Activation: Add catalytic DMF. Note: DMF reacts with SOCl₂ to form the chloroiminium ion (Vilsmeier reagent), which is more electrophilic than SOCl₂ alone.

  • Addition: Add SOCl₂ dropwise at 0°C to control gas evolution (SO₂ + HCl).

  • Reflux: Warm to room temperature, then reflux (40°C for DCM, 80°C for Toluene) for 2–4 hours.

  • Monitoring: Monitor by IR (disappearance of broad OH stretch).

  • Isolation: Remove solvent and excess SOCl₂ under reduced pressure. The residue is a yellow/orange oil used directly in the next step.

Diagram 1: Synthesis & Activation Pathway

SynthesisPathway Acid 1-(p-Tolyl)cyclohexane- carboxylic Acid Product 1-(p-Tolyl)cyclohexane- carbonyl Chloride Acid->Product Reflux 2-4h Reagents SOCl₂ + cat. DMF Inter Active Species: Chloroiminium Ion Reagents->Inter In situ formation Inter->Product Cl transfer Gas Byproducts: SO₂↑ + HCl↑ Product->Gas

Caption: Vilsmeier-catalyzed conversion of the sterically hindered acid to acid chloride.

Spectral Characterization Data

Note: As this is a reactive intermediate, data below represents the theoretical expectation derived from the parent acid and standard acyl chloride shifts. Values must be used for structural confirmation, not absolute identification.

Infrared Spectroscopy (FT-IR)

IR is the primary tool for reaction monitoring. The shift of the carbonyl stretch is diagnostic.

Functional GroupParent Acid (cm⁻¹)Acid Chloride (Product) (cm⁻¹)Notes
O-H Stretch 2500–3300 (Broad)Absent Disappearance confirms consumption of acid.
C=O Stretch 1690–17101790–1805 Sharp, intense peak. Shift due to inductive effect of Cl.
C-Cl Stretch N/A600–800Fingerprint region, often obscured.
Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Ar-CH₃ 2.32Singlet3HMethyl group on p-tolyl ring.
Cyclohexane (β/γ) 1.40 – 1.80Multiplet6HRing protons (remote).
Cyclohexane (α) 2.45 – 2.60Multiplet4HProtons adjacent to quaternary center (Deshielded).
Aromatic (Ar-H) 7.15Doublet (J=8Hz)2HMeta to quaternary carbon.
Aromatic (Ar-H) 7.35Doublet (J=8Hz)2HOrtho to quaternary carbon (AA'BB' system).
COOH 11.0 – 12.0Broad Singlet0HMust be absent.
Mass Spectrometry (EI-MS)

The molecular ion is often weak due to the labile C-Cl bond. The fragmentation pattern is dominated by the stability of the tertiary carbocation.

Fragment (m/z)IdentityMechanism
236 / 238 [M]⁺Molecular ion (3:1 ratio for ³⁵Cl/³⁷Cl). Usually weak.
201 [M - Cl]⁺Acylium Ion . Loss of Chlorine.[1] Base peak candidate.
173 [M - COCl]⁺Tertiary Carbocation . Loss of carbonyl chloride group.[1]
91 [C₇H₇]⁺Tropylium Ion . Characteristic of tolyl/benzyl groups.
Diagram 2: MS Fragmentation Logic

MSFragmentation M_Ion Molecular Ion [M]+ m/z 236/238 Acylium Acylium Ion [M-Cl]+ m/z 201 M_Ion->Acylium - Cl• Carbo 1-(p-Tolyl)cyclohexyl Carbocation [M-COCl]+ m/z 173 Acylium->Carbo - CO (Deformylation) Trop Tropylium Ion m/z 91 Carbo->Trop Ring fragmentation

Caption: Primary fragmentation pathway showing the sequential loss of Chlorine and Carbon Monoxide.

Quality Control & Stability

Critical Warning: This compound is lachrymatory and moisture sensitive .

  • Hydrolysis Check: If the IR spectrum shows a "shoulder" at 1700 cm⁻¹ or a broad baseline at 3000 cm⁻¹, the sample has hydrolyzed back to the parent acid.

  • Derivatization Test (QC Standard):

    • Take an aliquot of the acid chloride.

    • Quench with excess Methanol .

    • Analyze by TLC/GC. The product should be the Methyl Ester (distinct R_f from acid). This is the most reliable purity check.

References

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for Acyl Chloride IR/NMR shifts).
  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • National Institute of Standards and Technology (NIST). Mass Spectral Library (2023). (Fragmentation patterns of alkyl-substituted benzoyl chlorides).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman. (General protocols for acid chloride synthesis).

Sources

Technical Monograph: 1-p-Tolyl-cyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Utility in the Synthesis of 4-Methylphencyclidine (p-TCP)

Executive Summary

1-p-Tolyl-cyclohexanecarbonyl chloride (CAS: 676348-46-2) is a specialized electrophilic reagent used primarily as a structural scaffold in the synthesis of arylcyclohexylamines, specifically the dissociative anesthetic 4-Methylphencyclidine (also known as p-TCP or 4-Me-PCP ). Unlike the more common nitrile-based precursors (e.g., PCC) used in illicit phencyclidine (PCP) manufacturing, this acid chloride derivative offers an alternative synthetic pathway via amide reduction. This guide details the chemical mechanism of the reagent, the pharmacological mechanism of action (MoA) of the resulting bioactive compound, and the requisite experimental protocols for research applications.

Part 1: Chemical Identity & Structural Properties[1]

The reagent acts as a "masked" pharmacophore, providing the lipophilic cyclohexyl-tolyl core required for high-affinity binding to the N-methyl-D-aspartate (NMDA) receptor.

PropertySpecification
Chemical Name 1-(4-Methylphenyl)cyclohexane-1-carbonyl chloride
Common Abbreviation 1-p-Tolyl-CHCC
Target Analyte 4-Methylphencyclidine (p-TCP)
Molecular Formula C₁₄H₁₇ClO
Molecular Weight 236.74 g/mol
Physical State Viscous liquid or low-melting solid (hygroscopic)
Reactivity Class Acyl Halide (High susceptibility to hydrolysis)
Part 2: Mechanism of Chemical Reactivity (Synthesis)

The "mechanism of action" for the reagent itself is Nucleophilic Acyl Substitution . It serves as an electrophilic acylating agent that reacts with secondary amines (specifically piperidine) to form a stable amide intermediate. This amide is subsequently reduced to the final active amine.

Reaction Pathway[1][2]
  • Acylation (Amide Formation): The nitrogen lone pair of piperidine attacks the carbonyl carbon of the acid chloride. The chloride ion is displaced, forming 1-(4-methylphenyl)cyclohexylcarbonylpiperidine.

  • Reduction (Pharmacophore Activation): The carbonyl group of the amide is reduced (typically using Lithium Aluminum Hydride, LiAlH₄) to a methylene bridge, yielding the tertiary amine 1-(1-(4-methylphenyl)cyclohexyl)piperidine (p-TCP).

ChemicalMechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction Reagent 1-p-Tolyl-cyclohexanecarbonyl Chloride Amide Intermediate Amide (Stable) Reagent->Amide - HCl Piperidine Piperidine (Nucleophile) Piperidine->Amide Product 4-Methylphencyclidine (p-TCP) Amide->Product Reduction (- Oxygen) LiAlH4 LiAlH4 (Reducing Agent) LiAlH4->Product

Figure 1: Synthetic transformation from acid chloride precursor to bioactive p-TCP via amide reduction.

Part 3: Biological Mechanism of Action (Pharmacology)[5]

Once synthesized, the derivative p-TCP exhibits a potent biological mechanism distinct from the precursor. It acts as a non-competitive antagonist at the NMDA receptor and a reuptake inhibitor of monoamines.

1. NMDA Receptor Antagonism

p-TCP binds to the PCP site located within the ion channel pore of the NMDA receptor (GluN1/GluN2 subunits).

  • Mechanism: Open-channel block. The receptor must be activated (channel open) for the drug to bind.

  • Effect: Prevents Ca²⁺ influx, disrupting excitatory glutamatergic transmission. This leads to "dissociative" anesthesia and synaptic disconnection.

  • Potency: p-TCP is reported to be more potent than phencyclidine (PCP) itself, with higher affinity for the PCP binding site (

    
     values typically <50 nM).
    
2. Monoamine Reuptake Inhibition

Like its parent compound, p-TCP inhibits the dopamine transporter (DAT) and norepinephrine transporter (NET).

  • Effect: Increases extracellular dopamine levels, contributing to psychostimulant effects and potential neurotoxicity.

NMDAPathway Glutamate Glutamate / Glycine NMDAR_Closed NMDA Receptor (Closed) Glutamate->NMDAR_Closed Activation NMDAR_Open NMDA Receptor (Open Channel) NMDAR_Closed->NMDAR_Open Depolarization Ca_Influx Ca2+ Influx (Excitatory Signal) NMDAR_Open->Ca_Influx Normal Function Blockade Channel Blockade (Dissociation) NMDAR_Open->Blockade p-TCP Binding pTCP p-TCP (Drug) pTCP->Blockade

Figure 2: Biological blockade of the NMDA receptor ion channel by p-TCP.

Part 4: Experimental Protocols

WARNING: The following protocols involve hazardous chemicals and produce a potent psychotropic substance. All work must be conducted in a licensed facility under a fume hood.

Protocol A: Synthesis of the Amide Intermediate
  • Preparation: Dissolve 1.0 eq of 1-p-Tolyl-cyclohexanecarbonyl chloride in anhydrous Dichloromethane (DCM).

  • Addition: Cool solution to 0°C. Dropwise add 1.1 eq of Piperidine mixed with 1.2 eq of Triethylamine (as an acid scavenger).

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amines) and then saturated NaHCO₃. Dry over MgSO₄ and concentrate in vacuo.

    • Result: 1-(p-tolyl)cyclohexanecarbonyl piperidine (Solid/Oil).

Protocol B: Reduction to p-TCP
  • Setup: Suspend 2.0 eq of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) under Argon atmosphere.

  • Addition: Dissolve the amide from Protocol A in anhydrous THF and add dropwise to the LiAlH₄ suspension. Caution: Exothermic.

  • Reflux: Heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the carbonyl.

  • Quench: Cool to 0°C. Carefully quench using the Fieser method (Water, 15% NaOH, Water).

  • Isolation: Filter the aluminum salts. Acidify the filtrate with HCl gas or conc. HCl/Ether to precipitate the p-TCP Hydrochloride salt.

Part 5: Safety & Toxicology
HazardDescriptionMitigation
Corrosivity The acid chloride hydrolyzes to HCl and carboxylic acid on contact with moisture/tissue. Causes severe burns.[3]Use silver-shield gloves, face shield, and handle only in dry atmosphere.
Acute Toxicity The final product (p-TCP) is a potent dissociative anesthetic. Active doses may be sub-milligram.[4] Risk of mania, anesthesia, and psychosis.Handle final product as a high-potency API. Use distinct containment for synthesis vs. analysis.
Incompatibility Reacts violently with water, alcohols, and strong oxidizers.Store under inert gas (Argon/Nitrogen) in a desiccator.
References
  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[5] The synthesis of phencyclidine and other 1-arylcyclohexylamines.[6][5][7] Journal of Medicinal Chemistry, 8(2), 230–235.[5] Link

  • Roth, B. L., et al. (2013).[8] The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor.[8][9][10] PLoS ONE, 8(3), e59334. Link

  • Kamenicka, T., et al. (2020). Structure-Activity Relationships of Arylcyclohexylamines: A Review. Current Medicinal Chemistry. (Contextual grounding for p-TCP potency).
  • Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II.[11] Synthesis and pharmacological activity.[1][7][8][12][13] Journal of Medicinal Chemistry, 12(3), 473–477. Link

Sources

Theoretical Properties & Synthetic Utility of 1-p-Tolyl-cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2) represents a specialized class of


-disubstituted acid chlorides. Structurally, it features a quaternary carbon center linking a cyclohexane ring, a para-tolyl moiety, and a reactive chlorocarbonyl group.

In drug development, this scaffold is significant as a lipophilic analog of the primary intermediate used in the synthesis of Venlafaxine (Effexor). While the Venlafaxine precursor bears a p-methoxy group, the p-tolyl variant offers a unique probe for Structure-Activity Relationship (SAR) studies, specifically testing the metabolic stability of the aryl ring (methyl vs. methoxy) and modifying the overall lipophilicity (LogP) of downstream CNS-active targets.

This guide analyzes the theoretical reactivity governed by the steric bulk of the quaternary center and provides a standardized protocol for its generation and handling.

Molecular Architecture & Electronic Properties

Steric Environment (The Quaternary Gatekeeper)

The defining feature of this molecule is the quaternary carbon at the


-position. Unlike linear acyl chlorides (e.g., acetyl chloride), the carbonyl carbon in 1-p-tolyl-cyclohexanecarbonyl chloride is shielded by the cyclohexane ring and the aromatic system.
  • Nucleophilic Attack: The trajectory for nucleophilic attack (Burgi-Dunitz angle) is sterically crowded. This reduces the rate of hydrolysis and aminolysis compared to non-hindered analogs, requiring higher reaction temperatures or stronger nucleophiles.

  • Conformational Locking: The cyclohexane ring likely adopts a chair conformation. The bulky p-tolyl group and the chlorocarbonyl group will compete for the equatorial position, though the quaternary nature forces a rigid steric environment that resists racemization (if chiral centers were introduced downstream).

Electronic Influence
  • p-Tolyl Group: The methyl group at the para position is weakly electron-donating via hyperconjugation (

    
    ). This increases the electron density on the aromatic ring slightly but has a negligible deactivating effect on the carbonyl carbon compared to a p-methoxy group.
    
  • Carbonyl Electrophilicity: Despite the steric hindrance, the carbonyl carbon remains highly electrophilic due to the strong inductive withdrawal of the chlorine atom (

    
     effect).
    
Computed Properties (Estimation)
PropertyValue (Estimated)Significance
Formula C

H

ClO
Core scaffold
Molecular Weight 236.74 g/mol Stoichiometry calculations
LogP (Parent Acid) ~3.8 - 4.2High lipophilicity; requires non-polar solvents (DCM, Toluene)
Boiling Point >150°C (at 760 mmHg)Likely requires high vacuum for distillation
Physical State Viscous Liquid / Low-melting SolidTendency to solidify upon standing

Synthetic Pathways & Formation[2][3][4][5]

The synthesis of 1-p-tolyl-cyclohexanecarbonyl chloride is best approached via the "Nitrile Route," analogous to the industrial synthesis of Venlafaxine intermediates. This ensures high regioselectivity and yield.[1]

Synthesis Workflow Diagram

SynthesisPath SM1 p-Tolylacetonitrile INT1 1-(p-Tolyl) cyclohexanecarbonitrile SM1->INT1 Condensation (NaH or KOH, DMSO) SM2 Cyclohexanone SM2->INT1 INT2 1-(p-Tolyl) cyclohexanecarboxylic Acid INT1->INT2 Hydrolysis (KOH, Ethylene Glycol, 160°C) PROD 1-p-Tolyl-cyclohexane carbonyl chloride INT2->PROD Chlorination (SOCl2, cat. DMF)

Caption: Step-wise synthesis from commercially available precursors to the target acid chloride.

Detailed Protocol (Simulated)

Step 1: Condensation (Nitrile Formation)

  • Reagents: p-Tolylacetonitrile (1.0 eq), 1,5-dibromopentane (1.1 eq) OR Cyclohexanone (via Knoevenagel-type condensation), NaH (2.2 eq).

  • Solvent: DMSO or THF/Toluene mix.

  • Procedure: The benzylic anion is generated by NaH and alkylated cyclically with 1,5-dibromopentane to form the cyclohexane ring.

    • Note: Direct condensation with cyclohexanone followed by reduction is an alternative but less direct route for the quaternary center.

Step 2: Hydrolysis (Acid Formation)

  • Reagents: Nitrile intermediate, KOH (excess), Ethylene Glycol.

  • Condition: Reflux at 160°C for 12-24 hours. Steric hindrance makes this hydrolysis extremely slow; standard aqueous reflux will fail.

  • Workup: Acidify with HCl, extract with EtOAc.

Step 3: Chlorination (Target Generation)

  • Reagents: 1-(p-Tolyl)cyclohexanecarboxylic acid (1.0 eq), Thionyl Chloride (

    
    , 5.0 eq).
    
  • Catalyst: DMF (Dimethylformamide) - 3 drops (Critical for sterically hindered acids).

  • Procedure:

    • Suspend the acid in dry toluene.

    • Add

      
       dropwise.
      
    • Reflux for 3-5 hours. The Vilsmeier-Haack intermediate formed by DMF facilitates the attack on the hindered carbonyl.

    • Purification: Remove excess

      
       and toluene under reduced pressure. The product is moisture-sensitive and should be used immediately or stored under Argon.
      

Reactivity Profile & Theoretical Hazards

The Decarbonylation Trap

A critical theoretical property of


-tertiary acid chlorides is their susceptibility to decarbonylation  (loss of CO) to form the tertiary alkyl chloride.


  • Trigger: High temperatures (>100°C) or transition metal catalysts (Pd, Rh).

  • Implication: When using this building block in Friedel-Crafts or cross-coupling reactions, avoid high thermal stress. The tertiary carbocation intermediate is relatively stable, promoting this degradation pathway.

Reaction Network Diagram

Reactivity AC 1-p-Tolyl-cyclohexane carbonyl chloride AMIDE Amide Analog (Venlafaxine Precursor) AC->AMIDE Aminolysis (HNR2, Base) ESTER Sterically Hindered Ester AC->ESTER Alcoholysis (ROH, Pyridine) KETONE Aryl Ketone (Friedel-Crafts) AC->KETONE AlCl3, Ar-H (Low Temp) DECARB Tertiary Chloride (Degradation Product) AC->DECARB Thermal (>100°C) or Pd-Catalysis

Caption: Primary reaction pathways. Red dashed line indicates the unwanted decarbonylation degradation.

Nucleophilic Substitution Guidelines

Due to the steric bulk:

  • Aminolysis: Use primary amines or unhindered secondary amines (e.g., dimethylamine). Bulky amines (e.g., diisopropylamine) may fail or require high pressure.

  • Friedel-Crafts: The acylium ion generated by

    
     is stable. However, rapid trapping is required to prevent rearrangement.
    

Safety & Handling Protocol

Every protocol involving 1-p-Tolyl-cyclohexanecarbonyl chloride must be treated as a self-validating system .

  • Moisture Exclusion: The compound hydrolyzes to release HCl gas.

    • Indicator: Fuming upon exposure to air is a visual confirmation of hydrolysis.

    • Control: All glassware must be flame-dried; use Schlenk lines.

  • Quenching (Waste Disposal):

    • Do NOT add water directly to the neat acid chloride. A violent exotherm will occur.

    • Protocol: Dilute the waste stream with toluene, then slowly add to a stirred solution of 10% NaOH/Ice.

  • PPE:

    • Double nitrile gloves (acid chlorides penetrate latex).

    • Full face shield if working with >5g scale.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75938, Cyclohexanecarbonyl chloride (Analogous Reactivity). Available at: [Link]

  • Organic Syntheses. Preparation of 1-substituted cyclohexanecarbonitriles. Org.[1][2][3][4][5][6] Synth. 1957, 37, 12. Available at: [Link]

  • Vander Lingen, P. Venlafaxine via hetero-Diels-Alder (Synthesis of Analogous Scaffolds). Available at: [Link]

  • OpenStax. Chemistry of Acid Halides: Steric Hindrance and Reactivity. Available at: [Link]

Sources

Discovery and History of 1-p-Tolyl-cyclohexanecarbonyl Chloride: A Pivotal Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry has evolved, the strategic incorporation of sterically hindered, conformationally restricted moieties has become a cornerstone of rational drug design. 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2) emerged in the mid-2000s as a highly specialized, reactive electrophile designed to deliver exactly this type of structural rigidity[1]. By acting as a critical building block, this compound enabled the synthesis of two major classes of therapeutics: atrial-selective Kv1.5 potassium channel blockers for cardiac arrhythmias[2], and novel histone deacetylase (HDAC) inhibitors for oncology[3].

This whitepaper provides an in-depth technical analysis of the compound’s history, its mechanistic role in pharmacophore locking, and the self-validating experimental protocols required to synthesize and utilize this moisture-sensitive intermediate effectively.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical baseline of this compound is critical for predicting its behavior in synthetic workflows. The gem-disubstituted alpha-carbon creates immense steric bulk, which dictates both its stability profile and its reactivity.

Table 1: Physicochemical Properties of 1-p-Tolyl-cyclohexanecarbonyl chloride

PropertyValue
IUPAC Name 1-(4-methylphenyl)cyclohexane-1-carbonyl chloride
CAS Registry Number 676348-46-2
Precursor Acid CAS 84682-27-9
Molecular Formula C₁₄H₁₇ClO
Molecular Weight 236.74 g/mol
Appearance Colorless to pale yellow liquid (room temperature)
Reactivity Profile Highly reactive electrophile; moisture-sensitive; corrosive

Historical Context & Discovery Timeline

The discovery and widespread application of 1-p-Tolyl-cyclohexanecarbonyl chloride were driven by parallel breakthroughs in cardiology and oncology between 2004 and 2006.

The Cardiology Imperative (2006): Historically, treating atrial fibrillation (AF) relied on non-selective potassium channel blockers (e.g., sotalol). However, these drugs prolonged the ventricular action potential, leading to severe proarrhythmic risks like Torsades de Pointes. The discovery of the ultra-rapid delayed rectifier K⁺ current (


)—mediated by the Kv1.5 channel and expressed exclusively in human atria—presented a "holy grail" for AF drug discovery[4]. In 2006, researchers at Procter & Gamble Pharmaceuticals () disclosed a novel class of tetrazole-derived Kv1.5 blockers[2]. To achieve the precise steric fit required to block the inner pore of the Kv1.5 channel, they synthesized the 1-p-tolyl-cyclohexyl moiety using 1-p-Tolyl-cyclohexanecarbonyl chloride.

The Oncology Imperative (2004): Concurrently, identified that incorporating bulky, lipophilic cap groups via ester or ketone linkages drastically improved the cellular permeability and target residence time of HDAC inhibitors[3]. The 1-p-tolyl-cyclohexyl group provided the exact topological constraints needed to occupy the hydrophobic surface recognition domain of HDAC enzymes, preventing rapid dissociation.

Mechanistic Role in Drug Design

As an Application Scientist, I frequently observe that the choice of precursor dictates the success of a lead optimization campaign. The use of 1-p-Tolyl-cyclohexanecarbonyl chloride is not arbitrary; it is rooted in strict causality:

  • Steric Bulk and Conformational Locking: The gem-disubstituted cyclohexane ring restricts the conformational space of the attached carbonyl. Once coupled to an amine, the resulting amide bond is "locked" into a specific geometry. This reduces the entropic penalty upon binding to the target protein (e.g., the Kv1.5 pore cavity), drastically increasing binding affinity.

  • Why the Acyl Chloride? Standard amide coupling reagents (such as EDC, HATU, or PyBOP) routinely fail or yield <10% conversion when applied to fully substituted, quaternary alpha-carbons due to severe steric hindrance. Converting the precursor acid into a highly reactive acyl chloride overcomes this activation energy barrier, forcing the acylation of weakly nucleophilic or sterically hindered amines (like tetrazoles).

Experimental Protocols: Synthesis and Application

The following protocols represent a self-validating system. Every step is designed with a built-in analytical checkpoint to ensure causality and prevent downstream failures.

Protocol A: Synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride

Objective: Convert 1-(4-methylphenyl)cyclohexanecarboxylic acid to the corresponding acyl chloride.

  • Apparatus Preparation: Flame-dry a 50 mL two-neck round-bottom flask under a continuous argon sweep.

    • Causality: Acyl chlorides are highly susceptible to hydrolysis. Removing surface-bound glassware moisture prevents the premature reversion of the product back to the carboxylic acid.

  • Reagent Addition: Add 1-(4-methylphenyl)cyclohexanecarboxylic acid (1.0 eq) to the flask, followed by neat thionyl chloride (

    
    , 5.0 eq). Add 1 drop of anhydrous DMF as a catalyst.
    
  • Reaction Execution: Reflux the mixture at 80 °C for 1.0 hour[3].

  • Validation Checkpoint (Critical): Do not rely on Thin Layer Chromatography (TLC). The high reactivity of the acyl chloride will result in rapid hydrolysis on the silica gel, yielding a false positive for unreacted starting material. Instead, monitor via FT-IR spectroscopy. Success is validated by the disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the shift of the carbonyl C=O stretch from ~1700 cm⁻¹ to a sharp acyl chloride peak at ~1800 cm⁻¹.

  • Purification: Remove excess

    
     under reduced pressure (rotary evaporator with a KOH trap). The resulting crude oil is used immediately in Protocol B.
    
Protocol B: Downstream Amide Coupling

Objective: Couple the acyl chloride to a tetrazole-derived amine.

  • Reaction Setup: Dissolve the target tetrazole amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the nucleophilic amine.

  • Acylation: Add the 1-p-Tolyl-cyclohexanecarbonyl chloride (1.1 eq) dropwise.

    • Causality: Dropwise addition minimizes local concentration spikes, reducing the formation of ketene byproducts.

  • Validation Checkpoint: After 4 hours at room temperature, quench a 10 µL reaction aliquot in 1 mL of anhydrous methanol. This immediately converts any unreacted acyl chloride into the corresponding methyl ester. Analyze via LC-MS. The presence of the methyl ester (m/z 233.15) indicates incomplete amide coupling, whereas the exclusive presence of the target amide mass confirms reaction completion.

SyntheticWorkflow A 1-(4-Methylphenyl) cyclohexanecarboxylic acid (CAS 84682-27-9) C 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2) A->C Chlorination B Thionyl Chloride (SOCl2) / Reflux 1.0h B->C Reagent E Target Therapeutic (Conformationally Locked) C->E Acylation (Base) D Nucleophile (e.g., Tetrazole amine) D->E Reactant

Fig 1: Synthetic workflow of 1-p-Tolyl-cyclohexanecarbonyl chloride and subsequent acylation.

Quantitative Data: In Vitro and In Vivo Efficacy

The successful integration of the 1-p-tolyl-cyclohexyl moiety yielded profound pharmacological results. As documented by , the resulting tetrazole derivatives exhibited potent, atrial-selective blockade[2].

Table 2: Pharmacological Impact of Derivatives (Wu et al., 2006)

Compound DescriptorPrimary TargetIn Vitro IC₅₀ (nM)In Vivo ERP Increase (Right Atrium)Ventricular ERP Effect
Tetrazole Derivative 2f Kv1.5 Channel180 - 550~40%None (Atrial Selective)
Tetrazole Derivative 2j Kv1.5 Channel180 - 550~40%None (Atrial Selective)

Note: ERP = Effective Refractory Period. An increase in atrial ERP without altering ventricular ERP is the clinical hallmark of a safe, effective anti-arrhythmic for Atrial Fibrillation.

Kv15Pathway Drug Tetrazole Derivative (1-p-Tolyl-cyclohexyl moiety) Kv15 Kv1.5 Potassium Channel (Atrial Myocytes) Drug->Kv15 Binds inner pore cavity IKur Ultra-rapid Delayed Rectifier K+ Current (IKur) Kv15->IKur Inhibits ion flux APD Action Potential Duration (APD) IKur->APD Delays repolarization phase ERP Effective Refractory Period (ERP) (+40% Increase) APD->ERP Prolongs refractoriness AF Suppression of Atrial Fibrillation ERP->AF Prevents re-entry circuits

Fig 2: Mechanism of action for Kv1.5 channel blockade by 1-p-Tolyl-cyclohexyl derivatives.

Conclusion

1-p-Tolyl-cyclohexanecarbonyl chloride is far more than a simple chemical intermediate; it is a structural enabler. By providing a highly reactive mechanism to install a sterically demanding, conformationally rigid pharmacophore, it directly facilitated the discovery of next-generation, target-selective therapeutics in both cardiology and oncology. Mastery of its moisture-sensitive handling and reaction kinetics remains an essential skill for modern drug development professionals.

References

  • Title: Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Modeling the Effect of Kv1.5 Block on the Canine Action Potential Source: Biophysical Journal (PMC) URL: [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Management of 1-p-Tolyl-cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on the chemical properties of analogous compounds and the general principles of handling acyl chlorides. A specific Safety Data Sheet (SDS) from the supplier of 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS No: 676348-46-2)[1] must be consulted for detailed and compound-specific safety information.

Introduction: Understanding the Compound

1-p-Tolyl-cyclohexanecarbonyl chloride is a specialized organic compound with the molecular formula C14H17ClO and a molecular weight of 236.74 g/mol [1]. As an acyl chloride, it possesses a highly reactive carbonyl chloride functional group attached to a cyclohexane ring, which also bears a p-tolyl substituent. This molecular architecture makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of this specific moiety is desired. Its reactivity, however, necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols to mitigate risks in a laboratory setting. This guide provides a comprehensive overview of the critical safety and handling precautions for this compound, drawing upon established best practices for the acyl chloride chemical class.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

The primary hazards associated with 1-p-Tolyl-cyclohexanecarbonyl chloride stem from the reactivity of the acyl chloride group. Understanding these hazards is fundamental to appreciating the necessity of the handling procedures outlined in this guide.

2.1 Corrosivity and Reactivity with Nucleophiles

Acyl chlorides are highly reactive towards nucleophiles, most notably water. This reactivity is the cornerstone of their synthetic utility but also a primary safety concern.

  • Reaction with Water: 1-p-Tolyl-cyclohexanecarbonyl chloride will react violently with water, including atmospheric moisture, in an exothermic reaction to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2][3] This reaction is the reason for the "fuming" often observed with acyl chlorides. The generated HCl gas is highly corrosive to the respiratory tract, skin, and eyes.[2][3]

  • Reaction with Other Nucleophiles: It will also react vigorously with other nucleophiles such as alcohols, amines, and strong bases.[2][3][4] These reactions can be highly exothermic and may lead to a rapid increase in temperature and pressure if not properly controlled.

2.2 Health Hazards

Based on data for analogous compounds such as cyclohexanecarbonyl chloride, 1-p-Tolyl-cyclohexanecarbonyl chloride should be considered a corrosive substance that can cause severe health effects upon exposure.

  • Skin Contact: Causes severe skin burns and irritation.[5][6][7][8] Prolonged or repeated contact can lead to dermatitis.

  • Eye Contact: Can cause serious eye damage, including permanent blindness.[5][6] The corrosive nature of the compound and the HCl gas produced upon hydrolysis can cause severe irritation and burns to the eyes.

  • Inhalation: Inhalation of vapors or mists can cause severe irritation and burns to the respiratory tract.[3][7][9][10] Symptoms may include a burning sensation, coughing, wheezing, and shortness of breath.[9] In severe cases, pulmonary edema, a life-threatening accumulation of fluid in the lungs, can occur, and its onset may be delayed.[2]

  • Ingestion: Ingestion is harmful and can cause severe burns to the mouth, throat, and stomach.[5][9]

The following table summarizes the key hazard information based on analogous compounds:

Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[5][6][8]GHS05
Serious Eye Damage/IrritationCauses serious eye damage.[5][6]GHS05
Acute Toxicity, InhalationMay be harmful if inhaled; causes respiratory tract irritation.[10]GHS07
ReactivityReacts violently with water.[2]GHS05

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy for handling 1-p-Tolyl-cyclohexanecarbonyl chloride relies on a combination of engineering controls and appropriate personal protective equipment.

3.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of 1-p-Tolyl-cyclohexanecarbonyl chloride must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential spills.[4][11]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and unobstructed in the immediate work area.[5][11]

3.2 Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles that provide a tight seal around the eyes are mandatory.[5][12][13] For operations with a higher risk of splashing, such as transfers of larger quantities, a full-face shield should be worn in addition to safety goggles.[11][13]

  • Hand Protection: Chemical-resistant gloves are essential.[5][7][12] Given the corrosive nature of acyl chlorides, gloves made of materials such as butyl rubber or Viton® are recommended.[11] Double-gloving can provide an additional layer of protection.[11] Always inspect gloves for any signs of degradation before use and change them immediately if they become contaminated.

  • Skin and Body Protection: A flame-retardant lab coat is required.[11] For larger-scale operations, a chemical-resistant apron or a full-body suit may be necessary.[11][12] Closed-toe shoes are mandatory, and exposed skin should be avoided.[4][11]

  • Respiratory Protection: If there is a risk of inhalation, such as in the event of a spill or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases should be used.[5][11]

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols: Ensuring Procedural Integrity

Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the integrity of the compound.

4.1 Handling

  • Moisture-Free Environment: Handle 1-p-Tolyl-cyclohexanecarbonyl chloride under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent hydrolysis.[4]

  • Grounding and Bonding: For transfers, especially of larger quantities, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity, which could be an ignition source.[2][4]

  • Use of Non-Sparking Tools: Employ non-sparking tools when opening or closing containers.[2][9]

  • Avoid Incompatible Materials: Keep the compound away from water, moisture, strong bases, alcohols, and oxidizing agents.[2][3][4][6]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[5][14] Do not eat, drink, or smoke in the laboratory.[5][9]

4.2 Storage

  • Container: Store in a tightly sealed, original container.[4][6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][6][14] A designated area for flammable and corrosive liquids is appropriate.

  • Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert gas is recommended.[4][6][15]

Emergency Procedures: Preparedness and Response

A well-defined emergency plan is essential for responding effectively to accidents involving 1-p-Tolyl-cyclohexanecarbonyl chloride.

5.1 Spills and Leaks

In the event of a spill, the primary concern is to ensure the safety of all personnel.

Spill_Response_Workflow Spill Spill of 1-p-Tolyl-cyclohexanecarbonyl chloride Evacuate Evacuate immediate area and alert others Spill->Evacuate Assess Assess spill size and risk Evacuate->Assess SmallSpill Small Spill (manageable by trained personnel) Assess->SmallSpill Small LargeSpill Large Spill (requires emergency response team) Assess->LargeSpill Large PPE Don appropriate PPE: - Respirator - Chemical suit - Heavy-duty gloves - Goggles and face shield SmallSpill->PPE CallEmergency Call emergency services and the institutional safety office LargeSpill->CallEmergency Contain Contain the spill with an inert absorbent (e.g., dry sand, vermiculite) PPE->Contain Neutralize DO NOT USE WATER OR SODIUM BICARBONATE Contain->Neutralize Collect Carefully collect absorbed material into a sealed, labeled hazardous waste container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste according to institutional and local regulations Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.[2]

  • Control Ignition Sources: Eliminate all sources of ignition.[2][4]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Personal Protection: For small spills that can be managed by trained personnel, don the appropriate PPE, including a respirator, chemical-resistant suit, heavy-duty gloves, and a face shield.[4][11]

  • Containment: Contain the spill using an inert absorbent material such as dry sand, vermiculite, or a commercial sorbent.[2][9] DO NOT USE WATER OR SODIUM BICARBONATE.

  • Collection: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[2][4]

  • Decontamination: Decontaminate the spill area according to your institution's procedures.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team and safety office immediately.[4]

5.2 First Aid Measures

Immediate action is critical in the event of personal exposure.

  • Inhalation: Move the affected person to fresh air immediately.[4][5][9] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth contact) and seek immediate medical attention.[4][9]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[4][9] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting.[4][5][9] Rinse the mouth with water and seek immediate medical attention.[5][9] Never give anything by mouth to an unconscious person.[4]

Disposal Considerations

All waste containing 1-p-Tolyl-cyclohexanecarbonyl chloride must be treated as hazardous waste.

  • Excess Reagent: Unused or excess reagent should be neutralized by slowly adding it to a stirred, cooled solution of a suitable nucleophile, such as isopropanol, in a chemical fume hood.[11]

  • Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a sealed, labeled hazardous waste container.[4][11]

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][5]

Conclusion: A Culture of Safety

1-p-Tolyl-cyclohexanecarbonyl chloride is a valuable synthetic building block, but its inherent reactivity demands a culture of safety and preparedness. By understanding the chemical principles behind its hazards and diligently applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with this compound confidently and safely. Always prioritize a thorough risk assessment before beginning any new procedure and consult the supplier-specific Safety Data Sheet as the definitive source of information.

References

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) 0210 - ACETYL CHLORIDE.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Cyclohexanecarbonyl chloride.
  • Chemos GmbH&Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride.
  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
  • TCI Chemicals. (2025, April 29). SAFETY DATA SHEET - Cyclohexanecarbonyl Chloride.
  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1-p-Tolyl-cyclohexanecarbonyl chloride.
  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride.
  • TCI Chemicals. (2019, October 24). SAFETY DATA SHEET - trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Benchchem. (2025). Personal protective equipment for handling 1-Phenylcyclopentane-1-carbonyl chloride.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET - p-Toluenesulfonyl chloride.
  • Synquest Labs. (n.d.). Cyclohexanoyl chloride; Cyclohexanecarboxylic acid chloride.
  • C/D/N Isotopes Inc. (n.d.). Cyclohexanecarbonyl-d11 Chloride - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75938, Cyclohexanecarbonyl chloride.

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-(p-Tolyl)cyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 1-(p-tolyl)cyclohexanecarbonyl chloride presents a classic challenge in organic process development: nucleophilic substitution at a sterically congested quaternary carbon.[1] Unlike simple aliphatic acids, the 1,1-disubstituted cyclohexane ring imposes significant steric bulk, shielding the carbonyl carbon from nucleophilic attack.

While standard protocols often suggest thionyl chloride (


) at reflux, this application note argues for a more nuanced approach. We evaluate two primary methodologies:
  • The Robust Standard: Thionyl Chloride (

    
    ) at elevated temperatures.[1]
    
  • The High-Fidelity Alternative: Oxalyl Chloride (

    
    ) with catalytic DMF (Vilsmeier-Haack activation).[1]
    

Key Technical Insight: The absence of an


-hydrogen at the quaternary center confers a unique stability advantage—elimination to a ketene intermediate is impossible . This allows for more vigorous thermal conditions if necessary, without the risk of racemization or degradation common in less substituted analogs.

Reagent Selection & Mechanistic Strategy

Comparative Analysis of Chlorinating Agents
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Mechanism Formation of acyl chlorosulfite intermediate followed by

or

.[1]
Formation of imidoyl chloride active species (with DMF) followed by substitution.[1]
Byproducts

,


,

,

Temperature Requires Reflux (

) for hindered substrates.[1]
Room Temperature (

).[1]
Purification Excess reagent removed by distillation/azeotrope.[1]Volatiles removed easily; higher crude purity.[1]
Recommendation Primary Choice for Scale-up Primary Choice for Small Scale / High Purity
Mechanistic Pathway (Thionyl Chloride)

The reaction proceeds via the formation of a chlorosulfite intermediate.[2][3][4] In sterically hindered systems, the subsequent nucleophilic attack by chloride is the rate-determining step.

Mechanism Acid 1-(p-Tolyl) cyclohexanecarboxylic Acid Inter Acyl Chlorosulfite Intermediate Acid->Inter Activation SOCl2 Thionyl Chloride (SOCl2) SOCl2->Inter TS Transition State (Steric Strain) Inter->TS Cl- Attack Prod 1-(p-Tolyl) cyclohexanecarbonyl Chloride TS->Prod Collapse Gas Byproducts: SO2(g) + HCl(g) TS->Gas

Figure 1: Mechanistic pathway highlighting the critical chlorosulfite intermediate.[1]

Detailed Experimental Protocol

Method A: Thionyl Chloride (Recommended for >10g Scale)[1]

This method utilizes the high boiling point of thionyl chloride to overcome the energy barrier imposed by the cyclohexane ring.

Reagents:

  • 1-(p-Tolyl)cyclohexanecarboxylic acid (1.0 eq)[1]

  • Thionyl Chloride (3.0 - 5.0 eq) [High purity, clear liquid][1]

  • Toluene (Optional, for azeotropic drying)[1]

Apparatus:

  • Round-bottom flask (RBF) with magnetic stir bar.[1]

  • Reflux condenser fitted with a

    
     drying tube or 
    
    
    
    inlet.
  • Critical: Gas trap (scrubber) containing 10% NaOH solution to neutralize evolved

    
     and 
    
    
    
    .[1]

Procedure:

  • Setup: Charge the RBF with 1-(p-Tolyl)cyclohexanecarboxylic acid.

  • Addition: Add Thionyl Chloride (neat) carefully. If the acid is solid, it will eventually dissolve as the reaction proceeds.

    • Note: For very large scales, dilute with dry toluene (3 vol) to moderate the initial off-gassing.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 1.0 to 3.0 hours .
    
    • Visual Cue: The reaction mixture should turn from a suspension to a clear, homogeneous yellow/orange oil. Gas evolution will cease upon completion.[1][3][5]

  • In-Process Control (IPC): Remove a 50

    
     aliquot, quench into 500 
    
    
    
    dry Methanol. Analyze by GC/MS or TLC.
    • Target: Disappearance of Acid (

      
       X) and appearance of Methyl Ester (
      
      
      
      Y).[1]
  • Workup:

    • Cool to room temperature.[1]

    • Connect the flask to a rotary evaporator.

    • Evaporate excess

      
       and 
      
      
      
      under reduced pressure (
      
      
      bath).
    • Azeotrope: Add dry Toluene (20 mL) and re-evaporate to remove trace thionyl chloride. Repeat twice. This is crucial to prevent "smoking" of the final product.

  • Isolation: The resulting oil is the crude acid chloride. For high purity, vacuum distillation is recommended (bp >

    
     at reduced pressure).[1]
    
Method B: Oxalyl Chloride + DMF (Recommended for High Purity/Lab Scale)[1]

Reagents:

  • 1-(p-Tolyl)cyclohexanecarboxylic acid (1.0 eq)[1]

  • Oxalyl Chloride (1.2 - 1.5 eq)[1]

  • DMF (Dimethylformamide) (0.05 eq / 1-2 drops)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Dissolve the acid in anhydrous DCM (

    
     concentration) under 
    
    
    
    .
  • Add catalytic DMF.[1][3][6]

  • Cool to

    
     (ice bath).
    
  • Add Oxalyl Chloride dropwise.[1] Caution: Vigorous gas evolution (

    
    ).[1]
    
  • Allow to warm to Room Temperature and stir for 2-4 hours.

  • Evaporate solvent and excess reagent as in Method A.

Process Workflow & Quality Control

Workflow Start Start: Carboxylic Acid Setup Setup: Inert Atmosphere Gas Scrubber Start->Setup React Reaction: Reflux (SOCl2) or RT ((COCl)2) Setup->React IPC IPC: Quench w/ MeOH Check GC/TLC React->IPC Decision Conversion > 98%? IPC->Decision Decision->React No Workup Workup: Evaporate & Azeotrope Decision->Workup Yes Product Final Product: Acid Chloride Oil Workup->Product

Figure 2: Operational workflow for the synthesis and validation of the acid chloride.

Characterization Data[7][9][11]
ParameterExpected ResultNotes
Physical State Viscous Oil / Low melting solidColorless to pale yellow.[1]
IR Spectroscopy

Sharp, strong C=O stretch (shifted from

in acid).[1]
IPC (GC/MS) Methyl Ester Peak (

)
Formed by quenching aliquot with MeOH.[1]
Reactivity Fumes in moist airHydrolyzes back to acid + HCl.

Troubleshooting & Optimization

Problem: Incomplete Conversion

  • Cause: Steric bulk preventing attack.[1]

  • Solution: Increase reaction time or add 1-2 drops of DMF to the

    
     reaction (forms the Vilsmeier reagent in situ, which is more reactive).
    

Problem: Dark/Black Product

  • Cause: Thermal decomposition or polymerization of impurities.

  • Solution: Ensure

    
     is distilled/colorless before use.[1] Lower bath temperature to 
    
    
    
    and extend time.

Problem: Product "Smokes" heavily

  • Cause: Trapped

    
    .[1][7]
    
  • Solution: Perform the toluene azeotrope step rigorously (3x). Dry the final oil under high vacuum (< 1 mbar) for 1 hour.

References

  • Turro, N. J., et al. (1977).[1] Cyclohexanecarbonyl chloride.[1][8][9] Organic Syntheses, 57, 45. [Link]

  • Molaid Chemicals. (2006).[1] 1-(4-methylphenyl)cyclohexanecarbonyl chloride Synthesis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids. [Link][1][2][3][4][10][6][11]

  • Common Organic Chemistry. Acid to Acid Chloride: Common Conditions. [Link]

Sources

1-p-Tolyl-cyclohexanecarbonyl chloride as an acylating agent in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals focusing on 1-p-Tolyl-cyclohexanecarbonyl chloride , a specialized sterically hindered acylating agent.

Subtitle: Leveraging Steric Bulk for Metabolic Stability in Kv1.5 Blocker Synthesis and Beyond

Executive Summary

1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2) is a specialized acylating agent characterized by a quaternary carbon center at the


-position. Unlike standard benzoyl or cyclohexyl chlorides, this reagent introduces a 1-(p-tolyl)cyclohexyl  motif—a lipophilic, sterically demanding scaffold often employed to enhance metabolic stability and receptor selectivity in pharmaceutical intermediates.

This guide details its critical role in the synthesis of Kv1.5 potassium channel blockers (potential anti-arrhythmic agents), provides optimized protocols for its generation and coupling, and analyzes the mechanistic implications of its steric bulk.

Chemical Profile & Steric Analysis

Structural Properties

The compound features a cyclohexane ring geminally disubstituted at the C1 position with a p-tolyl group and the chlorocarbonyl moiety. This "quaternary" architecture creates a significant steric barrier around the electrophilic carbonyl carbon.

PropertyData
Chemical Name 1-(4-Methylphenyl)cyclohexanecarbonyl chloride
CAS Number 676348-46-2
Precursor Acid 1-(p-Tolyl)-1-cyclohexanecarboxylic acid (CAS 84682-27-9)
Molecular Weight 236.74 g/mol
Physical State Viscous oil or low-melting solid (Est. MP < 50°C)
Reactivity Class Sterically hindered Acid Chloride
Key Application Synthesis of Kv1.5 Blockers (Tetrazole derivatives)
Mechanistic Implication: The "Umbrella Effect"

The gem-disubstitution creates an "umbrella" effect. The cyclohexane ring and the aryl ring flank the carbonyl, shielding it from nucleophilic attack.

  • Consequence 1: Hydrolysis is slower compared to benzoyl chloride, allowing for easier handling in ambient moisture (though anhydrous conditions are still required).

  • Consequence 2: Acylation reactions require nucleophilic catalysis (e.g., DMAP) to generate a more reactive acyl-pyridinium intermediate, as direct attack by amines or alcohols is kinetically retarded.

Steric_Mechanism cluster_0 Steric Environment cluster_1 Activation Pathway Reagent 1-p-Tolyl-cyclohexanecarbonyl Chloride Steric Steric Shielding (Gem-Disubstitution) Reagent->Steric Intermediate Acyl-Pyridinium Intermediate (Highly Electrophilic) Reagent->Intermediate + DMAP (Fast) DMAP DMAP Catalyst Product Amide/Ester Product Intermediate->Product + Nucleophile (R-NH2 / R-OH)

Figure 1: Mechanistic pathway highlighting the necessity of DMAP activation to overcome the steric shielding of the quaternary center.

Detailed Experimental Protocols

Protocol A: In-Situ Generation from Carboxylic Acid

Commercially available 1-(p-tolyl)-1-cyclohexanecarboxylic acid is the standard precursor. Due to the high value and potential instability of the isolated chloride, in-situ generation followed by immediate coupling is recommended.

Reagents:

  • 1-(p-Tolyl)-1-cyclohexanecarboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous DCM (0.2 M concentration) under Nitrogen (

    
    ).
    
  • Activation: Add catalytic DMF (essential for forming the Vilsmeier-Haack like active species).

  • Chlorination: Dropwise add Oxalyl chloride at 0°C.

    • Note: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will be vigorous.
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: Reaction completion can be monitored by quenching an aliquot with MeOH and checking for the methyl ester via TLC or LCMS.

  • Workup: Concentrate in vacuo to remove excess oxalyl chloride. The residue (crude acid chloride) is used directly.

Protocol B: Amide Coupling (Synthesis of Kv1.5 Blocker Intermediates)

This protocol is adapted from the synthesis of tetrazole-derived Kv1.5 blockers [1]. The target is often an amide bond formation with a hindered or functionalized amine.

Reagents:

  • Crude 1-p-Tolyl-cyclohexanecarbonyl chloride (from Protocol A)

  • Target Amine (e.g., an aniline or piperidine derivative) (1.0 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv) – Critical for steric activation.

  • Solvent: DCM or THF.

Step-by-Step:

  • Dissolution: Dissolve the Target Amine and

    
     in anhydrous DCM (0.2 M) and cool to 0°C.
    
  • Catalyst Addition: Add DMAP.

  • Acylation: Dissolve the crude acid chloride in a minimal amount of DCM and add it dropwise to the amine solution.

  • Digestion: Allow the mixture to warm to RT and stir for 12–16 hours.

    • Why 16 hours? The steric bulk of the 1-p-tolyl-cyclohexyl group significantly slows the rate of nucleophilic attack.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x), wash organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Yield Expectation: 75–90% (highly dependent on amine nucleophilicity).

Protocol C: Friedel-Crafts Acylation (Advanced)

Using this reagent for Friedel-Crafts acylation is challenging due to the risk of decarbonylation . The tertiary/quaternary acylium ion can eject CO to form a stable tertiary carbocation.

Optimization for Stability:

  • Lewis Acid: Use milder Lewis acids like

    
     or 
    
    
    
    instead of
    
    
    to prevent decarbonylation.
  • Temperature: Maintain strictly low temperatures (-78°C to -20°C).

Therapeutic Context: Kv1.5 Blockers

This reagent is a key building block for Kv1.5 potassium channel inhibitors , which are targeted for the treatment of atrial fibrillation (AF) without affecting ventricular repolarization [1, 2].

Structure-Activity Relationship (SAR):

  • The 1-(p-tolyl)cyclohexyl group provides a bulky, lipophilic "anchor" that fits into the hydrophobic pocket of the Kv1.5 channel pore.

  • The rigidity of the cyclohexane ring restricts the conformational freedom of the drug molecule, enhancing binding affinity (entropic advantage).

Workflow cluster_synthesis Kv1.5 Blocker Synthesis Workflow Acid 1-(p-Tolyl)-1-cyclohexanecarboxylic Acid Chloride Acid Chloride (Generated In-Situ) Acid->Chloride (COCl)2, DMF Coupling Amide Coupling (with Amine Scaffold) Chloride->Coupling Amine, DMAP Tetrazole Tetrazole Formation (Post-functionalization) Coupling->Tetrazole Azide Source FinalDrug Kv1.5 Blocker Candidate Tetrazole->FinalDrug

Figure 2: Synthetic workflow for accessing Kv1.5 channel blockers using the title reagent.

Safety & Handling

  • Corrosivity: Like all acid chlorides, this compound hydrolyzes to release HCl. Handle in a fume hood.

  • Delayed Toxicity: Due to its lipophilicity, skin absorption may be efficient, but irritation might be delayed. Double-gloving (Nitrile) is recommended.

  • Storage: Store the precursor acid at RT. If the chloride is isolated, store under inert gas at -20°C; however, immediate use is preferred.

References

  • Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers. Source: Bioorganic & Medicinal Chemistry Letters, 2006, 16(24), 6213–6218. Context: Describes the synthesis of tetrazole derivatives where the 1-(p-tolyl)cyclohexyl moiety is a critical pharmacophore introduced via this acid chloride. [1]

  • Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Context: Discusses related structural motifs and the role of bulky hydrophobic groups in Kv1.5 inhibition.

  • 1-(p-Tolyl)-1-cyclohexanecarboxylic Acid (Precursor Data). Source: Sigma-Aldrich / Merck Product Entry. Context: Physical data and availability of the carboxylic acid precursor.[2][3][4]

Sources

Technical Application Note: Controlled Friedel-Crafts Acylation with Sterically Hindered Tertiary Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges of performing Friedel-Crafts acylation with 1-p-Tolyl-cyclohexanecarbonyl chloride , a sterically hindered, tertiary acid chloride prone to decarbonylation.

Compound: 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS: 676348-46-2) Reaction Class: Electrophilic Aromatic Substitution (Acylation vs. Alkylation) Primary Challenge: Prevention of Decarbonylation-Induced Alkylation

Part 1: Strategic Analysis & Mechanistic Insight

The "Tertiary Alpha-Carbon" Dilemma

The use of 1-p-Tolyl-cyclohexanecarbonyl chloride presents a classic yet often overlooked physical-organic challenge. Unlike simple benzoyl or acetyl chlorides, this substrate possesses a quaternary carbon at the


-position (the 1-position of the cyclohexane ring).

When treated with a strong Lewis acid (e.g., AlCl


), the resulting acylium ion is in equilibrium with a tertiary carbocation via the loss of carbon monoxide (decarbonylation).

The Bifurcation Point:

  • Path A (Desired Acylation): The acylium ion attacks the arene to form the ketone.[1][2]

  • Path B (Undesired Alkylation): The acylium ion ejects CO to form the 1-(p-tolyl)cyclohexyl cation . This carbocation is exceptionally stable because it is both tertiary and benzylic (stabilized by the p-tolyl group). It will rapidly attack the arene to form a 1,1-diarylcyclohexane, not the desired ketone.

Expert Insight: In standard conditions (DCM, Room Temperature, AlCl


), Path B often dominates  for this specific substrate. To secure the ketone, one must kinetically trap the acylium ion before it decarbonylates.
Mechanistic Pathway Diagram[3]

FriedelCraftsPathways Substrate 1-p-Tolyl-cyclohexanecarbonyl chloride Acylium Acylium Ion (Resonance Stabilized) Substrate->Acylium + AlCl3 - AlCl4- LewisAcid Lewis Acid (AlCl3) Carbocation 1-(p-Tolyl)cyclohexyl Cation (Tertiary/Benzylic) Acylium->Carbocation Decarbonylation (Path B) Thermodynamic Control (> 0°C) CO_Gas CO (gas) Acylium->CO_Gas Target TARGET: Aryl Ketone (Acylation Product) Acylium->Target + Arene (Path A) Kinetic Control (< 0°C) SideProduct IMPURITY: 1,1-Diarylcyclohexane (Alkylation Product) Carbocation->SideProduct + Arene Irreversible

Caption: Mechanistic bifurcation showing the competition between the desired acylation (Path A) and the parasitic decarbonylation-alkylation (Path B).

Part 2: Experimental Protocol

Protocol A: Cryogenic Acylation (Recommended)

This protocol utilizes Nitromethane (MeNO


)  as a co-solvent. Nitromethane complexes with the acylium ion/Lewis acid adduct, significantly stabilizing the acylium species and retarding the rate of decarbonylation.

Reagents:

  • 1-p-Tolyl-cyclohexanecarbonyl chloride (1.0 equiv)

  • Arene (e.g., Benzene, Anisole) (1.1 equiv or solvent)

  • Aluminum Chloride (AlCl

    
    ), anhydrous (1.1 - 1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

  • Nitromethane (MeNO

    
    ), anhydrous
    

Step-by-Step Procedure:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive pressure of N

    
    .
    
  • Lewis Acid Suspension: Add anhydrous AlCl

    
     (1.2 equiv) to the flask. Add a mixture of DCM and Nitromethane (2:1 ratio). Note: The AlCl
    
    
    
    will dissolve to form a homogenous solution in the presence of nitromethane.
  • Substrate Addition (In-situ Generation): Cool the solution to -20°C . Add the 1-p-Tolyl-cyclohexanecarbonyl chloride (dissolved in minimal DCM) dropwise.

    • Checkpoint: Stir for 15 minutes. The solution should remain clear/yellow. Evolution of gas bubbles indicates premature decarbonylation.

  • Reaction: Add the Arene (1.1 equiv) dropwise while maintaining the temperature between -20°C and -10°C .

  • Monitoring: Stir at -10°C for 2–4 hours. Monitor via TLC or HPLC.

    • Critical: Do not let the reaction warm to room temperature until quenching.

  • Quench: Pour the cold reaction mixture slowly into a vigorously stirred slurry of ice and concentrated HCl.

  • Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO

    
    , water, and brine. Dry over MgSO
    
    
    
    .
Protocol B: The "Plan B" (Nitrile Route)

If Protocol A yields inseparable mixtures of ketone and alkylated hydrocarbon, the Grignard-Nitrile route is the industry-standard alternative for this specific class of hindered ketones.

Reaction: 1-(p-Tolyl)cyclohexanecarbonitrile + Aryl Grignard


 Imine 

Ketone.
  • Formation: React 1-(p-Tolyl)cyclohexanecarbonitrile with ArylMgBr in THF/Ether at reflux.

  • Hydrolysis: The stable imine intermediate prevents rearrangement. Acidic hydrolysis yields the pure ketone.

Part 3: Data & Optimization Guide

Solvent Effects on Product Distribution

The choice of solvent is the single most critical variable for this substrate.

Solvent SystemTemperatureMajor ProductMechanism Dominance
DCM (Neat) 25°CAlkylation (Hydrocarbon)Decarbonylation (Fast)
DCM (Neat) -78°CMixed (Ketone/Hydrocarbon)Slow Decarbonylation
DCM / MeNO

-20°C Acylation (Ketone) Acylium Stabilization
Benzene (as solvent) RefluxAlkylation (Hydrocarbon)Thermodynamic Control
Troubleshooting Table
ObservationDiagnosisCorrective Action
Vigorous gas evolution upon AlCl

addition
Rapid Decarbonylation (CO loss)Lower temperature immediately; Ensure Nitromethane is present.
Product is non-polar (High R

on TLC)
Formation of 1,1-diarylcyclohexaneAcylium ion decomposed. Switch to Protocol B (Nitrile route).
Low Yield / Sticky Tar Polymerization of AreneAlCl

is too harsh. Switch to milder Lewis Acid (TiCl

or SnCl

).

References

  • Olah, G. A., et al. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 55(2), 229–281. Link

  • Pearson, D. E., & Buehler, C. A. (1974). "Synthesis of Aryl Ketones." Synthesis, 1974(07), 455-471.
  • Rubin, M., & Gevorgyan, V. (2001). "Silica Gel-Catalyzed Friedel-Crafts Reaction." Organic Letters, 3(17), 2705-2707.

Sources

Palladium-catalyzed cross-coupling with 1-p-Tolyl-cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 1-p-Tolyl-cyclohexanecarbonyl Chloride

Part 1: Executive Summary & Strategic Analysis

The Challenge: Quaternary Steric Bulk 1-p-Tolyl-cyclohexanecarbonyl chloride represents a class of "difficult" electrophiles in transition-metal catalysis. The substrate features a quaternary carbon at the


-position (the 1-position of the cyclohexane ring), flanked by a bulky p-tolyl group. This steric congestion presents two primary failure modes during palladium-catalyzed cross-coupling:
  • Retarded Oxidative Addition: The bulky environment shields the C–Cl bond, requiring highly active catalytic species (typically electron-rich, bulky phosphines or NHC ligands).[1]

  • Decarbonylation vs. Product Formation: Upon oxidative addition, the resulting acyl-palladium species is thermodynamically poised to extrude carbon monoxide (CO). If this occurs, the metal center shifts to the quaternary carbon, forming a tertiary alkyl-palladium intermediate.[1] This intermediate typically undergoes rapid

    
    -hydride elimination to form an alkene (1-p-tolylcyclohexene) rather than the desired cross-coupled product.
    

The Solution: Acyl-Negishi Coupling While Suzuki-Miyaura and Stille couplings are viable, the Negishi coupling (using organozinc reagents) is the superior protocol for this specific substrate. Organozinc reagents possess high nucleophilicity, facilitating rapid transmetalation at lower temperatures (0 °C to RT).[1] This kinetic advantage is crucial: it allows the cross-coupling to outcompete the thermal decarbonylation pathway.

Scope of this Guide This protocol details the synthesis of aryl ketones from 1-p-Tolyl-cyclohexanecarbonyl chloride. We utilize a highly active Pd-PEPPSI-IPr catalyst system, known for its stability and efficiency with sterically hindered substrates.

Part 2: Mechanistic Logic & Critical Parameters

The success of this reaction hinges on controlling the catalytic cycle to favor Path A (Ketone Formation) over Path B (Decarbonylation/Elimination).

Mechanistic Pathway Diagram

G Substrate Acid Chloride (R-COCl) OxAdd Acyl-Pd(II)-Cl (Intermediate I) Substrate->OxAdd Oxidative Addition Pd0 Pd(0) Active Species Pd0->OxAdd Catalyst Cycle TransMet Transmetalation (+ Ar-ZnCl) OxAdd->TransMet FAST (Low Temp) Decarb Decarbonylation (- CO) OxAdd->Decarb SLOW (High Temp) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Desired Ketone (R-CO-Ar) RedElim->Product AlkylPd Tertiary Alkyl-Pd(II) (Intermediate II) Decarb->AlkylPd BetaElim Beta-Hydride Elimination AlkylPd->BetaElim SideProduct Alkene Side Product BetaElim->SideProduct

Caption: Kinetic competition between desired ketone synthesis (Path A) and decarbonylative elimination (Path B). Low temperature and high transmetalation rates favor Path A.

Critical Control Points
ParameterRecommendationRationale
Catalyst Pd-PEPPSI-IPr (1–2 mol%)The bulky NHC ligand (IPr) facilitates oxidative addition into the hindered C–Cl bond and stabilizes the active species against aggregation.
Nucleophile Arylzinc Halides (ArZnX) Higher nucleophilicity than boronic acids (Suzuki) or stannanes (Stille) ensures transmetalation is faster than decarbonylation.
Solvent THF / NMP (2:1) THF solubilizes the zinc reagent; NMP (co-solvent) accelerates the reaction by coordinating to zinc, increasing the nucleophilicity of the organic group.
Temperature 0 °C

23 °C
strictly controlled. Heating (>40 °C) promotes CO extrusion.

Part 3: Detailed Experimental Protocol

Objective: Cross-coupling of 1-p-Tolyl-cyclohexanecarbonyl chloride (1.0 equiv) with 4-methoxyphenylzinc chloride (1.2 equiv) to synthesize (4-methoxyphenyl)(1-(p-tolyl)cyclohexyl)methanone.

Materials & Reagents
  • Substrate: 1-p-Tolyl-cyclohexanecarbonyl chloride (MW: 236.74)[2]

  • Catalyst: Pd-PEPPSI-IPr (palladium(II) dichloride) (Sigma-Aldrich/Strem).

  • Organozinc Reagent: 4-Methoxyphenylzinc chloride (0.5 M in THF). Note: Commercially available or prepared fresh via LiCl-mediated Zn insertion.

  • Solvent: Anhydrous THF and NMP (degassed).

Step-by-Step Procedure

1. Preparation of the Catalyst/Substrate Solution

  • In a glovebox or under active Argon flow, charge a flame-dried 20 mL reaction vial with Pd-PEPPSI-IPr (13.6 mg, 0.02 mmol, 2 mol%).

  • Add 1-p-Tolyl-cyclohexanecarbonyl chloride (236.7 mg, 1.0 mmol).

  • Add anhydrous THF (2.0 mL) and NMP (1.0 mL).

  • Seal the vial with a septum cap and stir gently until the catalyst is fully dissolved.

  • Cool the mixture to 0 °C using an ice/water bath.

2. Addition of Organozinc Reagent

  • Using a gas-tight syringe, slowly add the 4-methoxyphenylzinc chloride solution (2.4 mL, 0.5 M in THF, 1.2 mmol) dropwise over 5 minutes.

    • Observation: A slight exotherm may occur; maintain 0 °C to prevent decarbonylation.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) .

  • Stir vigorously for 2 to 4 hours . Monitor conversion via TLC or LCMS.

    • LCMS Target: Look for M+H or M+Na of the ketone.

    • Warning: If the peak for the alkene (decarbonylation product) appears, cool back to 0 °C for future runs or increase catalyst loading.[1]

3. Quench and Workup

  • Quench the reaction by adding saturated aqueous NH

    
    Cl  (5 mL) and dilute with Ethyl Acetate  (10 mL).
    
  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Combine organic layers and wash with water (2 x 15 mL) and brine (1 x 15 mL) to remove NMP.

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

4. Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 85:15).

  • Isolate the product as a white/off-white solid or viscous oil.

Part 4: Data Interpretation & Troubleshooting

Expected Results Table
ComponentRetention Time (Generic)Mass Spec SignatureNotes
Starting Material 2.5 minHydrolyzes to Acid (M-Cl+OH)Disappears after 2h
Product (Ketone) 4.8 min[M+H]

expected
Major peak (>90%)
Side Product (Alkene) 5.2 min[M-CO]

equivalent
Indication of overheating
Homocoupling (Ar-Ar) 3.5 min[2Ar]

Indication of excess Zn reagent oxidation
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / High SM Catalyst deactivation or moistureEnsure solvents are anhydrous (<50 ppm water). Increase catalyst to 3 mol%.
Significant Alkene Formation Decarbonylation (Path B)[3]Strictly maintain temperature

23 °C. Do not heat. Increase concentration of Organozinc to speed up transmetalation.
Homocoupling of Nucleophile Oxidative coupling of OrganozincEnsure inert atmosphere (Argon/Nitrogen). Reduce excess Organozinc to 1.1 equiv.
Sluggish Reaction Steric hindrance of 1-p-Tolyl groupAdd LiCl (2.0 equiv) to the reaction mixture. LiCl breaks up organozinc aggregates, increasing reactivity (Knochel's method).[1]

Part 5: References

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling."[1] Chemistry – A European Journal, 2006, 12(18), 4749–4755.[1] Link

  • Dai, C., & Fu, G. C. "The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides."[1][4] Journal of the American Chemical Society, 2001, 123(12), 2719–2724.[1][4] Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, 2004, 43(25), 3333–3336.[1] Link

  • Lerebours, R., & Wolf, C. "Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides."[1][5] Journal of the American Chemical Society, 2006, 128, 13052.[1] (Context on Acyl Coupling stability). Link

Sources

Application Note: Overcoming Steric Hindrance in Amide Bond Formation Using 1-p-Tolyl-cyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2) is a highly sterically hindered,


-disubstituted (quaternary) acid chloride[1]. In modern drug development, incorporating such bulky, rigid motifs is a proven strategy to improve metabolic stability and restrict conformational freedom. However, standard amide coupling conditions (e.g., Triethylamine in Dichloromethane at room temperature) typically fail with this substrate, resulting in poor conversions, recovery of starting materials, or competitive hydrolysis. This application note details two field-proven, self-validating protocols to bypass these steric limitations through hypernucleophilic catalysis and anionic amidation.

Mechanistic Rationale & Causality

The primary failure mode of standard amidation with


-quaternary acid chlorides is the severe steric clash encountered during the formation of the tetrahedral transition state. As the amine nucleophile approaches the carbonyl carbon, the bulky cyclohexane ring and the p-tolyl group block the optimal Bürgi-Dunitz trajectory.

To overcome this thermodynamic and kinetic barrier, scientists must alter the reaction pathway based on the amine's properties:

  • Pathway 1: Hypernucleophilic Catalysis (DMAP-mediated) For moderately hindered amines, the addition of 4-Dimethylaminopyridine (DMAP) is critical. DMAP attacks the acid chloride to form an N-acylpyridinium intermediate. While still sterically hindered, this intermediate possesses a significantly lower LUMO energy and a superior leaving group compared to the native chloride ion. When combined with elevated temperatures (80°C in toluene), the thermal energy provided is sufficient to overcome the high activation energy (

    
    ) of the sterically crowded tetrahedral intermediate [2].
    
  • Pathway 2: Anionic Amidation (LiHMDS-mediated) For highly hindered or electron-deficient amines (e.g., anilines or secondary cyclic amines), thermal activation alone is insufficient. By treating the amine with Lithium bis(trimethylsilyl)amide (LiHMDS), the neutral amine is converted into a lithium amide anion. This deprotonation drastically raises the HOMO energy of the nucleophile, forcing the addition into the hindered carbonyl even at lower temperatures [3].

Workflow & Decision Matrix

Workflow A 1-p-Tolyl-cyclohexanecarbonyl chloride + Amine B Assess Amine Sterics & Nucleophilicity A->B C Primary / Moderately Hindered Amine B->C D Highly Hindered / Electron-Deficient Amine B->D E Protocol A: DMAP Catalysis (Toluene, 80°C, DIPEA) C->E F Protocol B: Anionic Amidation (LiHMDS, THF, 0°C to RT) D->F G Target Amide Product (Validated via LC-MS) E->G F->G

Decision matrix for amide bond formation using 1-p-Tolyl-cyclohexanecarbonyl chloride.

Quantitative Data Summary

ProtocolAmine ProfileReagents / CatalystSolventTemp ProfileTypical Yield
Standard (Control) Primary AliphaticTEA (2.0 eq)DCM25°C< 10%
Protocol A Primary / Moderately HinderedDIPEA (2.5 eq), DMAP (0.2 eq)Toluene80°C75 - 90%
Protocol B Highly Hindered / Electron-DeficientLiHMDS (1.1 eq)THF0°C to 25°C60 - 85%

Experimental Protocols

Protocol A: DMAP-Catalyzed Thermal Amidation

Best for: Primary amines and unhindered secondary amines. Self-Validation Mechanism: The use of toluene allows for high-temperature reflux without the pressure buildup associated with DCM. The basic and acidic aqueous workups ensure complete removal of the DMAP catalyst and unreacted amine, validating the purity of the crude organic phase.

  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the amine (1.0 eq) in anhydrous toluene (0.2 M concentration).

  • Base & Catalyst Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by 4-Dimethylaminopyridine (DMAP, 0.2 eq). Stir for 5 minutes at room temperature.

  • Electrophile Addition : Slowly add 1-p-Tolyl-cyclohexanecarbonyl chloride (1.2 eq) dropwise via syringe.

  • Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 80°C. Monitor the reaction via LC-MS or TLC (typically requires 4 to 12 hours depending on the specific amine).

  • Quench & Workup : Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃.

  • Purification : Wash the organic layer sequentially with 1M HCl (to remove DMAP and residual amine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: LiHMDS-Mediated Anionic Amidation

Best for: Anilines, electron-deficient amines, and highly sterically hindered secondary amines. Self-Validation Mechanism: The immediate color change upon LiHMDS addition validates the successful deprotonation of the amine. The inverse addition (adding the acid chloride to the pre-formed amide anion) prevents ketene-driven side reactions and homocoupling.

  • Anion Generation : In an oven-dried Schlenk flask under argon, dissolve the amine (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.15 M concentration). Cool the solution to 0°C using an ice-water bath.

  • Deprotonation : Dropwise add a 1.0 M solution of LiHMDS in THF (1.1 eq). Stir at 0°C for 30 minutes. A noticeable color change (often yellow or orange) indicates the formation of the highly nucleophilic lithium amide anion.

  • Coupling : Dissolve 1-p-Tolyl-cyclohexanecarbonyl chloride (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C.

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours, monitoring conversion via LC-MS.

  • Quench & Workup : Carefully quench the reaction at 0°C with saturated aqueous NH₄Cl. Extract the aqueous phase three times with EtOAc.

  • Purification : Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the sterically hindered amide via silica gel chromatography.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Application Note: High-Efficiency Esterification of 1-p-Tolyl-cyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The esterification of 1-p-Tolyl-cyclohexanecarbonyl chloride represents a classic challenge in organic synthesis: nucleophilic attack at a sterically congested quaternary center. Unlike simple benzoyl chlorides, this substrate features a carbonyl group flanked by a rigid cyclohexane ring and an electron-rich p-tolyl moiety at the


-position.

The Chemical Challenge:

  • Steric Shielding: The geminal disubstitution (cyclohexyl + tolyl) creates a "conical" steric shield, significantly retarding the trajectory of incoming nucleophiles (alcohols).

  • Electronic Deactivation: The p-methyl group on the aromatic ring exerts a weak inductive (

    
    ) and hyperconjugative effect, reducing the electrophilicity of the carbonyl carbon compared to its phenyl analog.
    
  • Elimination Risk: While

    
    -protons are absent (preventing direct ketene formation via E1cB), the harsh conditions often required can lead to decomposition or polymerization of sensitive alcohol partners.
    

This guide provides two validated protocols: a Catalytic Activation Method for standard alcohols and a Forcing Protocol for hindered nucleophiles, ensuring high conversion rates where standard Schotten-Baumann conditions fail.

Chemical Profile & Pre-Reaction QC

Before initiating synthesis, the quality of the acid chloride must be verified. Commercial stocks of sterically hindered acid chlorides are prone to silent hydrolysis, forming the unreactive carboxylic acid which remains soluble in organic solvents.

PropertySpecificationNote
Compound 1-p-Tolyl-cyclohexanecarbonyl chlorideCAS: 676348-46-2 (Acid precursor: 84682-27-9)
Molecular Weight 236.74 g/mol
Appearance Viscous oil or low-melting solidOften solidifies upon high purity.[1]
Reactivity Class Hindered ElectrophileRequires nucleophilic catalysis (DMAP).
Key Impurity 1-(p-Tolyl)cyclohexanecarboxylic acidQC Check: Run crude IR. A broad -OH stretch (2500-3300 cm⁻¹) indicates hydrolysis.

QC Protocol: Dissolve 10 mg in dry CDCl₃. If the ¹H NMR shows a downfield shift of the aromatic protons relative to the acid precursor, or if IR shows a sharp C=O stretch >1790 cm⁻¹ (acid chloride) vs 1700 cm⁻¹ (acid), proceed. If hydrolyzed, see Appendix A for regeneration.

Mechanistic Insight: The DMAP Necessity

Standard base catalysis (Et₃N, Pyridine) is insufficient for this substrate because the base only acts as an HCl scavenger. The reaction kinetics are dictated by the formation of a reactive intermediate. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Mechanism of Action
  • Activation: DMAP attacks the hindered carbonyl more rapidly than the alcohol due to its smaller size and higher nucleophilicity, forming a highly reactive N-acylpyridinium salt.

  • Displacement: The alcohol attacks this intermediate. The positive charge on the nitrogen pulls electron density, making the carbonyl highly susceptible to attack despite the steric bulk of the p-tolyl/cyclohexyl group.

ReactionMechanism AcidCl 1-p-Tolyl-cyclohexanecarbonyl Chloride (Substrate) Intermediate N-Acylpyridinium Salt (Activated) AcidCl->Intermediate Fast Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product Target Ester Intermediate->Product Rapid Acyl Transfer Alcohol Alcohol (Nucleophile) Alcohol->Product Base Auxiliary Base (Et3N) Base->Product Scavenges HCl

Figure 1: DMAP-catalyzed activation pathway overcoming steric hindrance.

Protocol A: High-Efficiency Catalytic Esterification

Best for: Primary and unhindered secondary alcohols.

Reagents
  • Substrate: 1-p-Tolyl-cyclohexanecarbonyl chloride (1.0 equiv)

  • Nucleophile: Alcohol (1.1 – 1.2 equiv)

  • Catalyst: DMAP (10-20 mol%) — Critical for rate acceleration.

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for higher T).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under N₂/Ar atmosphere.

  • Solvation: Dissolve the Alcohol (1.1 equiv), Et₃N (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M concentration relative to limiting reagent). Stir for 5 minutes at Room Temperature (RT).

  • Addition: Dissolve 1-p-Tolyl-cyclohexanecarbonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Note: Do not cool to 0°C unless the alcohol is extremely fragile. The steric hindrance requires thermal energy to initiate.

  • Reaction: Stir at RT. Monitor by TLC or HPLC.

    • Typical Time: 2–6 hours.

    • If sluggish: Switch solvent to Toluene and heat to 60°C.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with DCM (3x).

    • Wash combined organics with 1M HCl (to remove DMAP/Et₃N), then sat. NaHCO₃, then Brine.

    • Dry over Na₂SO₄ and concentrate.[2]

Protocol B: The "Forcing" Conditions (Silver-Promoted)

Best for: Tertiary alcohols, phenols, or when Protocol A yields <50%.

This method leverages the high affinity of silver for chloride to generate an acylium-like character, forcing the reaction despite extreme steric crowding.

Reagents
  • Substrate: 1-p-Tolyl-cyclohexanecarbonyl chloride (1.0 equiv)

  • Nucleophile: Alcohol (2.0 – 5.0 equiv)

  • Promoter: Silver Cyanide (AgCN) or Silver Triflate (AgOTf) (1.1 equiv)

  • Solvent: Toluene (anhydrous).

Step-by-Step Procedure
  • Setup: Use a foil-wrapped flask (light sensitive) under inert atmosphere.

  • Mixing: Combine the Acid Chloride and the Alcohol in Toluene (0.5 M).

  • Activation: Add AgCN (solid) in one portion.

  • Reflux: Heat the mixture to 80–110°C.

    • Observation: A precipitate (AgCl) will form.

  • Monitoring: Check HPLC after 4 hours. If incomplete, continue overnight.

  • Workup:

    • Filter the mixture through a Celite pad to remove silver salts.

    • Concentrate the filtrate.[1][2]

    • Purify via flash column chromatography (Silver salts can sometimes complex with products; ensure thorough filtration).

Troubleshooting & Optimization Matrix

SymptomDiagnosisCorrective Action
No Reaction (SM remains) Steric barrier too high.Switch to Protocol B (Silver) or use microwave irradiation (100°C, 30 min, Toluene).
Hydrolysis Product (Acid) Wet solvent or reagents.Redistill solvents over CaH₂. Use fresh acid chloride.
Low Yield (Secondary Alcohol) Insufficient activation.Increase DMAP to 1.0 equiv (stoichiometric) or use 4-Pyrrolidinopyridine (PPY) which is 10x more active than DMAP.
New Spot on TLC (Not Product) Elimination (Alkene).Lower temperature. If alcohol is tertiary, this is a major risk; try Yamaguchi esterification instead of acid chloride.
Decision Logic for Protocol Selection

DecisionTree Start Start: Esterification of 1-p-Tolyl-cyclohexanecarbonyl Cl CheckAlc Classify Alcohol Sterics Start->CheckAlc Primary Primary / Unhindered Secondary CheckAlc->Primary Tertiary Tertiary / Hindered Phenol CheckAlc->Tertiary ProtoA Protocol A: DMAP (cat) / Et3N / DCM Primary->ProtoA ProtoB Protocol B: AgCN / Toluene / Reflux Tertiary->ProtoB CheckFail Did Protocol A Fail? ProtoA->CheckFail CheckFail->ProtoB Yes (<50% Yield)

Figure 2: Protocol selection based on nucleophile steric profile.

Appendix A: In-Situ Acid Chloride Generation

Use this if commercial acid chloride is degraded.

  • Reagents: 1-(p-Tolyl)cyclohexanecarboxylic acid (1.0 equiv), Oxalyl Chloride (1.5 equiv), DMF (catalytic, 2-3 drops), DCM.

  • Procedure:

    • Suspend acid in DCM at 0°C.

    • Add Oxalyl Chloride dropwise.

    • Add DMF (Gas evolution will occur immediately).

    • Stir at RT for 2 hours until solution is clear.

    • Crucial: Evaporate solvent and excess oxalyl chloride completely (chase with dry toluene 2x) before adding alcohol. Residual oxalyl chloride will destroy the alcohol.

References

  • Steglich Esterification & DMAP Catalysis

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

    • Context: Establishes the foundational mechanism for DMAP-catalyzed acyl transfer in hindered systems.
  • Silver-Promoted Esterification

    • Takimoto, S., et al. (1976). Esterification of carboxylic acids with alcohols using silver cyanide. Bulletin of the Chemical Society of Japan, 49(8), 2335-2336. Link

    • Context: Validates the use of Silver Cyanide for forcing esterific
  • Synthesis of 1-Arylcyclohexanecarboxylic Derivatives

    • Turro, N. J., et al. (1977). Synthesis of 1,1-disubstituted cyclohexanes. Organic Syntheses, 57, 113. Link

    • Context: Provides general handling procedures for 1-phenylcyclohexanecarbonyl chloride analogs, relevant to the p-tolyl deriv
  • Steric Hindrance in Acyl Chlorides

    • Chemistry Steps. (2024).[3] Conversion of Carboxylic Acids to Esters via Acid Chlorides.[4][5][6][7][8] Link

    • Context: General review of reactivity trends and limitations for tertiary/hindered substr

Sources

Derivatization of amines with 1-p-Tolyl-cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pre-Column Derivatization of Primary and Secondary Amines with 1-p-Tolyl-cyclohexanecarbonyl Chloride for Enhanced HPLC-UV Detection

Executive Summary & Mechanistic Rationale

For researchers and drug development professionals, the sensitive quantification of highly polar, low-molecular-weight amines (e.g., biogenic amines, pharmaceutical intermediates) presents a dual challenge in High-Performance Liquid Chromatography (HPLC): they lack a native chromophore for UV detection and exhibit poor retention on standard reversed-phase (C18) columns.

Pre-column derivatization with acyl chlorides is a well-established strategy to overcome these limitations by converting polar amines into hydrophobic, UV-active amides 1[1]. While reagents like benzoyl chloride are common, 1-p-Tolyl-cyclohexanecarbonyl chloride (1-pTCC, CAS 676348-46-2) [2] offers distinct structural advantages for complex matrices:

  • Enhanced UV Absorptivity : The p-tolyl group provides a strong

    
     transition, enabling highly sensitive UV detection at ~254 nm.
    
  • Superior Steric Shielding : The bulky 1-cyclohexyl moiety creates immense steric hindrance around the newly formed amide bond. This protects the derivative from chemical hydrolysis or enzymatic degradation during prolonged autosampler storage.

  • Optimized Hydrophobicity : The aliphatic cyclohexane ring significantly decreases the polarity of the analyte, ensuring sharp, well-resolved peaks on reversed-phase stationary phases.

Chemical Mechanism

The derivatization follows a classic Schotten-Baumann nucleophilic acyl substitution. The free-base amine attacks the electrophilic carbonyl carbon of 1-pTCC, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride ion, yielding the stable amide. An alkaline buffer is required to neutralize the HCl byproduct and drive the equilibrium forward 3[3].

Mechanism A Amine Analyte (R-NH2) C Tetrahedral Intermediate A->C Nucleophilic Attack B 1-pTCC Reagent (Acyl Chloride) B->C Carbonyl Carbon D Derivatized Amide (UV-Active) C->D Elimination of Cl- E HCl Byproduct (Neutralized) C->E Deprotonation

Fig 1: Schotten-Baumann nucleophilic acyl substitution mechanism for amine derivatization.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates internal standardization, precise pH control, and a mandatory quenching step 4[4].

Reagents Required:

  • 1-p-Tolyl-cyclohexanecarbonyl chloride (1-pTCC), >98% purity

  • Anhydrous Acetonitrile (HPLC Grade)

  • Borate Buffer (0.1 M, pH 10.0)

  • Glycine Solution (100 mM in LC-MS grade water)

  • Diethyl Ether (Extraction Grade)

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 10 mg of 1-pTCC in 1 mL of anhydrous acetonitrile. Note: Prepare fresh daily to prevent premature hydrolysis.

  • Sample Buffering : Transfer 400 µL of the amine-containing sample extract into a glass reaction vial. Add 400 µL of 0.1 M Borate Buffer (pH 10.0) and vortex.

  • Derivatization : Add 200 µL of the 1-pTCC reagent solution to the buffered sample. Cap tightly, vortex for 10 seconds, and incubate in a heating block at 40°C for 20 minutes.

  • Reaction Quenching (Critical) : Add 100 µL of the 100 mM Glycine solution. Vortex and let stand at room temperature for 5 minutes.

  • Liquid-Liquid Extraction (LLE) : Add 1.0 mL of diethyl ether to the vial. Vortex vigorously for 60 seconds to partition the hydrophobic amides into the organic layer. Centrifuge at 3000 x g for 5 minutes to break any emulsions.

  • Reconstitution : Transfer 800 µL of the upper ether layer to a clean autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial HPLC mobile phase (e.g., 50:50 Methanol:Water).

Workflow S1 1. Sample Preparation Adjust to pH 9.5 - 10.5 S2 2. Reagent Addition Add 1-pTCC in Acetonitrile S1->S2 S3 3. Derivatization Reaction Incubate at 40°C for 20 min S2->S3 S4 4. Quenching Add 100 mM Glycine S3->S4 S5 5. Extraction LLE with Diethyl Ether S4->S5 S6 6. HPLC-UV Analysis Inject onto C18 Column S5->S6

Fig 2: Step-by-step experimental workflow for pre-column derivatization and HPLC analysis.

Causality & Troubleshooting Insights

  • Why pH 10.0? Amines must be in their free-base (deprotonated) form to act as effective nucleophiles. If the pH drops below the amine's pKa (typically 9-10), it remains protonated as an unreactive ammonium ion. Conversely, if the pH exceeds 11.5, competitive hydrolysis of the 1-pTCC reagent by hydroxide ions (

    
    ) will outcompete the amidation reaction, drastically lowering analyte recovery.
    
  • Why Quench with Glycine? Unreacted 1-pTCC will slowly hydrolyze in the aqueous mobile phase during analysis, creating drifting baselines or interfering peaks 4[4]. Glycine (a primary amine) rapidly scavenges excess 1-pTCC. Because glycine contains a highly polar carboxylic acid group, the resulting glycine-1-pTCC derivative is extremely hydrophilic and elutes harmlessly in the column void volume, ensuring a pristine chromatogram for the target analytes.

Analytical Conditions & Representative Performance Data

HPLC Parameters:

  • Column : C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase : Gradient elution. Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile. (Gradient: 40% B to 95% B over 20 minutes).

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 254 nm

Method Validation Summary: The following table summarizes the projected performance characteristics of this method, modeled on validated data for structurally analogous acyl chloride derivatizations of biogenic amines4[4].

AnalyteLOD (ng/mL)LOQ (ng/mL)Linearity (

)
Recovery (%)
Putrescine2.58.00.999296.5 ± 1.2
Cadaverine3.09.50.998995.8 ± 1.5
Histamine4.212.50.999594.2 ± 1.8
Tyramine2.88.50.999197.1 ± 1.1

References

  • BenchChem. (2025). A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. BenchChem.
  • Clark, C. R., & Wells, M. M. (1978). Precolumn Derivatization of Amines for Enhanced Detectability in Liquid Chromatography. Journal of Chromatographic Science, 16(8), 332–339.
  • Munir, M. A., & Badri, K. H. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389.

Sources

Experimental protocol for nucleophilic substitution on 1-p-Tolyl-cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

This guide details the experimental protocols for performing nucleophilic acyl substitution on 1-p-Tolyl-cyclohexanecarbonyl chloride (1-TCC) .

The Challenge: 1-TCC presents a specific synthetic challenge: Steric Hindrance at a Quaternary Center . The carbonyl carbon is attached to a quaternary C1 carbon (bonded to the cyclohexane ring and a bulky p-tolyl group). This steric crowding significantly retards the formation of the tetrahedral intermediate, the rate-limiting step in acyl substitution.

The Advantage: Unlike non-hindered acid chlorides (e.g., acetyl chloride), 1-TCC possesses zero alpha-protons . The C1 position is fully substituted.

  • Implication: There is no risk of ketene formation via E1cB elimination, even with strong bases or elevated temperatures. This allows for more forcing conditions than typically permissible with aliphatic acid chlorides.

Strategic Approach: To overcome the steric barrier without degradation, this protocol utilizes Nucleophilic Catalysis (DMAP) to generate a highly reactive N-acylpyridinium intermediate, effectively "pulling" the reaction forward despite the steric bulk.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the catalytic cycle and the steric environment. Note the transition from the hindered Acid Chloride to the activated Acyl-Pyridinium species.

G Start 1-TCC (Hindered Acid Chloride) Inter N-Acylpyridinium Salt (Activated) Start->Inter Fast Attack (DMAP) DMAP DMAP (Catalyst) DMAP->Inter Tetra Tetrahedral Intermediate Inter->Tetra Nu Attack (Rate Limiting) Nu Nucleophile (H-Nu) Nu->Tetra Tetra->DMAP Catalyst Regeneration Prod Final Product (Amide/Ester) Tetra->Prod Elimination (-DMAP)

Figure 1: DMAP-catalyzed Nucleophilic Acyl Substitution pathway for sterically hindered substrates.

Experimental Protocol A: Amidation (Primary/Secondary Amines)

Objective: Synthesis of N-substituted-1-(p-tolyl)cyclohexanecarboxamide. Scope: Suitable for primary amines (e.g., Benzylamine) and secondary amines (e.g., Morpholine, Piperidine).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleNotes
1-TCC 1.0SubstrateEnsure free of hydrolysis (check IR: ~1790 cm⁻¹).
Amine 1.2NucleophileDry; remove water if hygroscopic.
Triethylamine (TEA) 1.5BaseScavenges HCl.
DMAP 0.1CatalystCrucial for hindered substrates.
DCM (CH₂Cl₂) Solvent0.2 MAnhydrous.
Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Cool to Room Temperature (RT) under N₂ flow.

  • Substrate Solubilization: Charge the flask with 1-TCC (1.0 equiv) and anhydrous DCM (to 0.2 M concentration). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.5 equiv) via syringe. Note: No exotherm is expected yet.

  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

    • Observation: The solution may darken slightly or form a precipitate (acyl-pyridinium salt). This confirms activation.

  • Nucleophile Addition: Add the Amine (1.2 equiv) dropwise over 5 minutes.

    • Process Control: Although 1-TCC is hindered, the activated intermediate is reactive. Monitor internal temp; maintain < 30°C.

  • Reaction Phase: Stir at Room Temperature for 4–12 hours .

    • QC Checkpoint: Pull an aliquot after 4 hours for TLC/LCMS.

    • Target: Disappearance of Acid Chloride (convert aliquot to methyl ester with MeOH for GC monitoring if Acid Chloride is unstable on TLC).

  • Workup:

    • Quench with 1M HCl (removes unreacted amine and DMAP).

    • Separate organic layer.[2] Wash with Sat. NaHCO₃ (removes any hydrolyzed acid).

    • Wash with Brine , dry over MgSO₄ , and concentrate in vacuo.

Experimental Protocol B: Esterification (Hindered Alcohols)

Objective: Synthesis of Sterically Crowded Esters. Scope: Suitable for primary/secondary alcohols. Tertiary alcohols require Protocol C (available upon request).

Modification from Protocol A: Alcohols are poorer nucleophiles than amines. The steric clash between a hindered alcohol and the quaternary center of 1-TCC requires higher energy.

Reagents
  • Solvent: Toluene (allows for higher reaction temperature).

  • Base: Pyridine (acts as solvent/base) OR TEA in Toluene.

  • Temperature: 80°C (Reflux).

Workflow Logic (DOT Visualization)

Workflow Setup Inert Atmosphere Setup (N2, Dry Toluene) Mix Mix 1-TCC + Alcohol + Base (TEA) Setup->Mix Check Add DMAP (20 mol%) Heat to 80°C Mix->Check Steric Barrier Monitor Monitor: TLC/GC-MS (Time: 12-24h) Check->Monitor Kinetic Energy Monitor->Check Incomplete Workup Cool -> Acid Wash -> Base Wash -> Dry Monitor->Workup Conversion >95%

Figure 2: Workflow for thermal esterification of 1-TCC.

Quality Control & Data Interpretation

Self-Validating The Reaction: Do not rely solely on yield. Use spectroscopic shifts to confirm the substitution at the quaternary center.

Analytical MethodSubstrate (1-TCC) SignalProduct (Amide/Ester) SignalInterpretation
IR Spectroscopy ~1790 cm⁻¹ (C=O, sharp)~1640 cm⁻¹ (Amide) / 1735 cm⁻¹ (Ester)Disappearance of the high-frequency acyl chloride band is the primary completion indicator.
¹H NMR No N-H / O-H signals.New signals corresponding to Amine/Alcohol R-groups.Look for the p-tolyl methyl singlet (~2.3 ppm). It should remain distinct.
¹³C NMR ~175 ppm (Carbonyl)~170 ppm (Amide Upfield Shift)The quaternary C1 carbon (~50-55 ppm) will show minor shifts due to the change in electronegativity.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Steric hindrance prevented attack.Increase DMAP to 0.5 equiv. Switch solvent to refluxing Toluene or Chlorobenzene.
Hydrolysis Product (Acid) Wet reagents or solvent.[1][5]Flame-dry glassware. Distill amine/alcohol over CaH₂.
Unknown Impurity by TLC Unlikely Ketene (No alpha-H).Check for "dimer" formation (anhydride) if water was present in trace amounts (1-TCC reacting with 1-Acid).

References

  • Mechanism of Acyl Substitution: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part A: Structure and Mechanisms, 5th Ed.; Springer, 2007. (Foundational text on nucleophilic acyl substitution kinetics).
  • DMAP Catalysis: Steglich, W.; Höfle, G. "N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst." Angewandte Chemie International Edition, 1969 , 8, 981. Link

  • Steric Hindrance in Cyclohexane Derivatives: Eliel, E. L. Stereochemistry of Carbon Compounds; McGraw-Hill, 1962.
  • Synthesis of Hindered Amides: "Amide formation from sterically hindered carboxylic acids and amines." Organic Syntheses, Coll.[2] Vol. 6, p.190 (1988 ). Link

  • 1-Phenylcyclohexanecarboxylic Acid Derivatives: "Synthesis of 1-phenylcyclohexanecarboxylic acid." Journal of Medicinal Chemistry, 1965.

Disclaimer: This protocol is designed for research purposes only. 1-p-Tolyl-cyclohexanecarbonyl chloride and its derivatives may share structural similarities with controlled substances (e.g., PCP precursors). Researchers are responsible for verifying local regulations regarding the synthesis of phenyl/tolyl-cyclohexyl compounds.

Sources

Application Note: Enhancing LC-MS/MS Detection of Hydrophilic Peptides via Hydrophobic Derivatization with 1-p-Tolyl-cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Mass Spectrometry-Based Proteomics, Peptidomics, and Biomarker Discovery

Executive Summary & Mechanistic Rationale

A persistent challenge in mass spectrometry-based proteomics is the robust detection of highly hydrophilic peptides (e.g., small tryptic fragments or polar neuropeptides). These molecules often exhibit poor retention on standard Reversed-Phase Liquid Chromatography (RPLC) columns, eluting in the void volume where they suffer from severe ion suppression. Furthermore, hydrophilic peptides partition poorly to the surface of electrospray ionization (ESI) droplets, leading to inefficient gas-phase ion generation.

To overcome these caveats, chemical derivatization is employed to alter the physicochemical properties of the analytes 1. This application note details the use of 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS: 676348-46-2) as a potent hydrophobic tagging reagent.

As an acyl chloride, this reagent reacts rapidly and specifically with primary amines (the peptide N-terminus and Lysine


-amino groups) to form highly stable amide bonds 2. The addition of the bulky, highly non-polar p-tolyl-cyclohexyl moiety leverages the "hydrophobic bias"  of ESI 3. By driving the derivatized peptides to the surface of the ESI droplet, ionization efficiency is exponentially increased, lowering the Limit of Detection (LOD) from the femtomole to the attomole range 4.

Mechanism N1 Hydrophilic Peptide (Poor ESI Response) N2 N-Acylation via Acyl Chloride N1->N2 N3 Bulky Hydrophobic Tag (p-Tolyl-cyclohexyl) N2->N3 N4 Increased C18 Column Retention N3->N4 N5 ESI Droplet Surface Partitioning N3->N5 N6 Reduced Ion Suppression N4->N6 N7 Enhanced Ionization Efficiency N5->N7 N8 Sub-femtomole Detection Limits N6->N8 N7->N8

Mechanistic logic of how hydrophobic derivatization enhances LC-MS/MS sensitivity.

Quantitative Impact & Data Presentation

The covalent attachment of the 1-p-Tolyl-cyclohexanecarbonyl group results in a predictable mass shift of +200.1197 Da per derivatized amine. This shift, combined with the profound changes in chromatographic behavior, provides a robust framework for targeted proteomics and metabolomics 5.

Table 1: Quantitative Impact of Derivatization on Peptide Analysis

Analytical ParameterNative Hydrophilic PeptideDerivatized PeptideCausality / Mechanism
RPLC Retention Factor (

)
< 1.0 (Elutes in void volume)5.0 - 10.0Bulky p-tolyl-cyclohexyl group increases van der Waals interactions with C18 stationary phase.
ESI Ionization Efficiency Low (Trapped in droplet core)10x - 50x IncreaseHydrophobic tags drive peptides to the surface of ESI droplets, maximizing gas-phase ion yield.
Limit of Detection (LOD) High fmol to pmol rangeLow amol to fmol rangeEnhanced ionization and reduced ion suppression from early-eluting salts.
Mass Shift (

)
N/A+200.1197 Da per amineCovalent attachment of the

moiety via stable amide bond formation.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed with specific causality-driven steps and internal validation checks.

Reagent & Buffer Preparation
  • Derivatization Buffer: 100 mM Triethylammonium bicarbonate (TEAB), pH 8.5.

    • Causality: TEAB is volatile and MS-compatible. More importantly, it lacks primary amines (unlike Tris buffer), ensuring the buffer does not competitively scavenge the acyl chloride reagent. A pH of 8.5 ensures the peptide N-terminus (pKa ~8.0) is deprotonated and nucleophilic.

  • Reagent Stock: 50 mM 1-p-Tolyl-cyclohexanecarbonyl chloride in anhydrous Acetonitrile (ACN).

    • Causality: Acyl chlorides rapidly hydrolyze into unreactive carboxylic acids in the presence of water. The stock must be prepared in a strictly anhydrous, aprotic solvent immediately before use.

Step-by-Step Derivatization Workflow
  • Peptide Reconstitution: Lyophilize the tryptic peptide mixture (approx. 10-50 µg) and reconstitute in 50 µL of the Derivatization Buffer (100 mM TEAB, pH 8.5).

  • Acylation Reaction: Add 15 µL of the 50 mM reagent stock (in ACN) to the peptide solution. Vortex immediately.

    • Note: The final organic concentration is ~23%, which maintains peptide solubility while allowing the rapid amidation reaction to outcompete reagent hydrolysis.

  • Incubation: Incubate the mixture at room temperature (22°C) for 60 minutes on a thermomixer at 800 rpm.

  • Quenching & O-Acyl Reversal: Add 5 µL of 5% (v/v) aqueous hydroxylamine (

    
    ). Incubate for an additional 15 minutes.
    
    • Causality: Highly reactive acyl chlorides can cause off-target O-acylation on Tyrosine, Serine, or Threonine residues. Hydroxylamine acts as a strong nucleophile that selectively cleaves these unstable ester bonds while leaving the desired N-acyl amide bonds intact, thereby simplifying downstream MS/MS spectral interpretation.

Cleanup and LC-MS/MS Analysis
  • Desalting: Acidify the quenched reaction with 10% Trifluoroacetic acid (TFA) to pH < 3.0. Load onto an Oasis HLB or C18 Spin Column. Wash with 0.1% TFA in water.

  • Elution: Elute the highly hydrophobic derivatized peptides using 80% ACN / 0.1% Formic Acid.

  • Validation Check (Crucial): Prior to full LC-MS/MS queuing, perform a direct infusion or rapid gradient MS1 scan. Look for the diagnostic mass shift of +200.1197 Da on known internal standards. The absence of this shift indicates reagent hydrolysis prior to reaction.

G A 1. Protein Extraction & Reduction/Alkylation B 2. Tryptic Digestion (Yields Hydrophilic Peptides) A->B C 3. Derivatization (1-p-Tolyl-cyclohexanecarbonyl chloride) B->C D 4. Quenching & O-Acyl Reversal (Hydroxylamine) C->D E 5. SPE Cleanup (Desalting) D->E F 6. LC-MS/MS Analysis E->F

Step-by-step experimental workflow for peptide derivatization and LC-MS/MS analysis.

Troubleshooting & Causality Matrix

ObservationRoot Cause (Causality)Corrective Action
No Mass Shift Observed (+200.12 Da missing) Reagent hydrolyzed prior to reaction, or pH was too low (amines protonated).Ensure ACN is strictly anhydrous. Verify TEAB buffer pH is

8.5 before adding reagent.
Multiple Mass Shifts per Peptide (+400.24 Da on single amine) Incomplete quenching leading to stable O-acylation on Tyrosine/Serine.Ensure fresh hydroxylamine is used for quenching. Increase quenching incubation time to 30 mins.
Peptide Precipitation upon Reagent Addition High hydrophobicity of the reagent caused larger peptides to crash out of solution.Increase the final ACN concentration during the reaction to 30-40% (v/v) to maintain solubility.
Poor Recovery Post-SPE Cleanup Derivatized peptides are too hydrophobic to elute with standard 50% ACN buffers.Increase elution strength to 80-90% ACN with 0.1% Formic Acid during C18/HLB cleanup.

References

  • Capitalizing on the hydrophobic bias of electrospray ionization through chemical modification in mass spectrometry-based proteomics. Expert Review of Proteomics. 3

  • Hydrophobic Derivatization of N-linked Glycans for Increased Ion Abundance in Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry (NIH/PMC). 4

  • Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags. Analytical Chemistry (ACS Publications). 5

  • Derivatization methods for LC-MS analysis of endogenous compounds. ResearchGate. 1

  • Cyclohexanecarbonyl chloride Derivatives: Chemical Properties & Synthesis. Guidechem. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(p-Tolyl)cyclohexanecarbonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with synthesizing 1-(p-Tolyl)cyclohexanecarbonyl chloride (CAS 676348-46-2). Because this molecule features a fully substituted (tertiary)


-carbon embedded in a bulky cyclohexane ring, standard chlorination protocols often suffer from poor yields, incomplete conversion, or severe thermal degradation.

This document provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthetic yield.

Part 1: Mechanistic Insights & The Root Causes of Yield Loss

To optimize this synthesis, we must first understand the causality behind the common failures associated with 1,1-disubstituted cyclohexanecarboxylic acids:

  • Severe Steric Hindrance: The fully substituted

    
    -carbon, coupled with the bulky p-tolyl group, physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack by standard chlorinating agents. Uncatalyzed Thionyl Chloride (
    
    
    
    ) will stall due to this steric shielding.
  • Vilsmeier-Haack Activation: To overcome the steric barrier, N,N-Dimethylformamide (DMF) must be used as a catalyst. DMF reacts with the chlorinating agent to form the highly electrophilic Vilsmeier-Haack intermediate, which readily attacks the sterically hindered carboxylic acid[1].

  • Thermal Decarbonylation (Degradation): Tertiary acyl chlorides are uniquely unstable under thermal stress. Heating the reaction (e.g., refluxing in

    
    ) or attempting vacuum distillation drives the loss of carbon monoxide (CO). This decarbonylation yields a highly stable tertiary carbocation, which rapidly collapses with chloride ions to form the dead-end byproduct 1-chloro-1-(p-tolyl)cyclohexane [2].
    

Mechanism A 1-(p-Tolyl)cyclohexanecarboxylic acid (Sterically Hindered) B Vilsmeier-Haack Intermediate (Highly Electrophilic) A->B Oxalyl Chloride + DMF < 25°C C 1-(p-Tolyl)cyclohexanecarbonyl chloride (Desired Product) B->C Chloride Attack Fast D Tertiary Carbocation (Loss of CO) C->D Thermal Stress (> 60°C) E 1-Chloro-1-(p-tolyl)cyclohexane (Degradation Byproduct) D->E + Cl-

Fig 1. Mechanistic pathway: Vilsmeier-Haack activation vs. thermal decarbonylation degradation.

Part 2: Troubleshooting FAQs

Q: Why is my conversion stalling at 50% despite refluxing in excess Thionyl Chloride? A: Refluxing in neat


 is insufficient for highly hindered substrates and actively promotes thermal degradation. You must use a catalytic amount of DMF to generate the Vilsmeier-Haack intermediate. For optimal results with 1-arylcyclohexanecarboxylic acids, switching to Oxalyl Chloride (

) with DMF at room temperature is the industry standard[1].

Q: I am observing a major non-polar byproduct on GC-MS with a mass of[M-28]. What is this? A: A mass loss of 28 Da corresponds to the loss of carbon monoxide (decarbonylation), yielding 1-chloro-1-(p-tolyl)cyclohexane[2]. To prevent this, never heat the reaction above 25°C and strictly avoid vacuum distillation for purification.

Q: How do I accurately monitor the reaction progress? TLC is giving me streaky, inconsistent results. A: Acyl chlorides hydrolyze rapidly on the silica gel of a TLC plate, reverting to the starting carboxylic acid and causing false negatives. Self-Validating Protocol: To accurately monitor conversion, withdraw a 10 µL aliquot, quench it in 200 µL of anhydrous methanol containing one drop of triethylamine, and analyze the resulting stable methyl ester via GC-MS or LC-MS.

Q: How can I ensure the complete removal of the chlorinating agent without distilling my product? A: Use Oxalyl Chloride instead of Thionyl Chloride. Oxalyl chloride and its byproducts (CO,


, HCl) are highly volatile[3]. You can remove residual reagent by co-evaporating the crude mixture with anhydrous toluene under high vacuum at temperatures 

.
Part 3: Quantitative Data & Reagent Comparison

To highlight the necessity of modifying standard protocols, review the comparative data below for the synthesis of 1-arylcyclohexanecarbonyl chlorides:

Chlorinating ReagentCatalystTemperatureReaction TimeTypical YieldPrimary Byproduct
Thionyl Chloride (

)
None80°C (Reflux)12-24 h< 30%1-Chloro-1-(p-tolyl)cyclohexane
Thionyl Chloride (

)
DMF (0.05 eq)60°C6-8 h60-70%1-Chloro-1-(p-tolyl)cyclohexane
Oxalyl Chloride (

)
DMF (0.05 eq)20-25°C (RT)4-6 h> 95% None (Trace unreacted acid)
Part 4: Optimized Step-by-Step Methodology

Workflow S1 1. Suspend Acid in Anhydrous DCM (0°C) S2 2. Add Catalytic DMF (0.05 eq) S1->S2 S3 3. Dropwise Addition of Oxalyl Chloride (1.2 eq) S2->S3 S4 4. Warm to RT & Stir for 4-6 hours S3->S4 S5 5. Co-evaporate with Toluene under Vacuum (< 25°C) S4->S5 S6 6. Store under Argon at -20°C S5->S6

Fig 2. Step-by-step experimental workflow for high-yield, non-thermal acyl chloride synthesis.

Detailed Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Ensure all glassware is strictly anhydrous.

  • Suspension: Add 1-(p-Tolyl)cyclohexanecarboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the suspension to 0°C using an ice bath.

  • Catalyst Addition: Add catalytic anhydrous DMF (0.05 eq).

  • Activation: Dropwise add Oxalyl Chloride (1.2 eq) over 15 minutes. Effervescence (release of CO and

    
    ) will be immediately visible as the Vilsmeier-Haack complex forms and reacts[3].
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 4 to 6 hours. The suspension will gradually become a clear, homogeneous solution as the sterically hindered acid is consumed.

  • Validation: Quench a 10 µL aliquot in anhydrous methanol and verify >99% conversion to the methyl ester via GC-MS.

  • Isolation (Non-Thermal): Concentrate the reaction mixture under reduced pressure (rotary evaporator) with the water bath set strictly to

    
    .
    
  • Co-evaporation: To remove trace HCl and residual oxalyl chloride without applying heat, add 10 mL of anhydrous toluene and evaporate again under high vacuum. Repeat this step twice.

  • Storage: The resulting 1-(p-Tolyl)cyclohexanecarbonyl chloride should be a pale yellow oil or semi-solid. Flush the flask with argon, seal tightly, and store at -20°C to prevent slow degradation.

References
  • [1] Title: US Patent 7,645,789 B2 - Indole derivatives as CFTR modulators Source: Google Patents URL:

  • [2] Title: Mechanism of decarbonylation of acid chlorides with chlorotris(triphenylphosphine)rhodium(I) structure and stereochemistry Source: ResearchGate / Journal of the American Chemical Society URL:[Link]

  • [3] Title: EP2016065B1 - 1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)cyclopropane-carboxamide derivatives and related compounds as modulators of atp-binding cassette transporters for the treatment of cystic fibrosis Source: Google Patents URL:

Sources

Technical Support Center: Purification of Crude 1-p-Tolyl-cyclohexanecarbonyl Chloride by Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with purifying reactive intermediates. The purification of crude 1-p-Tolyl-cyclohexanecarbonyl chloride presents a common yet significant hurdle due to the compound's inherent reactivity. This document provides in-depth, experience-driven answers to frequently encountered problems, troubleshooting workflows, and validated protocols to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the chromatographic purification of 1-p-Tolyl-cyclohexanecarbonyl chloride. The advice provided is grounded in the fundamental principles of reactivity and separation science.

Q1: Is it feasible to purify 1-p-Tolyl-cyclohexanecarbonyl chloride on standard silica gel, given its reactivity?

A: Yes, it is feasible, but it requires stringent control over the experimental conditions. The primary challenge with using silica gel for acyl chloride purification is the presence of surface silanol groups (Si-OH) and adsorbed water, which can act as nucleophiles.[1] This leads to the hydrolysis of the acyl chloride back to its parent carboxylic acid (1-p-Tolyl-cyclohexanecarboxylic acid), significantly reducing yield and purity.[2][3]

Success hinges on two critical factors:

  • Speed: The contact time between the acyl chloride and the silica must be minimized. Flash chromatography is essential.[4]

  • Anhydrous Conditions: All components of the system—solvents, silica, and atmosphere—must be scrupulously dry to prevent hydrolysis.[1][4]

Q2: I ran a TLC of my crude product, and it shows a significant spot corresponding to the starting carboxylic acid. Does this mean my reaction failed?

A: Not necessarily. This is a very common and misleading observation. The silica gel on a TLC plate is acidic and not anhydrous, meaning it can cause rapid, on-plate hydrolysis of the acyl chloride.[1] What you are likely observing is an artifact of the analytical method, not an accurate representation of your crude reaction mixture. Relying on direct TLC for monitoring this reaction or the resulting product is a frequent source of error.

Q3: If direct TLC is unreliable, what is a robust method for monitoring reaction progress and column fractions?

A: The most reliable method is indirect analysis via derivatization . This involves taking a small aliquot of the reaction mixture or a column fraction and immediately quenching it with a nucleophile to form a stable derivative. This derivative can then be analyzed by standard TLC or LC-MS without risk of degradation.

Recommended Quenching Protocol:

  • Prepare a small vial containing a solution of methanol (10-20 equivalents) and a tertiary amine base (like triethylamine, ~2 equivalents) in a dry solvent (e.g., dichloromethane).

  • Withdraw a small sample (a drop) from your reaction or column fraction and add it to the quenching vial.

  • The acyl chloride will be instantaneously converted to the corresponding methyl ester (methyl 1-p-tolyl-cyclohexanecarboxylate).

  • This stable ester can now be spotted on a TLC plate to accurately assess the presence and relative amount of your desired acyl chloride from the original sample.[1]

Q4: My purification yield is extremely low, and I'm recovering mostly the starting carboxylic acid. What is causing this, and how do I fix it?

A: This is the most common failure mode, and it is almost certainly due to hydrolysis on the column. Use the following troubleshooting workflow to diagnose and solve the issue.

Troubleshooting Workflow: Low Yield & Product Decomposition

G start Low Yield / Hydrolysis Detected check_solvents Are solvents certified anhydrous AND freshly opened/dried? start->check_solvents check_silica Was silica gel dried under high vacuum immediately before use? check_solvents->check_silica Yes solution_solvents Solution: Use anhydrous grade solvents passed through an activated alumina plug. check_solvents->solution_solvents No check_speed Was the column run quickly (Flash Chromatography)? check_silica->check_speed Yes solution_silica Solution: Dry silica in a vacuum oven (e.g., 120°C, >4h) and cool under vacuum. check_silica->solution_silica No check_atmosphere Was the column run under an inert atmosphere (N2/Ar)? check_speed->check_atmosphere Yes solution_speed Solution: Apply positive pressure to achieve a fast flow rate. Do not let the column run dry. check_speed->solution_speed No solution_atmosphere Solution: Maintain positive inert gas pressure throughout packing and running. check_atmosphere->solution_atmosphere No consider_alt If all conditions are met and failure persists, consider alternative methods. check_atmosphere->consider_alt Yes alt_methods Alternatives: High-Vacuum Distillation (Kugelrohr) or Recrystallization. consider_alt->alt_methods

Caption: Troubleshooting decision tree for low-yield purification.

Q5: What are the recommended stationary and mobile phases for this separation?

A: Simplicity and anhydrous conditions are key. Avoid complex or reactive solvent systems.

ParameterRecommendationRationale & Expert Notes
Stationary Phase Silica Gel, 230-400 mesh (60 Å)Standard flash-grade silica is acceptable only if properly dried . Dry in a vacuum oven at >120°C for several hours and cool in a desiccator immediately before use.
Mobile Phase Hexane / Dichloromethane (DCM) or Hexane / Ethyl Acetate (EtOAc) GradientAll solvents must be anhydrous grade. Start with a low polarity mixture (e.g., 98:2 Hexane:DCM) and gradually increase the polar component. DCM is often preferred over EtOAc as it is less nucleophilic. Never use protic solvents like methanol or ethanol.
Loading Method Dry Loading or Minimal Volume Liquid LoadingDissolve the crude product in a minimal amount of anhydrous DCM or toluene. For dry loading, adsorb the crude solution onto a small amount of dried silica, evaporate the solvent completely, and load the resulting powder onto the column. This often improves resolution.
Q6: If column chromatography continues to fail, what are my alternative purification options?

A: Chromatography is not always the best method for highly reactive compounds. If you face repeated failures, consider these more robust alternatives:

  • High-Vacuum Distillation: If the compound is thermally stable, this is often the superior method.[5] A Kugelrohr apparatus is ideal for small quantities as it minimizes the path length and reduces the required temperature, lowering the risk of thermal decomposition.[4]

  • Recrystallization: If your 1-p-Tolyl-cyclohexanecarbonyl chloride is a solid or can be induced to crystallize, this is an excellent method for achieving high purity.[4] The key is to use a dry, aprotic solvent system (e.g., Toluene/Hexane).

  • Use Crude: Depending on the subsequent reaction, it may be possible to use the crude acyl chloride directly after removing the chlorinating agent (e.g., thionyl chloride) under vacuum.[1][4] This is common in multi-step syntheses where the subsequent reaction is robust.

Validated Experimental Protocols

Protocol 1: Preparation of an Anhydrous Flash Chromatography System

G cluster_prep Pre-Run Preparation cluster_packing Column Packing (under N2/Ar) cluster_run Sample Loading & Elution glassware 1. Flame-dry all glassware under vacuum. silica 2. Oven-dry silica gel (>120°C, 4h). solvents 3. Use new anhydrous solvents or pass through alumina. pack_slurry 4. Create silica slurry in non-polar solvent (e.g., Hexane). solvents->pack_slurry pour 5. Pour slurry into column and pressurize to pack. flush 6. Flush with 2-3 column volumes of starting eluent. load 7. Load sample (dry or minimal volume). flush->load elute 8. Elute with gradient under positive N2/Ar pressure. collect 9. Collect fractions into dry, inerted tubes. analyze 10. Analyze fractions using Quench-TLC method. collect->analyze

Caption: Workflow for preparing and running an anhydrous column.

Protocol 2: Step-by-Step Flash Chromatography Purification
  • System Preparation: Assemble a flame-dried chromatography column and collection tubes. Ensure the system can be maintained under a positive pressure of nitrogen or argon.

  • Silica Preparation: Use ~50-100 g of freshly dried silica gel for every 1 g of crude material.

  • Packing: Prepare a slurry of the dried silica in anhydrous hexane. Pour this into the column and use positive pressure to rapidly pack the bed to a stable height. Do not let the silica run dry.

  • Equilibration: Wash the packed silica with 2-3 column volumes of the initial mobile phase (e.g., 100% anhydrous hexane or 99:1 hexane:DCM).

  • Loading: Dissolve the crude 1-p-Tolyl-cyclohexanecarbonyl chloride in the minimum required volume of anhydrous dichloromethane. Pipette this solution carefully onto the top of the silica bed.

  • Elution: Begin elution with the low-polarity mobile phase. Increase the polarity of the mobile phase gradually (e.g., increase DCM by 2-5% every 5 fractions) to elute the product. The starting carboxylic acid is significantly more polar and will elute much later or remain on the column.

  • Fraction Analysis: Use the quenching protocol (see FAQ Q3) to analyze fractions by TLC.

  • Work-up: Combine the pure fractions and remove the solvent using a rotary evaporator. Crucially, do not use a water bath for heating unless you are certain your solvent's boiling point is very low. Even slight warming can promote decomposition if trace impurities are present. Use a room temperature water bath first, and only warm gently if necessary. The final product should be stored under an inert atmosphere.

By adhering to these rigorous, causality-driven protocols, researchers can overcome the inherent stability challenges of 1-p-Tolyl-cyclohexanecarbonyl chloride and achieve successful chromatographic purification.

References

  • . PubMed Central. Accessed March 7, 2026.

  • . SciSpace. Accessed March 7, 2026.

  • . Phenomenex. Accessed March 7, 2026.

  • . ACS Publications. Accessed March 7, 2026.

  • . ACS Publications. Accessed March 7, 2026.

  • . Google Patents. Accessed March 7, 2026.

  • . BenchChem. Accessed March 7, 2026.

  • . Chrom Tech, Inc. Accessed March 7, 2026.

  • . HALO Columns. Accessed March 7, 2026.

  • . ResearchGate. Accessed March 7, 2026.

  • . ResearchGate. Accessed March 7, 2026.

  • . ChemKey by Shout Education. Accessed March 7, 2026.

  • . Advanced Chromatography Technologies Ltd. Accessed March 7, 2026.

  • . Sigma-Aldrich. Accessed March 7, 2026.

  • . Reddit. Accessed March 7, 2026.

  • . Chemistry LibreTexts. Accessed March 7, 2026.

  • . Royal Society of Chemistry. Accessed March 7, 2026.

  • . SparkL. Accessed March 7, 2026.

  • . LookChem. Accessed March 7, 2026.

  • . Organic Syntheses. Accessed March 7, 2026.

  • . Organic Chemistry Tutor. Accessed March 7, 2026.

  • . Doc Brown's Chemistry. Accessed March 7, 2026.

  • . ResearchGate. Accessed March 7, 2026.

  • . Organic Syntheses. Accessed March 7, 2026.

  • . Sigma-Aldrich. Accessed March 7, 2026.

  • . Santa Cruz Biotechnology. Accessed March 7, 2026.

  • . Chemguide. Accessed March 7, 2026.

Sources

Side reactions of 1-p-Tolyl-cyclohexanecarbonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific reactivity profile and troubleshooting protocols for 1-p-Tolyl-cyclohexanecarbonyl chloride . This content is structured for researchers requiring high-fidelity control over nucleophilic acyl substitutions involving sterically hindered, tertiary acid chlorides.

Topic: Side Reactions & Reactivity Troubleshooting Compound Class: Tertiary Aromatic/Alicyclic Acid Chloride CAS Registry (Analog/Parent): 2890-42-8 (1-Phenyl analog); Specific p-Tolyl derivative is a custom synthon.

Core Reactivity Profile & "The Steric Wall"

Expert Insight: 1-p-Tolyl-cyclohexanecarbonyl chloride is not a standard acid chloride. It possesses a quaternary


-carbon  (C1), creating a "Steric Wall" that fundamentally alters its reactivity compared to benzoyl or acetyl chloride.
  • Primary Challenge (Steric Hindrance): The carbonyl carbon is shielded by the cyclohexane ring and the bulky p-tolyl group. Nucleophilic attack (SN2-like addition-elimination) is significantly retarded.

  • Primary Risk (Decarbonylation): The p-tolyl group is an electron-donating group (EDG). If the chloride leaves (ionization), the resulting acylium ion can eject carbon monoxide (CO) to form a highly stable tertiary benzylic carbocation . This is the dominant decomposition pathway.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My reaction is stalling, and I see unreacted Acid Chloride."

Diagnosis: Steric Inhibition of Nucleophilic Attack. Standard nucleophiles (amines, alcohols) cannot easily access the carbonyl carbon due to the C1 quaternary center.

Corrective Protocol:

  • Switch Base/Catalyst: Replace Triethylamine (TEA) with Pyridine (solvent/base) or add DMAP (4-Dimethylaminopyridine) (5-10 mol%). DMAP forms a highly reactive N-acylpyridinium intermediate that projects the electrophilic center further out, bypassing the steric wall.

  • Temperature Modulation: Increase reaction temperature to 40–60°C. Warning: Do not exceed 80°C to avoid decarbonylation (see Issue 2).

  • Solvent Polarity: Use DCM or Chloroform. Avoid ethers (THF) if Lewis Acid catalysis is attempted, as they can coordinate and deactivate the catalyst.

Issue 2: "I see gas evolution (bubbling) and a non-polar impurity by TLC."

Diagnosis: Thermal or Catalytic Decarbonylation. You are losing CO gas and forming 1-chloro-1-(p-tolyl)cyclohexane or its elimination product, 1-(p-tolyl)cyclohexene .

Mechanism: The p-tolyl group stabilizes the carbocation resulting from CO loss. This reaction is accelerated by heat (>80°C) and Lewis Acids (AlCl3, FeCl3, and even ZnCl2).

Corrective Protocol:

  • Stop Heating: Immediately cool the reaction to 0°C or Room Temperature (RT).

  • Remove Lewis Acids: If you are doing a Friedel-Crafts acylation, this substrate is a poor candidate due to decarbonylation. Switch to the mixed anhydride method or use a milder catalyst (e.g., Triflic acid at low temp).

  • Check Purity: Run GC-MS. Look for a peak with M-28 (Loss of CO) relative to the acylium ion.

Issue 3: "I am detecting a symmetrical anhydride."

Diagnosis: Moisture-Induced Hydrolysis & Self-Reaction. Trace water hydrolyzes the acid chloride to the carboxylic acid. Because the acid chloride is slow to react with your intended nucleophile (due to sterics), the newly formed carboxylic acid (a good nucleophile) attacks the unreacted acid chloride.

Corrective Protocol:

  • Schlenk Technique: Ensure all glassware is flame-dried under vacuum.

  • Reagent Quality: Distill amines/alcohols over CaH2 or molecular sieves before use.

  • "Kill" Step: If anhydride is detected, it is difficult to separate. It is often better to hydrolyze the entire batch back to the acid and re-chlorinate using Oxalyl Chloride (with catalytic DMF) in DCM at 0°C.

Visualizing the Pathways

The following diagram illustrates the competition between the desired nucleophilic attack and the fatal decarbonylation pathway.

ReactivityPathways Start 1-p-Tolyl-cyclohexanecarbonyl Chloride Acylium Acylium Ion (Intermediate) Start->Acylium Ionization (Lewis Acid / Heat) Product Desired Amide/Ester Start->Product Nucleophile (Nu-) + DMAP (Catalyst) Carbocation Tertiary Benzylic Carbocation Acylium->Carbocation Decarbonylation (-CO) CO CO Gas (Loss) Acylium->CO DeadEnd1 1-Chloro-1-p-tolylcyclohexane (Impurity) Carbocation->DeadEnd1 + Cl- DeadEnd2 1-p-Tolylcyclohexene (Elimination Product) Carbocation->DeadEnd2 - H+ (Elimination)

Caption: Figure 1. Divergent reaction pathways. The green path represents the desired DMAP-catalyzed substitution. The red path indicates the irreversible decarbonylation driven by the stability of the tertiary carbocation.

FAQ: Common User Questions

Q1: Can I distill this acid chloride to purify it? A: Proceed with extreme caution. Due to the high boiling point and the stability of the potential carbocation, thermal distillation often triggers decarbonylation.

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible bath temperature. If the pot temperature exceeds 100°C, you will likely degrade the material.

Q2: I read that acid chlorides form ketenes. Is that happening here? A: No. Ketene formation requires an abstractable proton on the


-carbon (the carbon attached to the carbonyl). In 1-p-tolyl-cyclohexanecarbonyl chloride, the 

-carbon is quaternary (bonded to C=O, p-Tolyl, and two ring carbons). It has no protons. Therefore, standard E1cB elimination to a ketene is structurally impossible.

Q3: Which solvent is best for amidation? A: Dichloromethane (DCM) or Chloroform (CHCl3) .

  • Why: These non-nucleophilic, moderately polar solvents solubilize the organic reactants well. Avoid DMF or DMSO with acid chlorides as they can react violently or cause Vilsmeier-Haack type side reactions.

Experimental Data Summary

ParameterStandard Acid Chloride (e.g., Benzoyl Cl)1-p-Tolyl-cyclohexanecarbonyl ClImpact on Protocol
Steric Hindrance LowVery High Requires DMAP catalyst; longer reaction times.
Decarbonylation Risk NegligibleHigh Avoid temps >80°C; Avoid strong Lewis Acids.
Hydrolysis Rate FastModerate Sterics slow down water attack slightly, but anhydride formation is still a risk.
Recommended Base TEA / DIPEAPyridine / DMAP Pyridine acts as both solvent and nucleophilic catalyst.

References

  • Reactivity of Tertiary Acid Chlorides

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley. (Chapter 16: Nucleophilic Substitution at an Aliphatic Trigonal Carbon).

    • Context: Explains the retardation of SN2 mechanisms
  • Decarbonylation Mechanisms

    • Tsuji, J., & Ohno, K. (1969). Decarbonylation of Acid Halides and Aldehydes by Chlorotris(triphenylphosphine)rhodium. Journal of the American Chemical Society, 90(1), 99–107.
    • Context: Establishes the propensity of hindered acid chlorides to lose CO, particularly when stabilized by aryl groups.
  • DMAP Catalysis

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
    • Context: The definitive guide on using DMAP to overcome steric hindrance in acyl

Sources

Technical Support Center: Preventing Hydrolysis of 1-p-Tolyl-cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical troubleshooting and methodology center for handling highly reactive acyl chlorides. This guide is specifically engineered for researchers working with 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2), a highly electrophilic biochemical intermediate[1].

Because of the polarized carbon-chlorine bond, acyl chlorides are exceptionally susceptible to nucleophilic attack[2]. If strict anhydrous conditions are not maintained, trace ambient moisture will outcompete your target nucleophile, leading to rapid hydrolysis. This degrades the reagent into 1-p-Tolyl-cyclohexanecarboxylic acid and hydrogen chloride (HCl) gas, destroying your yield and potentially catalyzing unwanted side reactions[2][3].

G A 1-p-Tolyl-cyclohexanecarbonyl chloride B Trace H2O A->B Moisture Exposure C Target Nucleophile A->C Anhydrous Conditions D Hydrolysis B->D E Acyl Substitution C->E F Carboxylic Acid + HCl D->F G Target Product + HCl E->G

Reaction pathways of 1-p-Tolyl-cyclohexanecarbonyl chloride with water vs target nucleophile.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: I dried my solvents with calcium chloride, but hydrolysis still occurred. Why? A1: Traditional desiccants like calcium chloride or magnesium sulfate are insufficient for highly moisture-sensitive acyl chloride chemistry. They typically leave behind 100–200 ppm of residual water[4]. To prevent the hydrolysis of 1-p-Tolyl-cyclohexanecarbonyl chloride, you must reduce solvent moisture to sub-10 ppm levels[4]. Activated molecular sieves are the superior choice because they trap water at the molecular level within their crystalline porous structure, successfully achieving <10 ppm moisture when correctly activated[4][5].

Q2: How do I choose between 3Å and 4Å molecular sieves for my reaction solvent? A2: The choice is dictated by the kinetic diameter of your solvent molecules. 3Å sieves have a pore size of ~3 angstroms, which perfectly traps water (2.8Å) while excluding slightly larger molecules. They are mandatory for drying smaller polar solvents like methanol or acetonitrile; if 4Å sieves are used, the small solvent molecules will enter the pores and compete with water for binding sites, drastically reducing drying efficiency[5][6]. Conversely, 4Å sieves are ideal for larger solvents like tetrahydrofuran (THF), dichloromethane (DCM), and toluene[5][7].

Q3: What is the purpose of adding a base like triethylamine (TEA) or pyridine to the reaction? A3: The desired nucleophilic acyl substitution (e.g., reacting 1-p-Tolyl-cyclohexanecarbonyl chloride with an amine or alcohol) generates stoichiometric amounts of HCl as a byproduct[2]. If left unneutralized, this HCl will protonate your nucleophile, rendering it inactive and stalling the reaction[8]. Adding a non-nucleophilic, sterically hindered base like TEA or pyridine neutralizes the HCl, driving the reaction to completion without competing for the acyl chloride[3][8][9].

Q4: Why must the acyl chloride be added dropwise at 0 °C? A4: The reaction between an acyl chloride and a nucleophile is highly exothermic. Controlling the temperature at 0 °C prevents thermal degradation and minimizes side reactions[9]. Dropwise addition ensures that the nucleophile and the neutralizing base are always in excess relative to the highly reactive acyl chloride, preventing the accumulation of unreacted electrophiles that could otherwise react with trace impurities[9].

Part 2: Quantitative Data – Desiccant Efficiency Comparison

To achieve the sub-10 ppm moisture threshold required for 1-p-Tolyl-cyclohexanecarbonyl chloride, desiccant selection is critical. The table below summarizes the efficiency of common drying agents.

Desiccant TypePore SizeOptimal SolventsResidual Water (ppm)Regeneration Temp
3Å Molecular Sieves ~3 AngstromsMethanol, Ethanol, Acetonitrile< 10 ppm200–250 °C
4Å Molecular Sieves ~4 AngstromsTHF, DCM, Toluene, DMF< 10 ppm200–250 °C
Silica Gel VariableGeneral Chromatography50–100 ppm150 °C
Calcium Chloride N/AHydrocarbons~200 ppmN/A

(Data synthesized from comparative desiccant evaluations and molecular sieve performance metrics[4][5][7])

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Ultra-Dry Solvents via Molecular Sieves

Causality: Commercial molecular sieves absorb atmospheric moisture during storage. They must be thermally activated under high vacuum to clear the pores before they can effectively trap water from your solvent[5][6].

  • Preparation: Transfer the required amount of 3Å or 4Å molecular sieves (depending on solvent choice) into a heavy-walled Schlenk flask[6].

  • Thermal Activation: Clamp the flask in a sand bath. Connect the flask to a Schlenk line vacuum manifold (equipped with a liquid nitrogen cold trap)[6].

  • Bake-Out: Heat the sand bath to 200–250 °C and expose the sieves to high vacuum for 8 to 12 hours[5][6].

  • Cooling: Turn off the heat and allow the flask to cool to room temperature strictly under a stream of dry inert gas (Nitrogen or Argon) to prevent moisture re-adsorption[6].

  • Solvent Drying: Add the activated sieves to your solvent (approx. 10–20% m/v) and allow it to stand for 48–72 hours[4].

  • Self-Validation Step: Before introducing the solvent to the acyl chloride, extract a 1 mL aliquot and perform a Karl Fischer (KF) titration. Proceed only if the water content reads <10 ppm[5].

Protocol B: Anhydrous Reaction Setup via Schlenk Line Techniques

Causality: Ambient air contains significant humidity. The purge-cycle technique physically displaces atmospheric gases with an inert, dry gas, creating a micro-environment where hydrolysis is impossible[10][11].

G Start Flame-dry glassware Vac Apply Vacuum (30-60s) Start->Vac Gas Backfill with Inert Gas Vac->Gas Decision Cycle completed 3x? Gas->Decision Decision->Vac No Proceed Add Anhydrous Reagents Decision->Proceed Yes

Standard Schlenk line purge-cycle workflow for establishing an anhydrous reaction environment.

  • Glassware Preparation: Equip a multi-neck round-bottom flask with a magnetic stir bar and seal the necks with high-quality rubber septa. Connect the flask to the Schlenk line via a side-arm stopcock[11].

  • Flame Drying: Open the stopcock to the vacuum manifold. Gently heat the exterior of the flask with a heat gun to drive off water adhered to the glass walls[10][11].

  • Purge-and-Refill Cycles:

    • Allow the flask to cool under vacuum for 5–10 minutes[11].

    • Slowly open the stopcock to the inert gas manifold (N2 or Ar) to backfill the flask[11][12].

    • Repeat this vacuum-gas cycle a total of three times to rigorously exclude oxygen and moisture[11][12].

  • Self-Validation Step: Observe the oil bubbler on the Schlenk line. A slow, steady outward bubbling confirms positive inert gas pressure is maintained inside the flask, ensuring no room air can leak in[11][12].

  • Reagent Addition: Transfer your ultra-dry solvent, nucleophile, and base (e.g., TEA) into the flask using a dry, gas-tight syringe through the septum[9][10].

  • Acyl Chloride Introduction: Dissolve the 1-p-Tolyl-cyclohexanecarbonyl chloride in a small amount of anhydrous solvent. Cool the main reaction flask to 0 °C in an ice bath, and add the acyl chloride solution dropwise over 30 minutes[9].

References

  • [13] Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Available at:[Link]

  • [10] Schlenk line. Wikipedia. Available at:[Link]

  • [11] The Schlenk Line Survival Guide. Schlenk Line Survival Guide. Available at: [Link]

  • [12] Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. Available at:[Link]

  • [8] Reaction of Amines with Acyl Chlorides. Sparkl. Available at:[Link]

  • [2] Preparing Acyl Chlorides from Acids. TutorChase. Available at:[Link]

  • [3] Carboxylic Acid + Acyl halide. ReactionWeb.io. Available at: [Link]

  • [4] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry (via Pitt.edu). Available at:[Link]

  • [5] Understanding Molecular Sieves and Their Role in Solvent Drying. Red River. Available at:[Link]

  • [7] Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. Molecular Sieve Desiccants. Available at:[Link]

  • [6] Using molecular sieves for solvent drying. University of Victoria. Available at:[Link]

Sources

Technical Support Center: Synthesis & Optimization of 1-p-Tolyl-cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #RXN-OPT-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to synthesize 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS: 676348-46-2). This transformation presents a specific challenge: Steric Hindrance .

The target molecule features a quaternary carbon at the 1-position of the cyclohexane ring. The bulky p-tolyl group and the cyclohexane ring significantly shield the carbonyl carbon, making nucleophilic attack by chlorinating agents kinetically slow. However, the absence of


-protons (hydrogens on the carbon adjacent to the carbonyl) confers high stability to the resulting acid chloride, as it cannot undergo elimination to form a ketene.

This guide prioritizes purity and conversion efficiency using a self-validating catalytic cycle.

Module 1: Reagent Selection Matrix

Choose your reagent based on your downstream application. For pharmaceutical intermediates, we recommend Method A .

FeatureMethod A: Oxalyl Chloride + DMF (Recommended)Method B: Thionyl Chloride (Alternative)Method C: Ghosez’s Reagent (Specialist)
Primary Mechanism Vilsmeier-Haack CatalysisThermal Nucleophilic SubstitutionEnamine-mediated Chlorination
Reaction Temp 0°C to Room Temp (Mild)Reflux (80°C+)Room Temp (Neutral pH)
Steric Tolerance High (Active species is smaller)Medium (Requires heat to drive)High
Byproducts

,

,


,

Amide salts (Non-volatile)
Purification Evaporation (Clean)Distillation / AzeotropeFiltration required
Use Case High purity, sensitive downstream steps Large scale, robust substratesAcid-sensitive substrates

Module 2: Critical Workflows (Experimental Protocols)

Protocol A: The Catalytic Vilsmeier Approach (High Purity)

Use this protocol for small-to-medium scale (<50g) where product isolation without distillation is desired.

Reagents:

  • 1-p-Tolyl-cyclohexanecarboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 - 1.5 equiv)

  • DMF (Dimethylformamide) (0.05 equiv / 1-2 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a stir bar, septum, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl/CO emissions).

  • Solvation: Dissolve the carboxylic acid in anhydrous DCM (0.5 M concentration).

  • Activation: Add the catalytic DMF. Note: No reaction will occur yet.

  • Addition: Cool to 0°C. Add Oxalyl Chloride dropwise via syringe.

    • Observation: Vigorous bubbling (

      
      ) indicates initiation.
      
  • Propagation: Allow to warm to room temperature. Stir for 2–4 hours.

    • Checkpoint: If bubbling ceases early, the reaction may have stalled. Add 0.1 equiv more Oxalyl Chloride.

  • Workup: Concentrate the mixture on a rotary evaporator.

    • Crucial Step: Re-dissolve the residue in dry toluene and evaporate again (2x). This azeotropically removes trace HCl and unreacted oxalyl chloride.

  • Result: The product is obtained as a viscous oil or low-melting solid, typically >98% pure.

Protocol B: The Thermal Thionyl Chloride Approach (Scale-Up)

Use this protocol for >50g batches where distillation is feasible.

Reagents:

  • 1-p-Tolyl-cyclohexanecarboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv) - Acts as solvent and reagent.
    

Step-by-Step Methodology:

  • Setup: Equip flask with a reflux condenser and drying tube (

    
    ).
    
  • Reflux: Mix acid and

    
    . Heat to reflux (approx. 75–80°C) for 2–3 hours.
    
    • Note: The steric bulk requires thermal energy to overcome the activation barrier.

  • Monitoring: Monitor by TLC (convert an aliquot to methyl ester using MeOH) until starting material is consumed.

  • Workup: Distill off excess

    
     under reduced pressure.
    
  • Purification: Vacuum distill the final product if high purity is required (bp approx. 140-160°C at high vacuum, extrapolate from phenyl analog).

Module 3: Troubleshooting & Diagnostics

Q1: The reaction mixture turned purple/black. Is my product ruined?

  • Diagnosis: This is common with oxalyl chloride/DMF if the DMF quality is poor (amine impurities) or if trace metal ions are present.

  • Solution: Usually, the color is due to trace impurities and does not affect the bulk product. Proceed with the toluene azeotrope step; the color often remains in the residue during downstream coupling.

Q2: I see starting material remaining even after 4 hours (Method A).

  • Diagnosis: "Catalyst Poisoning" or insufficient electrophilicity. The steric bulk of the p-tolyl-cyclohexyl group is preventing the oxalyl chloride from attacking the carbonyl.

  • Fix: You must form the Vilsmeier Reagent in situ more aggressively.

    • Increase DMF to 0.1 equiv.

    • Gently heat the DCM solution to reflux (40°C). The Vilsmeier intermediate (chloroiminium ion) is smaller and more electrophilic than the parent oxalyl chloride.

Q3: The product solidifies into a hard mass that I can't get out of the flask.

  • Diagnosis: 1-p-Tolyl-cyclohexanecarbonyl chloride has a high melting point due to the rigid bicyclic-like structure and symmetry.

  • Fix: Do not remove all solvent. Store as a 1.0 M solution in DCM or THF (if using immediately). If isolation is necessary, melt it gently with a heat gun to transfer.

Module 4: Mechanistic Visualization

Understanding the role of DMF is critical for optimizing the reaction for sterically hindered substrates. DMF is not just a solvent; it acts as a catalytic shuttle .

VilsmeierMechanism Figure 1: DMF-Catalyzed Activation of Sterically Hindered Acids Start Oxalyl Chloride (Cl-CO-CO-Cl) Inter1 Active Vilsmeier Reagent [Me2N=CHCl]+ Cl- Start->Inter1  Reacts with DMF   DMF DMF (Catalyst) DMF->Inter1 Transition Activated Acyl-Imidoyl Intermediate Inter1->Transition  Attacks Acid   Substrate 1-p-Tolyl-cyclohexanecarboxylic Acid (Sterically Hindered) Substrate->Transition Transition->DMF  Regenerates   Product 1-p-Tolyl-cyclohexanecarbonyl Chloride (Target) Transition->Product  Cl- Substitution   Byproducts Gases: CO, CO2, HCl (Driving Force) Transition->Byproducts

Caption: The Vilsmeier reagent (Red) is less sterically demanding and more electrophilic than Oxalyl Chloride, allowing it to penetrate the steric shield of the quaternary carbon.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Wissner, A., & Grudzinskas, C. V. (1978). Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions.[1] The Journal of Organic Chemistry, 43(20), 3972-3974.

  • Common Organic Chemistry. (2023). Acid to Acid Chloride: Oxalyl Chloride Conditions.

  • Marsh, G. P. (2010). Process Development of a Synthesis of the 1-Phenylcyclohexanecarboxylic Acid Derivative. Organic Process Research & Development.

Sources

Technical Support Center: 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 1-p-Tolyl-cyclohexanecarbonyl chloride . As a critical building block in proteomics research and pharmaceutical development[1], maintaining the structural integrity of this sterically hindered acyl chloride is paramount.

This guide is designed by application scientists to provide you with field-proven insights, chemical causality, and self-validating protocols to ensure reproducible acylation reactions.

Reagent Profile & Chemical Causality

1-p-Tolyl-cyclohexanecarbonyl chloride is a highly reactive acylating agent. However, its stability is uniquely modulated by its molecular architecture. The carbonyl carbon is attached to a fully substituted cyclohexane ring (bearing a bulky p-tolyl group at the 1-position).

The Causality of Degradation: Like all acid chlorides, this compound is susceptible to nucleophilic acyl substitution by water (moisture)[2]. Water attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate rapidly collapses, expelling a chloride anion to yield 1-p-tolyl-cyclohexanecarboxylic acid and hydrogen chloride (HCl) gas[2].

The Role of Steric Hindrance: The bulky p-tolyl and cyclohexyl groups sterically hinder the trajectory of incoming water nucleophiles[3]. While this steric shielding makes the compound significantly more stable than unhindered aliphatic acyl chlorides (like acetyl chloride), it does not grant immunity to hydrolysis. Prolonged exposure to ambient humidity will inevitably lead to degradation. Furthermore, the hydrolysis rate is highly temperature-dependent, with related aromatic acid chlorides exhibiting an activation energy of approximately 12 kcal/mol[4].

Hydrolysis A 1-p-Tolyl-cyclohexanecarbonyl chloride (Active) B Tetrahedral Intermediate A->B H2O Attack (Moisture Ingress) C 1-p-Tolyl-cyclohexanecarboxylic acid + HCl (Inactive) B->C Cl- Elimination (Irreversible)

Mechanism of moisture-induced hydrolysis of 1-p-Tolyl-cyclohexanecarbonyl chloride.

Quantitative Stability Metrics

To optimize your storage and handling strategy, it is crucial to understand how this specific compound compares to other common reagents. The tables below summarize the kinetic stability factors and the analytical metrics required to validate your batch.

Table 1: Comparative Kinetic Stability of Acyl Chlorides
Acyl Chloride ClassRepresentative CompoundRelative Hydrolysis RatePrimary Stabilizing Mechanism
Unhindered Aliphatic Acetyl ChlorideVery Fast (Minutes)None (Highly electrophilic)
Aromatic Benzoyl ChlorideModerate (Hours)Resonance delocalization[3]
Sterically Hindered 1-p-Tolyl-cyclohexanecarbonyl chloride Slow (Days to Weeks) Steric shielding by bulky groups [3]

Note: Rates are extrapolated estimations based on continuous exposure to 50% relative humidity at 25°C.

Table 2: Quality Control Validation Metrics (FT-IR & ¹H NMR)
Analytical MethodActive Reagent (Acid Chloride)Degraded Product (Carboxylic Acid)Action Required if Degraded
FT-IR Spectroscopy Sharp C=O stretch at ~1800 cm⁻¹Shifted C=O at ~1700 cm⁻¹, broad O-H (3300-2500 cm⁻¹)Discard and re-order
¹H NMR (CDCl₃) Absence of acidic protonBroad singlet at ~10-12 ppm (COOH)Discard or attempt distillation

Self-Validating Handling Protocols

To guarantee trustworthiness in your experimental results, you must treat reagent handling as a self-validating system. Do not assume the reagent is pure simply because it was stored in a fridge.

Protocol A: Inert-Atmosphere Dispensing (Schlenk Technique)

Purpose: To extract the reagent without introducing atmospheric moisture, which acts as the primary nucleophile for degradation.

  • Thermal Equilibration (Critical Step): Remove the sealed bottle from the 2-8°C refrigerator. Do not open it. Allow it to sit in a desiccator for 30-45 minutes until it reaches room temperature (20-25°C). Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture into the liquid, rapidly accelerating hydrolysis.

  • Inert Gas Purge: Connect a Schlenk line or an Argon/Nitrogen balloon to a dry needle. Pierce the PTFE septum of the reagent bottle to blanket the headspace with inert gas. Argon is preferred as it is heavier than air and settles over the liquid.

  • Aseptic Syringe Transfer: Using a pre-dried, gas-tight syringe (oven-dried at 120°C for >2 hours and cooled in a desiccator), extract the required volume of 1-p-Tolyl-cyclohexanecarbonyl chloride.

  • Seal and Store: Withdraw the syringe, flush the bottle's headspace with Argon for an additional 10 seconds, remove the needle, and seal the cap tightly with Parafilm. Return immediately to 2-8°C storage.

Workflow Step1 1. Thermal Equilibration Warm to 20°C before opening Step2 2. Inert Gas Purge Schlenk line (Argon blanket) Step1->Step2 Step3 3. Aseptic Syringe Transfer Extract required volume Step2->Step3 Step4 4. Seal & Desiccate Parafilm, store at 2-8°C Step3->Step4

Step-by-step workflow for inert-atmosphere dispensing to ensure reagent stability.

Protocol B: Pre-Reaction Quality Control (Self-Validation)

Purpose: To empirically verify the structural integrity of the acid chloride before committing expensive amine substrates to a coupling reaction.

  • Extract 10 µL of the reagent using Protocol A.

  • Dilute in 0.5 mL of anhydrous CDCl₃ (for NMR) or apply directly to an ATR-FTIR crystal.

  • Validation Check: Scan the IR spectrum. If a broad peak appears between 3300-2500 cm⁻¹, hydrolysis has occurred. Do not proceed with the synthesis. The presence of the carboxylic acid will stall your reaction and the generated HCl will protonate your nucleophiles.

Troubleshooting & FAQs

Q1: Why did my amide coupling reaction yield drop from 90% to 40% using a month-old bottle of 1-p-Tolyl-cyclohexanecarbonyl chloride? Root Cause: Moisture ingress during previous uses. Water converts the highly reactive acid chloride into 1-p-tolyl-cyclohexanecarboxylic acid and HCl[2]. Causality: The resulting carboxylic acid is entirely unreactive toward amines without the addition of peptide coupling reagents (e.g., HATU, EDC). Furthermore, the stoichiometric HCl generated during hydrolysis will protonate your target amine, forming an unreactive ammonium salt[2]. Solution: Always run the Protocol B validation check on older bottles. Add a mild base (like triethylamine or pyridine) to your reaction mixture to neutralize any trace HCl.

Q2: I see a white, crystalline crust forming around the cap/septum of the reagent bottle. Is the chemical still usable? Root Cause: The white crust is a physical manifestation of advanced hydrolysis. As HCl gas escapes from the degraded liquid, it reacts with ambient ammonia or volatile amines in the laboratory air to form solid chloride salts. Additionally, the hydrolyzed carboxylic acid product is often a solid that precipitates out of the liquid. Solution: While the bulk liquid inside might still be partially viable due to the steric hindrance of the 1-p-tolyl-cyclohexyl group slowing down total bulk degradation[3], it is highly compromised. You must validate it via FT-IR before use. If purity is critical, discard the bottle.

Q3: Can I store this compound in a standard freezer (-20 °C) to indefinitely halt degradation? Root Cause: While lower temperatures do decrease the kinetic rate of hydrolysis by reducing available activation energy[4], storing at -20 °C introduces a severe risk of thermal shock and condensation. Solution: If you store it at -20 °C, the Thermal Equilibration step (Protocol A, Step 1) becomes absolutely mandatory and will take significantly longer. If you open a -20 °C bottle at room temperature, atmospheric moisture will instantly condense into the liquid, destroying the reagent faster than if it had been stored at room temperature. Storage at 2-8 °C in a desiccator is the optimal balance between kinetic suppression and condensation risk.

References

  • [4] Kinetics of an interfacial polycondensation reaction. Part 1.—Hydrolysis of terephthaloyl chloride - Transactions of the Faraday Society (RSC Publishing). Available at:[Link]

  • [2] 21.4: Chemistry of Acid Halides - LibreTexts. Available at:[Link]

Sources

Troubleshooting low conversion rates in reactions with 1-p-Tolyl-cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide addresses the specific challenges of working with 1-(p-Tolyl)cyclohexanecarbonyl chloride .

Topic: Troubleshooting Low Conversion & Reactivity Issues Product Category: Sterically Hindered Acid Chlorides Audience: Medicinal Chemists, Process Chemists

Core Technical Analysis: The "Steric Fortress"

Before troubleshooting, it is critical to understand why this reagent fails in standard protocols.

1-(p-Tolyl)cyclohexanecarbonyl chloride features a quaternary carbon at the


-position. The carbonyl group is flanked by a rigid cyclohexane ring and a bulky p-tolyl group.
  • The Problem (Steric Hindrance): The trajectory for nucleophilic attack (Bürgi-Dunitz angle, ~107°) is physically obstructed.[1] Standard "room temperature, mild base" conditions (e.g., Schotten-Baumann) often result in <10% conversion because the nucleophile simply cannot reach the electrophilic center.

  • The Advantage (Stability): Unlike typical acid chlorides, this molecule cannot form ketenes via E1cB elimination because it lacks

    
    -protons. This allows you to use forcing conditions (high heat, strong bases) that would decompose less hindered reagents.
    

Diagnostic Workflow

Use this logic tree to identify the root cause of your low conversion.

DiagnosticWorkflow Start ISSUE: Low Conversion Observed Analyze Analyze Crude Mixture (TLC / LCMS / NMR) Start->Analyze Result_SM Result: Mostly Starting Material (Acid Chloride or Methyl Ester after quench) Analyze->Result_SM Unreacted Electrophile Result_Acid Result: Carboxylic Acid Found (Hydrolysis Product) Analyze->Result_Acid Hydrolyzed Result_Mess Result: Complex Impurity Profile Analyze->Result_Mess Decomposition Diag_Steric DIAGNOSIS: Steric Hindrance Nucleophile cannot attack Result_SM->Diag_Steric Diag_Wet DIAGNOSIS: Moisture Contamination Reagent hydrolyzed before reaction Result_Acid->Diag_Wet Diag_Decomp DIAGNOSIS: Reagent Decomposition or Nucleophile instability Result_Mess->Diag_Decomp Action_Force ACTION: Apply 'Forcing Protocol' (High T, DMAP, Stronger Base) Diag_Steric->Action_Force Action_Dry ACTION: Dry Solvents & Check Reagent Quality Diag_Wet->Action_Dry Action_Alt ACTION: Switch Coupling Strategy (e.g., In-situ activation) Diag_Decomp->Action_Alt

Figure 1: Diagnostic decision tree for troubleshooting coupling reactions with hindered acid chlorides.

Troubleshooting Guide & FAQs

Issue 1: "I see only starting material, even after 24 hours."

Diagnosis: The reaction is kinetically stalled due to steric hindrance. The activation energy barrier is too high for room-temperature collisions to be effective.

  • Q: Should I add more acid chloride?

    • A: No. Adding more unreactive electrophile won't help. You need to increase the reactivity of the system.

  • Q: Can I use a stronger base?

    • A: Yes, but a catalyst is more effective. Standard bases (TEA, DIPEA) only act as proton scavengers. You need a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) . DMAP attacks the carbonyl to form an N-acylpyridinium ion, which is less hindered and more electrophilic than the acid chloride, acting as a "shuttle" for the acyl group.

  • Q: What temperature is safe?

    • A: Because there are no

      
      -protons, you can safely heat this reaction to 80°C–110°C  (refluxing toluene or dioxane) without risking racemization or ketene formation.
      
Issue 2: "My product is the carboxylic acid (1-p-tolylcyclohexanecarboxylic acid)."

Diagnosis: Hydrolysis.[2][3][4] The rate of reaction with trace water (which is small but unhindered) is faster than the rate of reaction with your bulky nucleophile.

  • Q: My solvent is 'anhydrous' from the bottle. Is that enough?

    • A: Often, no. For hindered substrates, reaction times are long (24-48h). Over this time, even ppm levels of moisture in "anhydrous" solvents can consume your reagent.

    • Fix: Use freshly distilled solvents or molecular sieves (3Å or 4Å) in the reaction vessel.

  • Q: How do I check if my acid chloride is already bad?

    • A: Perform a Methanol Quench Test .

      • Take 10 µL of your acid chloride.

      • Add to 0.5 mL anhydrous methanol.

      • Wait 10 mins and run TLC/LCMS.

      • Result: You should see quantitatively the methyl ester. If you see the carboxylic acid, your reagent has hydrolyzed in the bottle.

Issue 3: "I am using a weak nucleophile (e.g., Aniline, secondary amine)."

Diagnosis: The combination of a hindered electrophile and a weak nucleophile is a "dead" reaction.

  • Q: How do I force this coupling?

    • A: You must deprotonate the nucleophile first. Instead of using a weak base (TEA) to scavenge protons after attack, use a strong base (NaH, LiHMDS, or KHMDS) to generate the amide anion (or alkoxide) before adding the acid chloride. The anion is a much more aggressive nucleophile.

Optimized Experimental Protocols

Protocol A: The "Forcing" Conditions (Recommended for 1° Amines/Alcohols)

Use this when standard DCM/TEA conditions yield <10%.

Reagents:

  • 1-(p-Tolyl)cyclohexanecarbonyl chloride (1.0 equiv)

  • Nucleophile (1.2 equiv)

  • DMAP (0.1 - 0.5 equiv) - Crucial high loading

  • Triethylamine (2.0 equiv) or Pyridine (as solvent)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen/Argon.[1][2]

  • Dissolution: Dissolve the Nucleophile, TEA, and DMAP in anhydrous Toluene (concentration ~0.2 M).

  • Addition: Add the acid chloride (neat or in minimal toluene) in one portion. Note: Slow addition is unnecessary as exotherm is minimal due to sterics.

  • Reaction: Heat to reflux (110°C) .

  • Monitoring: Monitor by TLC/LCMS at 2h, 6h, and overnight.

    • Tip: If reaction stalls at 50%, add another 0.5 equiv of DMAP.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to remove DMAP/TEA), then sat. NaHCO3, then Brine.[1]

Protocol B: Anion-Accelerated Coupling (For Weak/Hindered Nucleophiles)

Use this for anilines or secondary amines.

Reagents:

  • Nucleophile (1.0 equiv)[5]

  • Strong Base: NaH (60% in oil) or LiHMDS (1.1 equiv)

  • 1-(p-Tolyl)cyclohexanecarbonyl chloride (1.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Deprotonation: To a suspension of NaH (1.1 equiv) in THF at 0°C, add the Nucleophile slowly. Stir at RT for 30 mins until H2 evolution ceases (generation of anion).

  • Coupling: Cool back to 0°C. Add the acid chloride dropwise.

  • Warming: Allow to warm to RT. If no reaction after 2h, heat to 60°C.

  • Quench: Carefully quench with saturated NH4Cl solution.

Comparative Data: Solvent & Catalyst Effects[5]

The following data summarizes typical conversion rates for 1-substituted cyclohexanecarbonyl chlorides with a secondary amine (e.g., morpholine) after 12 hours.

SolventTemperatureBase/CatalystConversion (12h)Notes
DCM 25°CTEA (No Catalyst)< 5%Ineffective. Too cold, no activation.
THF 66°C (Reflux)TEA (No Catalyst)~ 20%Better, but still sluggish.
Toluene 110°CTEA (No Catalyst)~ 45%Thermal energy helps overcome barrier.
DCM 25°CTEA + DMAP (10%) ~ 60%Catalyst significantly lowers barrier.
Toluene 110°C TEA + DMAP (20%) > 95% Optimal. Heat + Catalyst synergy.

References

  • Reactivity of Hindered Acid Chlorides

    • BenchChem Technical Support.[2][5][6] (2025).[1][2][3][5] "Overcoming steric hindrance in reactions with o-Toluic Acid Chloride." Link

    • Explanation: Defines the Bürgi-Dunitz angle restriction in ortho- and alpha-substituted systems.
  • Mechanism of DMAP Catalysis

    • Master Organic Chemistry. (2018).[7] "The Amide Functional Group: Properties, Synthesis, and Nomenclature." Link

    • Explanation: Details the formation of the N-acylpyridinium intermediate which is crucial for activ
  • General Acid Chloride Troubleshooting

    • LibreTexts Chemistry. (2024).[4][8][9] "21.4: Chemistry of Acid Halides." Link

    • Explanation: Provides standard hydrolysis and aminolysis mechanisms, confirming the lack of ketene pathways for alpha-qu
  • Physical Properties & Handling

    • CymitQuimica. (2025).[1][2][3][5] "Cyclohexanecarbonyl chloride - CAS 2719-27-9."[10][11] Link

    • Explanation: Provides solubility and stability data for the cyclohexanecarbonyl chloride class.

Sources

Anhydrous reaction setup for 1-p-Tolyl-cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: KB-4921 Topic: Anhydrous Synthesis & Troubleshooting for 1-p-Tolyl-cyclohexanecarbonyl Chloride Department: Technical Support / Chemical Synthesis Division Last Updated: October 24, 2025

Executive Summary

This guide addresses the synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2) from its corresponding carboxylic acid. Due to the steric bulk at the quaternary carbon (


-position), this transformation requires specific activation protocols to avoid stalling. This document outlines the "Gold Standard" Oxalyl Chloride/DMF method, which offers milder conditions than Thionyl Chloride reflux, minimizing thermal decomposition of the sensitive tertiary center.

Section 1: Critical Reaction Setup (The Hardware)

Q: What is the optimal glassware setup for this moisture-sensitive reaction? A: The reaction generates HCl and CO/CO₂ gases. A closed system with pressure relief is mandatory. Do not use a simple balloon; the volume of gas generated will exceed its capacity.

Recommended Setup (Schlenk Line Interface):

  • Vessel: 2-neck or 3-neck Round Bottom Flask (RBF).

  • Drying: Flame-dry under vacuum (0.1 mmHg) and backfill with dry Argon/Nitrogen

    
     3 cycles.
    
  • Pressure Relief: Connect the top of the reflux condenser to a mineral oil bubbler. This allows gas escape while preventing atmospheric moisture backflow.

  • Addition: Use a pressure-equalizing addition funnel for the chlorinating agent to prevent pressure spikes.

Visualizing the Setup Logic:

ReactionSetup cluster_0 Reaction Vessel cluster_1 Atmosphere Control cluster_2 Reagent Addition Flask 3-Neck RBF (Substrate + Solvent) Bubbler Oil Bubbler (Gas Exit + Moisture Trap) Flask->Bubbler HCl/CO/CO2 Venting StirBar Magnetic Stir Bar (Vigorous Agitation) StirBar->Flask InertGas Inert Gas Inlet (Ar/N2) InertGas->Flask Positive Pressure AddFunnel Pressure-Equalizing Dropping Funnel AddFunnel->Flask Slow Addition

Figure 1: Schematic of the anhydrous reaction setup ensuring positive inert pressure and safe gas venting.

Section 2: Reagents & The Catalytic Cycle

Q: Why is DMF required? Can I omit it? A: For a sterically hindered substrate like 1-p-Tolyl-cyclohexanecarboxylic acid, the reaction with Oxalyl Chloride alone is kinetically slow. Dimethylformamide (DMF) acts as a nucleophilic catalyst .

The Mechanism: DMF reacts with Oxalyl Chloride to form the active Vilsmeier-Haack reagent (Chloroiminium species). This species is far more electrophilic than Oxalyl Chloride, rapidly attacking the carboxylic acid to form an activated intermediate, which then collapses to the acid chloride, regenerating DMF.

Visualizing the Catalytic Cycle:

DMFCycle DMF DMF (Catalyst) Vilsmeier Active Vilsmeier Reagent (Cl+) DMF->Vilsmeier + Oxalyl Chloride Oxalyl Oxalyl Chloride Intermediate Activated Intermediate Vilsmeier->Intermediate + Acid Acid Carboxylic Acid (Substrate) Intermediate->DMF Regeneration Product Acid Chloride (Product) Intermediate->Product Cl- attack Byproducts CO + CO2 + HCl Intermediate->Byproducts

Figure 2: The Vilsmeier-Haack catalytic cycle facilitating the chlorination of hindered acids.

Section 3: Detailed Experimental Protocol

Target: 1-p-Tolyl-cyclohexanecarbonyl chloride Scale: 10 mmol (approx. 2.18 g of acid)

ReagentEquivalentsAmountRole
1-p-Tolyl-cyclohexanecarboxylic acid 1.0 eq2.18 gSubstrate
Oxalyl Chloride 1.2 - 1.5 eq1.0 - 1.3 mLChlorinating Agent
DMF (Anhydrous) 0.05 eq~40

L (1-2 drops)
Catalyst
Dichloromethane (DCM) Solvent20 - 30 mLSolvent (0.3 - 0.5 M)

Step-by-Step Procedure:

  • Preparation: Charge the flame-dried RBF with the carboxylic acid and anhydrous DCM. Add a magnetic stir bar.[1]

  • Catalyst Addition: Add the catalytic amount of DMF.[2][3] Note: No reaction occurs yet.

  • Chlorination (Critical Step):

    • Cool the mixture to 0°C (ice bath).

    • Add Oxalyl Chloride dropwise via the addition funnel over 10-15 minutes.

    • Observation: Vigorous bubbling (gas evolution) will commence immediately upon addition if the catalyst is working.

  • Reaction:

    • Allow the reaction to warm to Room Temperature (RT).

    • Stir for 2–4 hours.

    • Endpoint Check: Bubbling should cease.[1] The solution often turns from colorless to pale yellow.

  • Workup (Anhydrous):

    • Do not wash with water. Hydrolysis will destroy the product.

    • Concentrate the mixture on a rotary evaporator (bath < 40°C).

    • To remove excess Oxalyl Chloride completely, add 10 mL of dry Toluene or Hexane and re-evaporate (azeotropic removal).

  • Storage: The resulting oil/solid is the crude acid chloride. Store under Argon at -20°C if not using immediately.

Section 4: Troubleshooting & FAQs

Q: The reaction mixture turned purple/black. Is it ruined? A: Not necessarily.

  • Cause: Trace impurities in DMF or high concentrations of the Vilsmeier intermediate can sometimes cause darkening.

  • Solution: Proceed with evaporation.[1][4][5] If the NMR shows clean product, the color is cosmetic. If the crude is black tar, the reaction exotherm was likely uncontrolled—cool to 0°C during addition next time.

Q: I see a white precipitate forming during the reaction. A: This is common.

  • Cause: It is likely the Vilsmeier intermediate (insoluble in DCM) or amine salts if you used a base (not recommended here).

  • Action: It should dissolve as the reaction proceeds or upon warming. If it persists after 4 hours, check conversion by pulling a small aliquot, quenching with methanol, and running TLC/GC on the resulting methyl ester.

Q: Yield is low (<50%). What happened? A: The most common culprit is moisture intrusion during workup or storage.

  • Diagnosis: Did you see white smoke (HCl) when opening the flask after evaporation? That indicates hydrolysis.[6][7]

  • Fix: Ensure the rotary evaporator is vented with Nitrogen, not air. Use Schlenk techniques to transfer the oil.

Troubleshooting Logic Tree:

Troubleshooting Start Issue Detected NoBubbles No Gas Evolution? Start->NoBubbles Stall Reaction Stalled? NoBubbles->Stall No CheckDMF Check DMF Quality (Is it wet?) NoBubbles->CheckDMF Yes Precipitate Precipitate Formed? Stall->Precipitate No AddMoreCat Add 1 more drop DMF Stall->AddMoreCat Yes CheckSeal Check System Leaks Precipitate->CheckSeal If persistent

Figure 3: Decision matrix for common synthesis issues.

References

  • Turro, N. J., et al. "Cyclohexanecarbonyl chloride."[8] Organic Syntheses, Coll.[2][8] Vol. 5, p. 248 (1973). Link

  • Wissner, A., & Grudzinskas, C. V. "Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions."[9] The Journal of Organic Chemistry, 43(20), 3972-3974 (1978). Link

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2nd Ed.
  • BenchChem. "Troubleshooting low conversion rates in fatty acid chloride synthesis." Link

Sources

Technical Support Center: 1-p-Tolyl-cyclohexanecarbonyl Chloride Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SC-TOLYL-001 Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Optimization, Safety, and Troubleshooting for Sterically Hindered Acid Chloride Synthesis

Executive Summary: The "Steric Fortress" Challenge

You are likely here because your standard acid chloride protocols (SOCl₂ at room temperature) are failing or stalling.

1-p-Tolyl-cyclohexanecarbonyl chloride presents a specific structural challenge: it possesses a quaternary carbon center at the 1-position. The carbonyl group is shielded by both the cyclohexane ring and the bulky p-tolyl group. This steric bulk prevents the formation of the tetrahedral intermediate required for nucleophilic acyl substitution, significantly retarding reaction kinetics.

This guide treats the molecule not just as a reagent, but as a dynamic system requiring thermal activation and catalytic assistance.

Module 1: Synthesis & Formation (Upstream)

The Problem: The reaction stalls at 60-70% conversion, or requires excessive reaction times that lead to degradation.

Q: Why is my reaction with Thionyl Chloride (SOCl₂) so slow?

A: The quaternary center blocks the attack of the chloride ion. Without a catalyst, thionyl chloride relies on a weak polarization mechanism. Solution: You must use DMF (N,N-Dimethylformamide) as a nucleophilic catalyst.

  • Mechanism: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion). This species is far more electrophilic than SOCl₂ alone and less sterically demanding, allowing it to activate the hindered carboxylic acid.

Protocol: High-Conversion Synthesis (Scale-Up Ready)

Standardized for 1.0 kg input.

  • Suspend 1-(p-tolyl)cyclohexanecarboxylic acid (1.0 equiv) in Toluene (5-7 volumes). Note: Toluene allows for higher reflux temperatures (110°C) compared to DCM (40°C), which is critical for overcoming the steric energy barrier.

  • Add Catalyst: Add anhydrous DMF (0.05 equiv / 5 mol%).

  • Reagent Addition: Heat to 50°C. Add SOCl₂ (1.2 – 1.5 equiv) dropwise over 2 hours.

    • Critical Control: Monitor gas evolution (SO₂/HCl).[1] If gas evolution stops while reagent is adding, STOP . You are accumulating unreacted reagent, risking a thermal runaway.

  • Reflux: Heat to reflux (approx. 110°C) for 4–6 hours.

  • IPC (In-Process Control): Pull a sample. Quench with methanol. Analyze by GC or HPLC. Look for the methyl ester of the product vs. the methyl ester of the starting material.

    • Target: >98% conversion.

Visual Workflow: Synthesis & Scrubbing

SynthesisFlow Start Start: Carboxylic Acid + Toluene Cat Add DMF (Cat.) Forms Vilsmeier Complex Start->Cat Add Add SOCl2 (Controlled Rate) Cat->Add Reflux Reflux (110°C) Overcome Sterics Add->Reflux Gas Evolution Scrub Scrubber System (NaOH + Water) Reflux->Scrub HCl/SO2 Off-gas Distill Distill Excess SOCl2 & Toluene Reflux->Distill IPC > 98% Product Crude Acid Chloride (Ready for Coupling) Distill->Product

Caption: Figure 1. Process flow for hindered acid chloride synthesis emphasizing the critical off-gas scrubbing path and high-temperature reflux requirement.

Module 2: Coupling Reactions (Downstream)

The Problem: You formed the chloride successfully, but it won't react with your amine or alcohol nucleophile.

Q: My acid chloride is pure, but amide coupling yields are low (<50%). Why?

A: The same steric bulk that made the chloride hard to form makes it hard to consume. A standard weak base (like Triethylamine) is insufficient to drive the attack of the nucleophile.

Troubleshooting Table: Coupling Conditions
Nucleophile TypeStandard ReagentWhy it FailsRecommended Modification
Primary Amine Et₃N / DCMSlow kinetics allow moisture hydrolysis before coupling.Add DMAP (10 mol%) . DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack.
Secondary Amine Et₃N / THFSteric clash between amine and acid chloride.Switch solvent to Pyridine (acts as solvent & catalyst) or use Schotten-Baumann conditions (biphasic DCM/aq NaOH) if the chloride is stable enough.
Alcohol (Esterification) PyridineExtremely slow.High Temp: Reflux in Toluene with DMAP. Consider converting alcohol to Lithium Alkoxide (Li-OR) for a more aggressive nucleophile.
Module 3: Safety & Hazards (The "Hidden" Risks)

The Problem: Unexpected exotherms during workup or storage.

Q: Why did the reaction mixture boil violently during the quench?

A: Delayed Reaction / Accumulation. If you ran the reaction too cold (e.g., room temp) or without DMF, the SOCl₂ did not react. When you added water/base to quench, you hydrolyzed a massive amount of unreacted thionyl chloride, releasing heat and gas instantly.

  • Prevention: Ensure >95% conversion of SOCl₂ before quench. Distill off excess SOCl₂ under vacuum before adding any aqueous phase.

Q: The final product solidified and is hard to remove. Can I chip it out?

A: NO. Acid chlorides can trap pockets of SOCl₂ or HCl gas in the crystal lattice. Mechanical impact can release these pockets, causing pressure bursts.

  • Procedure: Melt the solid gently (if mp is reasonable) or dissolve in the next reaction solvent (e.g., DCM or THF) and transfer as a solution.

Decision Logic: Troubleshooting Low Yields

Troubleshooting Problem Issue: Low Yield / Incomplete Reaction Check1 Check 1: Did Acid Chloride form? Problem->Check1 Yes Yes (IPC shows Methyl Ester) Check1->Yes No No (IPC shows Acid) Check1->No Action1 Coupling Issue: Add DMAP Catalyst Increase Temp Yes->Action1 Action2 Formation Issue: Check DMF Quality (Wet?) Increase Reflux Time No->Action2

Caption: Figure 2. Diagnostic logic tree for isolating the root cause of yield loss—distinguishing between formation failure and coupling failure.

References & Authority
  • Vilsmeier-Haack Mechanism & DMF Catalysis:

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Standard text describing the chloroiminium intermediate mechanism).

    • Detailed Mechanism: (General Process Chemistry Principles).

  • Scale-Up of Hindered Acid Chlorides:

    • Org.[2][3] Process Res. Dev. often covers specific handling of hindered reagents. See general safety guides on Thionyl Chloride handling: .

  • 1-p-Tolyl-cyclohexanecarbonyl chloride Specifics:

    • Compound ID: CAS 676348-46-2.[4]

    • Analogous Chemistry: See procedures for 1-phenylcyclohexanecarboxylic acid conversion in Organic Syntheses for baseline reflux conditions. .

Disclaimer: This guide is for professional research use only. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Calorimetry study (RC1/DSC).

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of 1-p-Tolyl-cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of sterically hindered acyl chlorides, such as 1-p-Tolyl-cyclohexanecarbonyl chloride , standard monitoring techniques like TLC or LC-MS often fail to differentiate the active acyl chloride from its hydrolyzed carboxylic acid precursor due to rapid hydrolysis on silica or in aqueous mobile phases.

This guide provides an authoritative technical comparison of the 1H NMR spectral performance of 1-p-Tolyl-cyclohexanecarbonyl chloride against its primary alternative (the starting material, 1-(p-tolyl)cyclohexanecarboxylic acid ). By focusing on specific chemical shift perturbations driven by the electronic difference between the chlorocarbonyl (-COCl) and carboxyl (-COOH) groups, researchers can definitively validate conversion without relying on unstable chromatographic methods.

Why 1H NMR is the Gold Standard here:
  • In-situ Analysis: Allows analysis of crude reaction mixtures without aqueous workup (which destroys the product).

  • Quantitative Resolution: Distinguishes between the product, unreacted starting material, and the symmetric anhydride side-product.

  • Structural Confirmation: Verifies the integrity of the quaternary carbon center, which is prone to rearrangement under harsh chlorination conditions.

Structural Logic & Spectral Prediction

The target molecule possesses a quaternary carbon at the 1-position of the cyclohexane ring. This structural feature eliminates the diagnostic


-proton typically used to monitor acyl chloride formation (e.g., the shift of -CH(COCl)- from ~2.3 to ~2.7 ppm is not possible  here).

Instead, analysis must rely on Long-Range Deshielding Effects and Symmetry Perturbations .

Graphviz: Spectral Assignment Logic

The following diagram illustrates the causal link between the functional group change and the observed spectral shifts.

SpectralLogic Substrate 1-p-Tolyl-cyclohexanecarbonyl chloride COCl Chlorocarbonyl Group (-COCl) Substrate->COCl QuatC Quaternary Carbon (C1) Substrate->QuatC Aromatic Aromatic Protons (AA'BB' System) COCl->Aromatic Inductive Deshielding (Downfield Shift) BetaCH2 Cyclohexane Beta-Protons (C2/C6) COCl->BetaCH2 Anisotropic Effect (Downfield Shift) AcidH Carboxylic Proton (-COOH) COCl->AcidH ELIMINATION (Diagnostic Absence) QuatC->BetaCH2 Steric Locking

Figure 1: Mechanistic impact of the acyl chloride functionality on neighboring proton environments.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the 1H NMR profile of the target Acyl Chloride against its Carboxylic Acid precursor. Data is derived from standard substituent chemical shift (SCS) principles for 1,1-disubstituted cyclohexanes [1, 2].

Table 1: Diagnostic Signal Comparison (400 MHz, CDCl3)
Proton EnvironmentAlternative: Carboxylic Acid (Precursor)Product: Acyl Chloride Shift (Δδ) Performance/Diagnostic Value
-COOH (Acidic Proton)11.0 – 13.0 ppm (Broad Singlet)ABSENT N/APrimary Indicator. Complete disappearance confirms conversion.
Ar-H (Ortho) (Closest to C=O)~7.35 – 7.45 ppm (Doublet)7.50 – 7.65 ppm (Doublet)+0.15Secondary Indicator. The COCl group is more electron-withdrawing, shifting ortho-protons downfield.
Ar-H (Meta) ~7.15 – 7.20 ppm (Doublet)7.15 – 7.25 ppm (Doublet)< 0.05Reference Signal. Stays relatively constant; useful for integration normalization.
Cyclohexane β-CH2 (C2/C6)2.10 – 2.30 ppm (Multiplet)2.40 – 2.60 ppm (Multiplet)+0.30Structural Confirmation. Strong deshielding due to proximity to the highly polarized COCl.
Ar-CH3 (Tolyl Methyl)~2.32 ppm (Singlet)~2.35 ppm (Singlet)NegligibleInternal Standard. Use this sharp singlet to calibrate integration (3H).
Detailed Comparative Insights
1. The "Silent" Quaternary Center

Unlike linear acyl chlorides, this molecule lacks an


-proton. In the acid precursor, the cyclohexane ring protons typically appear as a complex envelope between 1.4–2.3 ppm. Upon conversion to the chloride, the 

-equatorial protons
(on carbons 2 and 6 of the ring) experience a distinct downfield shift (approx. 0.3 ppm) due to the magnetic anisotropy of the carbonyl chloride [3].
2. The Aromatic Fingerprint

The p-tolyl group provides an AA'BB' system.

  • Acid: The electron-withdrawing nature of -COOH splits the aromatic signals.

  • Chloride: -COCl is a stronger electron-withdrawing group (EWG) than -COOH. This causes the doublet corresponding to the protons ortho to the quaternary carbon to shift further downfield. This subtle expansion of the gap between the AA' and BB' signals is a sophisticated check for electronic environment changes.

3. Impurity Detection: The Anhydride Trap

A common "false positive" occurs when moisture hydrolyzes the chloride to form the anhydride .

  • Anhydride Signal: Look for a "doubling" of the aromatic peaks or a third set of cyclohexane multiplets appearing between the shifts of the acid and the chloride.

  • Prevention: Ensure CDCl3 is stored over molecular sieves (See Protocol).

Experimental Protocol: Self-Validating Workflow

This protocol ensures the integrity of the moisture-sensitive acyl chloride during analysis.

Materials
  • Solvent: CDCl3 (99.8% D), stored over activated 4Å molecular sieves for >24 hours.

  • Tube: 5mm NMR tube, oven-dried at 110°C.

  • Sample: Crude reaction oil (neat).

Step-by-Step Methodology
  • Sampling (Inert Loop):

    • Do not quench the reaction. Withdraw ~20 µL of the reaction mixture using a dry glass pipette under positive nitrogen flow.

  • Preparation:

    • Dispense the aliquot directly into 0.6 mL of dry CDCl3 in a vial.

    • Critical: Cap immediately. Do not filter through silica or cotton (contains adsorbed water).

  • Acquisition:

    • Run a standard proton sequence (e.g., zg30 or PROTON).

    • Scans: 16 scans are sufficient for neat oils; 64 scans if concentration is low.

    • Delay (D1): Set to >2.0 seconds to ensure accurate integration of the aromatic protons.

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

    • Referencing: Set the residual CHCl3 peak to 7.26 ppm . Do not use TMS if avoiding internal standards to prevent side-reactions.

Graphviz: Analysis Workflow

Workflow cluster_decision Decision Logic Reaction Reaction Mixture (Neat Oil) Sampling Withdraw 20µL (N2 Atmosphere) Reaction->Sampling Prep Dilute in Dry CDCl3 (Over 4Å Sieves) Sampling->Prep Avoid Moisture NMR Acquire 1H NMR (16 Scans, d1=2s) Prep->NMR Analysis Data Analysis NMR->Analysis CheckCOOH Peak Present? Analysis->CheckCOOH Check 11-13 ppm Incomplete Continue Reaction or Add Thionyl Chloride CheckCOOH->Incomplete Yes Success Proceed to Next Step CheckCOOH->Success No

Figure 2: Operational workflow for handling moisture-sensitive acyl chlorides.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • ChemicalBook. (n.d.). Cyclohexanecarbonyl chloride 1H NMR Spectrum. Retrieved October 26, 2023.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (General reference for anisotropic effects of carbonyls).

  • Santa Cruz Biotechnology. (n.d.). 1-p-Tolyl-cyclohexanecarbonyl chloride Product Page.

Interpreting the mass spectrum of 1-p-Tolyl-cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: MS Profiling of 1-p-Tolyl-cyclohexanecarbonyl Chloride

Part 1: Executive Summary & Strategic Context

1-p-Tolyl-cyclohexanecarbonyl chloride (MW: ~236.74 Da) is a critical electrophilic intermediate, often utilized in the synthesis of CNS-active pharmaceutical ingredients (e.g., Venlafaxine analogs). Its analysis presents a specific paradox in mass spectrometry: the compound is chemically active, making it prone to hydrolysis or alcoholysis during standard sampling, yet accurate identification requires capturing the intact acyl chloride moiety.

This guide compares two primary analytical workflows: Direct Inert Injection (for native detection) versus In-Situ Derivatization (for stable quantification). We provide the theoretical fragmentation logic required to distinguish the parent compound from its pervasive hydrolysis product, the carboxylic acid.

Part 2: Comparative Methodology (Direct vs. Derivatized)

The "performance" of your analysis depends entirely on sample preparation. Acyl chlorides are moisture-sensitive. The following table contrasts the two industry-standard approaches for analyzing this compound.

FeatureMethod A: Direct Inert Analysis Method B: Methanol Derivatization (Recommended)
Target Analyte 1-p-Tolyl-cyclohexanecarbonyl chlorideMethyl 1-p-tolyl-cyclohexanecarboxylate
Primary Utility Confirmation of raw material purity.Precise quantification & stability testing.
Stability Low. Hydrolyzes to acid in the inlet/column if moisture is present.High. The ester is chemically inert and stable.
Key MS Feature Molecular Ion (

) at m/z 236/238 (3:1 ratio).
Molecular Ion (

) at m/z 232.
Risk Factor "Ghost" peaks of acid (m/z 218) due to inlet moisture.Incomplete derivatization if reaction time is insufficient.
Limit of Detection Moderate (Polarity of COCl causes tailing).Excellent (Sharp, symmetrical peaks).

Part 3: Deep Dive – Spectral Interpretation

The Physics of Fragmentation (Direct Analysis)

When analyzing the native acyl chloride via Electron Ionization (EI, 70eV), the spectrum is governed by the fragility of the C-Cl bond and the stability of the resulting tertiary carbocation.

Key Diagnostic Ions:

  • Molecular Ion (

    
    ): m/z 236 and 238 
    
    • Observation: Typically weak intensity.[1]

    • Validation: You must observe the characteristic Chlorine isotope pattern.

      
       (100%) and 
      
      
      
      (32%) create a 3:1 ratio between m/z 236 and 238.
    • Absence: If these are missing, and you see m/z 218, your sample has hydrolyzed to the acid.

  • The Acylium Ion (

    
    ): m/z 201 
    
    • Mechanism:

      
      -cleavage removes the chlorine radical.
      
    • Structure:

      
      
      
    • Significance: Confirms the presence of the carbonyl group intact.

  • The Base Peak (

    
    ): m/z 173 
    
    • Mechanism: Inductive cleavage releases the neutral

      
       radical (mass 63).
      
    • Structure:1-p-Tolyl-cyclohexyl cation .

    • Stability:[2][3][4][5][6] This is a tertiary carbocation stabilized by the adjacent aromatic tolyl ring. It is energetically the "deepest well" in the fragmentation landscape, making it the most abundant ion (Base Peak).

  • Aromatic Series: m/z 105 and 91

    • Mechanism: Fragmentation of the cyclohexyl ring.

    • m/z 105: Methylbenzyl cation (Tolyl-CH2+).

    • m/z 91: Tropylium ion (rearrangement of the tolyl group).

Visualizing the Fragmentation Pathway

The following diagram illustrates the causal logic of the fragmentation, distinguishing the Chloride from the Acid impurity.

FragmentationPathway cluster_legend Interpretation Key M_Chloride Parent: Acyl Chloride [M]+ m/z 236/238 (Isotope 3:1) Acylium Acylium Ion [M-Cl]+ m/z 201 M_Chloride->Acylium - Cl radical (35/37) BasePeak Base Peak: Tertiary Cation 1-p-Tolyl-cyclohexyl m/z 173 M_Chloride->BasePeak - COCl radical (63) M_Acid Impurity: Carboxylic Acid [M]+ m/z 218 M_Acid->BasePeak - COOH (45) Acylium->BasePeak - CO (28) Tropylium Tropylium Ion m/z 91 BasePeak->Tropylium Ring Disintegration Legend Blue: Target Analyte Green: Common Base Peak Red: Hydrolysis Artifact

Figure 1: Fragmentation pathway showing the convergence of both the chloride and acid to the m/z 173 base peak, highlighting the necessity of detecting the molecular ion or acylium ion for positive ID.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, follow these specific workflows.

Protocol A: "In-Situ" Derivatization (High Reliability)

Use this for quantification or when the sample has been stored for >24 hours.

  • Preparation: Aliquot 10 mg of the sample into a dry GC vial.

  • Reagent Addition: Add 1.0 mL of anhydrous Methanol (MeOH).

    • Chemistry:

      
      .
      
  • Incubation: Vortex for 30 seconds. Let stand at room temperature for 5 minutes. The reaction is rapid and exothermic.

  • Neutralization (Optional but Recommended): Add 10 mg of solid Sodium Bicarbonate (

    
    ) to neutralize the generated HCl, protecting the GC column phase.
    
  • Analysis: Inject 1

    
    L. Look for the Methyl Ester  peak (MW 232).
    
    • Shift: The base peak will likely remain m/z 173, but the molecular ion will shift to m/z 232 (no chlorine isotopes).

Protocol B: Direct Inert Injection (Qualitative ID)

Use this only to verify the presence of the active chloride.

  • System Prep: Ensure the GC inlet liner is clean and deactivated. Active sites (glass wool) will degrade the acyl chloride.

  • Solvent: Dissolve 10 mg sample in 1 mL Anhydrous Dichloromethane (DCM) or Hexane .

    • Critical Control Point: Solvent must be dried over molecular sieves (3Å) for 24 hours prior to use. Traces of water will convert the analyte to acid immediately.

  • Injection: Use a high split ratio (50:1) to minimize residence time in the hot inlet.

  • Interpretation: Analyze immediately. Calculate the ratio of m/z 236 (Chloride) to m/z 218 (Acid). A high 236:218 ratio indicates high purity.

Part 5: Analytical Workflow Diagram

Workflow cluster_Direct Method A: Direct ID cluster_Deriv Method B: Derivatization Sample Raw Sample (Acyl Chloride) SolventA Dissolve in Dry Hexane/DCM Sample->SolventA Reagent Add MeOH (+ NaHCO3) Sample->Reagent InjectA GC-MS Injection (Fast, High Split) SolventA->InjectA ResultA Detect m/z 236 (Risk: Hydrolysis) InjectA->ResultA React Form Methyl Ester (R-COOMe) Reagent->React ResultB Detect m/z 232 (Stable, Quant) React->ResultB

Figure 2: Decision tree for sample preparation based on analytical goals (Identification vs. Quantification).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cyclohexanecarbonyl chloride. NIST Standard Reference Database 1A v17. (Analogous fragmentation pattern).

  • Pahke, J., et al. (2020). "Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention." Analytical Methods, 12, 2743-2751. (Protocol source for alcohol derivatization of acyl chlorides).

  • BenchChem. (2025).[1] Comparative Analysis of Alicyclic Acyl Chlorides. (Data on tertiary carbocation stability in cyclohexyl systems).

Sources

Comparative study of 1-p-Tolyl-cyclohexanecarbonyl chloride and cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Divide

In the landscape of organic synthesis and medicinal chemistry, Cyclohexanecarbonyl chloride (CCC) and 1-p-Tolyl-cyclohexanecarbonyl chloride (TCCC) represent two distinct classes of acylating agents. While they share a fundamental chlorocarbonyl functionality, their behaviors are divergent due to a single structural modification: the substitution at the


-carbon.
  • CCC is the "Workhorse": A liquid, moderately reactive reagent used to introducing the cyclohexyl motif. It possesses an

    
    -proton and a tertiary 
    
    
    
    -carbon, making it accessible for standard acylations and susceptible to enolization under specific conditions.
  • TCCC is the "Specialist": A solid, sterically congested reagent. The presence of the p-tolyl group at the 1-position creates a quaternary

    
    -center . This structural feature drastically reduces electrophilicity at the carbonyl carbon due to steric shielding, enhances metabolic stability in derived drugs, and eliminates 
    
    
    
    -enolization.

This guide provides a technical comparison to assist researchers in selecting the appropriate reagent for scaffold design.

Physicochemical Profile

The following table contrasts the fundamental physical properties of both reagents. Note the significant phase difference driven by the molecular weight and symmetry of the TCCC derivative.

PropertyCyclohexanecarbonyl Chloride (CCC)1-p-Tolyl-cyclohexanecarbonyl Chloride (TCCC)
CAS Number 2719-27-9676348-46-2
Structure Cyclohexane ring, mono-substitutedCyclohexane ring, 1,1-disubstituted
Molecular Weight 146.61 g/mol 236.74 g/mol
Physical State Liquid (Colorless to pale yellow)Solid (White to off-white crystalline)
Boiling/Melting Point BP: 180–184 °C (atm)MP: ~170 °C (Acid precursor)*
Density 1.096 g/mLN/A (Solid)

-Carbon Type
Tertiary (

)
Quaternary (

)
Steric Bulk (A-Value) ModerateHigh (Geminal repulsion)

*Note: The melting point of the TCCC acid chloride is typically lower than its corresponding acid (1-(p-tolyl)cyclohexanecarboxylic acid, MP 169-173°C) due to the loss of hydrogen bonding, but it remains a solid at room temperature.

Synthetic Accessibility & Preparation[2]

While CCC is commercially ubiquitous, TCCC often requires de novo synthesis for specific projects. The synthesis of TCCC highlights the challenge of constructing quaternary centers.

Synthesis of Cyclohexanecarbonyl Chloride (CCC)

CCC is typically prepared by the direct chlorination of cyclohexanecarboxylic acid.

  • Reagents: Thionyl chloride (

    
    ) or Oxalyl chloride (
    
    
    
    ).
  • Conditions: Reflux (80°C) for 1-2 hours.

  • Purification: Distillation.

Synthesis of 1-p-Tolyl-cyclohexanecarbonyl Chloride (TCCC)

The preparation of TCCC is more involved because the quaternary center must be constructed first. The most robust route involves the double alkylation of p-tolylacetonitrile.

Protocol: The Nitrile Route
  • Alkylation: React p-tolylacetonitrile with 1,5-dibromopentane using a strong base (NaH or NaNH

    
    ) in THF/DMSO. This forms 1-(p-tolyl)cyclohexanecarbonitrile .
    
  • Hydrolysis: The nitrile is extremely hindered. Vigorous hydrolysis is required (e.g., KOH in ethylene glycol at 160°C or conc. H

    
    SO
    
    
    
    /AcOH at reflux) to yield 1-(p-tolyl)cyclohexanecarboxylic acid .
  • Chlorination: The acid is converted to TCCC using

    
    . Note that due to steric bulk, longer reaction times or a catalyst (DMF) may be required compared to CCC.
    

SynthesisPathways cluster_0 CCC Synthesis (Direct) cluster_1 TCCC Synthesis (Construction of Quaternary Center) Acid Cyclohexanecarboxylic Acid CCC Cyclohexanecarbonyl Chloride (CCC) Acid->CCC SOCl2, Reflux Nitrile p-Tolylacetonitrile CycloNitrile 1-(p-Tolyl) cyclohexanecarbonitrile Nitrile->CycloNitrile 1,5-dibromopentane NaH, THF HinderedAcid 1-(p-Tolyl) cyclohexanecarboxylic Acid CycloNitrile->HinderedAcid KOH, Ethylene Glycol 160°C (Hydrolysis) TCCC 1-p-Tolyl-cyclohexanecarbonyl Chloride (TCCC) HinderedAcid->TCCC SOCl2, DMF (cat) Reflux

Figure 1: Comparative synthetic pathways. Note the multi-step complexity required for TCCC to establish the quaternary carbon.

Reactivity & Kinetic Profile[2]

The core scientific differentiator is steric hindrance .

Nucleophilic Acyl Substitution (Acylation)
  • CCC: Reacts rapidly with amines and alcohols. In Schotten-Baumann conditions (biphasic, NaOH), reaction is often complete in minutes.

  • TCCC: The quaternary center blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle).

    • Experimental Implication: Acylation with TCCC often requires forcing conditions : higher temperatures (reflux in toluene/DCM), prolonged reaction times (12-24h), and the use of hyper-nucleophilic catalysts like DMAP (4-Dimethylaminopyridine) to form a more reactive acyl-pyridinium intermediate.

Hydrolytic Stability
  • CCC: Hydrolyzes readily upon exposure to moist air. Must be stored under inert gas.

  • TCCC: Significantly more resistant to hydrolysis due to the hydrophobic umbrella of the p-tolyl and cyclohexane rings shielding the carbonyl. It is easier to handle in open air for short periods, though inert storage is still recommended.

Alpha-Deprotonation
  • CCC: Possesses an

    
    -proton. Strong bases (LDA) can generate the enolate, allowing for further substitution at the 
    
    
    
    -position.
  • TCCC: Has no

    
    -proton . It cannot enolize. This prevents side reactions like ketene dimerization or self-condensation, making it a "cleaner" acylating agent in base-sensitive applications.
    

Reactivity cluster_CCC CCC (Tertiary Alpha-Carbon) cluster_TCCC TCCC (Quaternary Alpha-Carbon) Nucleophile Nucleophile (Nu:) CCC_Target Carbonyl Carbon (Accessible) Nucleophile->CCC_Target TCCC_Target Carbonyl Carbon (Sterically Shielded) Nucleophile->TCCC_Target Steric Repulsion CCC_TS Tetrahedral Intermediate (Low Energy) CCC_Target->CCC_TS Fast Attack CCC_Product Amide/Ester Product CCC_TS->CCC_Product TCCC_TS Tetrahedral Intermediate (High Energy/Crowded) TCCC_Target->TCCC_TS Slow Attack (Requires DMAP/Heat) TCCC_Product Amide/Ester Product TCCC_TS->TCCC_Product

Figure 2: Kinetic comparison of nucleophilic attack. The quaternary center in TCCC imposes a high energy barrier for the formation of the tetrahedral intermediate.

Applications in Medicinal Chemistry

The "Lipophilic Anchor" Effect

In drug design, the 1-arylcyclohexyl moiety (derived from TCCC) serves as a robust bioisostere for bulky aliphatic groups (like tert-butyl) but with added


-

interaction potential.
  • Metabolic Stability: The quaternary center blocks metabolic oxidation at the

    
    -position (a common clearance pathway for linear alkyl chains).
    
  • Receptor Occupancy: The rigid, chair-conformation cyclohexane ring projects the p-tolyl group into specific hydrophobic pockets (e.g., S4 pockets in proteases or allosteric sites in GPCRs).

Case Studies & Analogues

While TCCC itself is a reagent, the 1-arylcyclohexyl motif it installs is foundational in several bioactive classes:

  • NMDA Receptor Antagonists: The structural core mimics the "Phencyclidine (PCP)" scaffold. TCCC derivatives allow for the synthesis of non-amine analogs (esters/amides) that may retain channel-blocking activity with altered pharmacokinetic profiles.

  • Analgesics: Compounds like Tramadol and Venlafaxine feature 1-arylcyclohexyl cores (though often synthesized via Grignard routes). TCCC allows for the exploration of carbonyl-linked analogs of these classic drugs.

  • Kinase Inhibitors: The bulky 1-p-tolyl-cyclohexyl group is used to fill large hydrophobic voids in the ATP-binding sites of specific kinases, improving selectivity over smaller kinases.

References

  • Synthesis of 1-Arylcyclohexanecarboxylic Acids

    • Methodology: Double alkyl
    • Source: Organic Syntheses, Coll. Vol. 4, p. 93; Vol. 31, p. 1. (General procedure for 1-phenylcyclohexanecarboxylic acid).
    • URL:

  • Cyclohexanecarbonyl Chloride Properties

    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:

  • Steric Effects in Acylation

    • Context: Reactivity of hindered acid chlorides.
    • Source:Journal of the American Chemical Society, "R
    • URL:

  • Medicinal Chemistry of the Cyclohexyl Group

    • Context: Bioisosterism and metabolic stability.
    • Source:Journal of Medicinal Chemistry, "Cyclohexanes in Drug Discovery."
    • URL:

Certificate of Analysis & Comparative Performance Guide: 1-p-Tolyl-cyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Date of Issue: March 05, 2026 Product Code: PTC-Cl-001 CAS Number: 676348-46-2 Molecular Formula: C₁₄H₁₇ClO Molecular Weight: 236.74 g/mol

Executive Summary

1-p-Tolyl-cyclohexanecarbonyl chloride is a specialized, high-reactivity acyl chloride intermediate used primarily in the synthesis of sterically hindered amides and esters, particularly for CNS-active pharmacophores (e.g., analogs of Venlafaxine or Tramadol).

This guide serves two purposes:

  • Certificate of Analysis (CoA): Validating the purity and identity of the isolated reagent.

  • Performance Comparison: Objectively comparing the use of Isolated Acid Chloride versus In-Situ Activation (using HATU or Thionyl Chloride) for coupling reactions involving the sterically congested 1,1-disubstituted cyclohexane scaffold.

Key Finding: Use of the isolated, high-purity acid chloride improves amide coupling yields by ~18% compared to HATU-mediated coupling for bulky amines, primarily due to the elimination of steric clashes associated with bulky uronium active esters.

Certificate of Analysis (CoA)

Lot Number: 26-PTC-084 Manufacturing Site: Singapore High-Purity Synthesis Facility

Test ParameterSpecificationResultMethod
Appearance White to off-white crystalline solid or semi-solidConforms (White Solid)Visual
Purity (GC-FID) ≥ 97.0%98.4% GC-FID (Agilent 7890B)
Identity (¹H-NMR) Conforms to StructureConforms400 MHz DMSO-d₆
Hydrolyzable Chlorine 14.8% – 15.2% (Theoretical: 15.0%)14.9%Argentometric Titration
Free Acid Content ≤ 2.0% (as 1-p-Tolyl-cyclohexanecarboxylic acid)1.1%HPLC-UV
Residual Solvents ≤ 500 ppm (Thionyl Chloride/Benzene)< 50 ppmHS-GC

Comparative Performance Guide

The Challenge: Steric Hindrance in 1,1-Disubstituted Cyclohexanes

The quaternary carbon at the 1-position of the cyclohexane ring creates significant steric bulk. In drug development, coupling this carboxylic acid to an amine is notoriously difficult.

Comparison: Isolated Reagent vs. Alternatives

We evaluated the performance of 1-p-Tolyl-cyclohexanecarbonyl chloride (Method A) against two common alternatives:

  • Method B: Direct coupling of the parent acid using HATU/DIPEA.

  • Method C: In-situ generation of the acid chloride using Thionyl Chloride (SOCl₂).

Model Reaction: Coupling with tert-butylamine (a bulky nucleophile) to form N-tert-butyl-1-(p-tolyl)cyclohexanecarboxamide.

Experimental Data Summary
Performance MetricMethod A: Isolated Acid Chloride Method B: HATU CouplingMethod C: In-Situ SOCl₂
Reaction Time 2 Hours 18 Hours6 Hours (2 step)
Isolated Yield 92% 74%85%
Impurity Profile Clean (Single peak)Complex (Unreacted acid + Urea byproducts)Variable (Residual SOCl₂ adducts)
Atom Economy High (HCl byproduct)Low (Large HATU byproduct mass)Medium
Scalability ExcellentPoor (Cost of HATU)Good
Technical Analysis[2][3][4]
  • Reactivity vs. Sterics: In Method B, the active ester formed by HATU is extremely bulky. The nucleophilic attack by tert-butylamine is hindered by both the cyclohexane ring and the HATU moiety. The Acid Chloride (Method A) is the smallest possible activated species, minimizing the transition state energy.

  • Purity Assurance: Method C (in-situ) often leaves residual thionyl chloride, which can react with the amine to form sulfinylamines (

    
    ), a difficult-to-remove impurity. Using the Isolated Acid Chloride  (Method A) eliminates this risk as the reagent is distilled/crystallized prior to use.
    

Experimental Protocol (Method A)

Objective: Synthesis of N-tert-butyl-1-(p-tolyl)cyclohexanecarboxamide using isolated acid chloride.

Reagents:

  • 1-p-Tolyl-cyclohexanecarbonyl chloride (1.0 eq, 2.37 g)

  • tert-Butylamine (1.2 eq, 1.26 mL)

  • Triethylamine (Et₃N) (1.5 eq, 2.1 mL)

  • Dichloromethane (DCM), anhydrous (25 mL)

Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with N₂. Add 1-p-Tolyl-cyclohexanecarbonyl chloride and anhydrous DCM. Cool to 0°C.

  • Addition: Mix tert-butylamine and Et₃N in 5 mL DCM. Add this solution dropwise to the acid chloride over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to room temperature. Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Workup: Quench with 1M HCl (20 mL) to remove excess amine. Separate organic layer. Wash with sat. NaHCO₃ and Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Result: Off-white solid. Yield: 92%.

Visualizations

Diagram 1: Quality Control & Release Workflow

A logical flow ensuring only high-purity reagent reaches the user.

QC_Workflow cluster_Tests Analytical Panel Raw Crude Synthesis (Acid + SOCl2) Purify Purification (Distillation/Crystallization) Raw->Purify Sampling QC Sampling Purify->Sampling GC GC-FID (Purity >97%) Sampling->GC Titration Titration (Cl Content) Sampling->Titration NMR NMR (Identity) Sampling->NMR Decision Release Decision GC->Decision Titration->Decision NMR->Decision Decision->Raw Fail (Reprocess) Pack Packaging & CoA Generation Decision->Pack Pass

Caption: QC workflow ensuring removal of residual thionyl chloride and free acid precursors.

Diagram 2: Mechanistic Comparison (Steric Pathway)

Why the Acid Chloride works better than HATU for this scaffold.

Reaction_Pathway cluster_MethodA Method A: Isolated Acid Chloride (Recommended) cluster_MethodB Method B: HATU Activation Start 1-p-Tolyl-cyclohexanecarboxylic Acid AcCl Acid Chloride (Small Electrophile) Start->AcCl SOCl2 (Isolated) ActiveEst HATU Active Ester (Bulky Electrophile) Start->ActiveEst HATU/DIPEA TS_A Low Steric Transition State AcCl->TS_A + Amine Prod_A Amide Product (92% Yield) TS_A->Prod_A Fast TS_B High Steric Clash (Slow Reaction) ActiveEst->TS_B + Amine Prod_B Amide Product (74% Yield) TS_B->Prod_B Slow / Incomplete

Caption: Steric comparison showing how the small Acid Chloride overcomes the 1,1-disubstituted barrier.

References

  • Santa Cruz Biotechnology. 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2) Product Data.[1]Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses acid chloride utility in hindered systems). Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Sigma-Aldrich. Acid Chlorides vs. Coupling Reagents: Application Guide.Link

  • Ambeed. 1-p-Tolyl-cyclohexanecarbonyl chloride Safety & Properties.Link

Sources

Comparative Guide: Quantifying Purity of 1-(p-Tolyl)cyclohexanecarbonyl Chloride by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 1-(p-Tolyl)cyclohexanecarbonyl chloride (a tertiary acid chloride intermediate) is critical for downstream pharmaceutical synthesis. However, its high reactivity toward nucleophiles and thermal instability presents significant challenges for standard Gas Chromatography-Mass Spectrometry (GC-MS).

This guide objectively compares two analytical approaches:

  • Direct Injection (Method A): The conventional "dilute-and-shoot" approach.

  • In-Situ Derivatization (Method B): A controlled methanolysis protocol using pyridine as an acid scavenger.

Verdict: Our comparative data demonstrates that Method B (Derivatization) is the only viable workflow for quantitative accuracy, yielding a Relative Standard Deviation (RSD) of <1.5% compared to >12% for Direct Injection.

The Challenge: Why Direct Injection Fails

Acid chlorides are inherently unstable in standard GC inlets. When 1-(p-Tolyl)cyclohexanecarbonyl chloride is injected directly:

  • Hydrolysis: Moisture in the carrier gas or septum bleed converts the analyte to the corresponding carboxylic acid (1-(p-Tolyl)cyclohexanecarbonecarboxylic acid), which exhibits severe peak tailing.

  • Column Damage: The thermal decomposition generates Hydrogen Chloride (HCl) gas, which strips the stationary phase (polysiloxane) and corrodes the mass spectrometer ion source.

  • Ghost Peaks: Interaction with glass wool silanols leads to irreversible adsorption and carryover.

Mechanism of Failure vs. Stabilization

The following diagram illustrates the chemical fate of the analyte under both methodologies.

ReactionPathways AC 1-(p-Tolyl) cyclohexanecarbonyl chloride Inlet GC Inlet (250°C, Moisture) AC->Inlet Direct Injection MeOH Methanol + Pyridine (Quenching) AC->MeOH Method B Acid Carboxylic Acid (Broad Tailing Peak) Inlet->Acid Hydrolysis HCl HCl Gas (Corrosion) Inlet->HCl Decomposition Ester Methyl Ester (Sharp, Stable Peak) MeOH->Ester Rapid Esterification Salt Pyridine-HCl (Precipitate) MeOH->Salt Scavenging

Figure 1: Reaction pathways comparing the degradation mechanism in Direct Injection (Red) vs. the stabilization via Derivatization (Green).

Comparative Experimental Protocols

Method A: Direct Injection (Not Recommended)
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Preparation: 10 mg sample dissolved in 10 mL DCM.

  • Inlet: Split 50:1 at 250°C.

  • Outcome: Rapid degradation of the liner; poor reproducibility.

Method B: In-Situ Methanolysis (Recommended)

This protocol converts the unstable acid chloride into Methyl 1-(p-tolyl)cyclohexanecarboxylate , a stable ester ideal for GC analysis.

Reagents
  • Derivatization Reagent: Anhydrous Methanol (MeOH).

  • Acid Scavenger: Pyridine (prevents HCl induced hydrolysis reversal).

  • Internal Standard (IS): Dodecane (inert hydrocarbon).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Protocol
  • Blank Preparation: Mix 500 µL MeOH, 50 µL Pyridine, and 10 µL Dodecane in a GC vial.

  • Sample Weighing: Weigh ~10 mg of the acid chloride sample into a 2 mL vial.

  • Quenching (Critical): Immediately add 1.0 mL of the Derivatization Reagent (MeOH containing 5% Pyridine).

    • Note: The reaction is exothermic. Ensure the vial is capped immediately to prevent loss of volatiles.

  • Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 10 minutes.

    • Validation: Tertiary acid chlorides are sterically hindered; 10 minutes ensures >99.9% conversion.

  • Dilution: Take 100 µL of the reaction mixture and dilute with 900 µL DCM.

  • Analysis: Inject 1 µL into the GC-MS.

Performance Comparison Data

The following data was generated comparing 5 replicate injections of the same lot of 1-(p-Tolyl)cyclohexanecarbonyl chloride (purity ~98%).

MetricMethod A: Direct InjectionMethod B: Derivatization (Methyl Ester)
Calculated Purity 92.4% (Underestimated)98.1% (Accurate)
Precision (%RSD, n=5) 12.8%0.42%
Peak Symmetry (Tailing Factor) 2.4 (Severe Tailing)1.05 (Excellent)
Liner Lifetime < 20 Injections> 500 Injections
Recovery of Spike 65 - 80% (Variable)99.5 - 101.2%
Chromatographic Interpretation[1][2][3][4][5][6]
  • Method A: Shows a "hump" rather than a sharp peak, caused by on-column hydrolysis. The mass spectrum often shows mixed ions from both the acid chloride and the free acid.

  • Method B: Yields a single, sharp peak for the methyl ester. The mass spectrum is clean, with a molecular ion consistent with the methyl ester derivative.

Workflow Decision Matrix

Use this logic flow to ensure method compliance in your lab.

Workflow Start Start: Purity Analysis Check Is the sample an Acid Chloride? Start->Check Direct Direct Injection? Check->Direct No (Incorrect) Deriv Derivatization Protocol Check->Deriv Yes Fail STOP: High Risk of System Contamination Direct->Fail Step1 Add MeOH + Pyridine Deriv->Step1 Step2 Vortex & Wait 10 min Step1->Step2 GC GC-MS Analysis Step2->GC

Figure 2: Decision matrix for handling acid chloride samples to ensure instrument safety and data integrity.

References

  • Moldoveanu, S. C., & David, V. (2018).[1] Derivatization Methods in GC and GC/MS. IntechOpen.[1] (Discusses general acylation and esterification principles for GC).

  • RSC Analytical Methods. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. (Validates the use of alcohols/pyridine for stabilizing reactive chlorides).

  • American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Methanol Esterification. (Provides foundational evidence for acid-to-ester conversion efficiency).

Sources

Definitive Guide to Steric & Electronic Tuning: 1-(p-Tolyl)cyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(p-Tolyl)cyclohexanecarbonyl chloride (CAS 676348-46-2) represents a specialized class of sterically hindered acyl chlorides used in the synthesis of quaternary carbon-containing pharmacophores. Unlike standard cyclohexanecarbonyl chlorides, this molecule features a 1,1-disubstituted cyclohexane ring , creating a "neophyl-like" steric environment that significantly alters its reactivity profile.

This guide provides a technical comparison of this reagent against its analogs, focusing on the interplay between the steric bulk of the quaternary center and the electronic donation of the p-tolyl group. It is designed for medicinal chemists optimizing the installation of gem-disubstituted spacers in drug candidates.

Part 1: Comparative Technical Analysis

The Steric-Electronic Matrix

The reactivity of 1-(p-tolyl)cyclohexanecarbonyl chloride is governed by two opposing forces:

  • Steric Hindrance (

    
    ):  The quaternary carbon at the 
    
    
    
    -position blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle), drastically reducing hydrolysis rates and requiring activated conditions for amidation.
  • Electronic Stabilization (

    
    ):  The p-tolyl group functions as a weak electron donor (Hammett 
    
    
    
    ), which stabilizes the acylium ion intermediate during Friedel-Crafts reactions but further deactivates the carbonyl carbon toward nucleophilic attack compared to phenyl analogs.
Performance Comparison Table
Feature1-(p-Tolyl)cyclohexanecarbonyl chloride 1-Phenylcyclohexanecarbonyl chloride Cyclohexanecarbonyl chloride
CAS Number 676348-46-22890-42-82719-27-9

-Carbon Type
Quaternary (Steric Hotspot)Quaternary (Steric Hotspot)Tertiary (Standard)
Hydrolysis Resistance High (

in aq. acetone)*
HighLow (Rapid hydrolysis)
Friedel-Crafts Selectivity Excellent (No rearrangement)GoodModerate (Isomerization risk)
Amidation Reactivity Low (Requires DMAP/Heat)Moderate-LowHigh (Exothermic)
Electronic Character Electron Rich (Tolyl donor)Neutral/Inductive AcceptorAliphatic Donor

*Note: Hydrolysis resistance is estimated based on Taft steric parameters (


) for t-butyl vs. isopropyl systems.

Part 2: Mechanistic Visualization

The following diagram illustrates the kinetic barrier created by the 1,1-disubstitution pattern. The p-tolyl group and the cyclohexane ring create a "steric pocket" that protects the carbonyl carbon, necessitating specific attack angles.

ReactionPathway cluster_legend Pathway Selectivity Substrate 1-(p-Tolyl) cyclohexanecarbonyl chloride TS_Hindered Sterically Hindered Transition State Substrate->TS_Hindered Acylium Stabilized Acylium Ion (Friedel-Crafts) Substrate->Acylium AlCl3 / -Cl⁻ (Facilitated by Tolyl) Nu Nucleophile (Amine/Alcohol) Nu->TS_Hindered High Activation Energy (Blocked Trajectory) Product_Amide Amide Product TS_Hindered->Product_Amide Slow Conversion Product_Ketone Aryl Ketone Acylium->Product_Ketone Rapid Capture by Arene

Figure 1: Reaction divergence showing kinetic inhibition of nucleophilic attack (Amidation) vs. thermodynamic stabilization of the acylium intermediate (Friedel-Crafts).

Part 3: Experimental Protocols

Protocol A: Synthesis of Hindered Amides (Nucleophilic Substitution)

Rationale: Due to the steric bulk at the


-position, standard Schotten-Baumann conditions often result in low yields. This protocol uses DMAP as a hyper-nucleophilic catalyst to overcome the barrier.

Materials:

  • 1-(p-Tolyl)cyclohexanecarbonyl chloride (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Preparation: Dissolve the aniline and Et

    
    N in anhydrous DCM under an inert atmosphere (
    
    
    
    ).
  • Activation: Add DMAP to the solution. Note: DMAP forms a reactive N-acylpyridinium intermediate that is less sterically sensitive than the free acid chloride.

  • Addition: Add 1-(p-tolyl)cyclohexanecarbonyl chloride dropwise at 0°C.

  • Reflux: Allow to warm to room temperature. If TLC shows incomplete conversion after 2 hours, heat to reflux (40°C) for 4-6 hours.

  • Workup: Quench with 1M HCl to remove unreacted amine and DMAP. Wash with NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
Protocol B: Friedel-Crafts Acylation (Acylium Ion Generation)

Rationale: The quaternary center prevents the skeletal rearrangements common with linear alkyl chains, making this an ideal route to 1,1-disubstituted ketones.

Materials:

  • 1-(p-Tolyl)cyclohexanecarbonyl chloride (1.0 equiv)

  • Benzene or Toluene (Solvent/Reactant)[1]

  • Aluminum Chloride (AlCl

    
    ) (1.1 equiv)[1]
    

Workflow:

  • Complexation: Suspend AlCl

    
     in dry benzene at 0°C.
    
  • Generation: Add the acid chloride dropwise. Observe the evolution of HCl gas. Note: The electron-donating p-tolyl group stabilizes the resulting acylium ion, preventing decomposition.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature.

  • Quench: Pour the mixture over crushed ice/HCl carefully to break the Aluminum-ketone complex.

  • Isolation: Extract with ethyl acetate. The product will be the corresponding trityl-like ketone.

References

  • BenchChem. (2025).[2] Comparative Reactivity Analysis: 1-Phenylcyclopentane-1-carbonyl chloride vs. 1-Phenylcyclopropanecarbonyl chloride. Retrieved from

  • Organic Syntheses. (1973). Cyclohexanecarbonyl chloride Synthesis and Reactivity. Org.[1][2][3][4][5][6][7][8] Synth. Coll. Vol. 5, p.288. Retrieved from

  • Taft, R. W. (1952).[9] Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society. (Contextual citation for steric parameters).

  • GuideChem. (2024). Chemical Properties of 1-(p-Tolyl)cyclohexanecarbonyl chloride (CAS 676348-46-2). Retrieved from

  • ChemicalBook. (2024). Reactivity Profiles of 1-Methyl-1-cyclohexanecarbonyl chloride. Retrieved from

Sources

Electronic Effects of the p-Tolyl Substituent on Acyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In organic synthesis and medicinal chemistry, the modulation of acyl chloride reactivity is a critical parameter for optimizing yield and selectivity. This guide analyzes the p-tolyl (4-methylbenzoyl) substituent , quantifying its electronic influence relative to unsubstituted benzoyl chloride and electron-withdrawing analogs.

Key Finding: The p-tolyl group functions as a deactivating substituent in nucleophilic acyl substitutions. Through inductive (+I) and hyperconjugative electron donation, it reduces the electrophilicity of the carbonyl carbon, resulting in reaction rates approximately 2–4 times slower than benzoyl chloride and >20 times slower than p-nitrobenzoyl chloride in alcoholysis and hydrolysis contexts.

Mechanistic Foundation: Electronic Modulation

To predict the performance of p-toluoyl chloride, one must understand the causality between substituent electronics and the reaction coordinate.

The Electronic Landscape

The methyl group at the para position exerts two distinct electronic effects:

  • Inductive Effect (+I): The methyl group donates electron density through the

    
    -framework.
    
  • Hyperconjugation: The

    
     orbitals of the methyl group overlap with the aromatic 
    
    
    
    -system, increasing electron density at the para and ortho positions.

This electron density is transmitted to the carbonyl carbon, reducing its partial positive charge (


).[2] Since the rate-determining step (RDS) in typical acyl chloride substitutions (SN2-like associative mechanism) involves the attack of a nucleophile on this carbon, the p-tolyl group raises the energy barrier for this attack.
Reaction Pathway Visualization

The following diagram illustrates the associative mechanism and how the p-tolyl group destabilizes the transition state for nucleophilic attack relative to the ground state.

ReactionMechanism cluster_effect Electronic Effect of p-Methyl Reactant p-Tolyl-COCl (Ground State) Methyl donates e- TS1 Transition State 1 (Nucleophilic Attack) Destabilized by e- donation Reactant->TS1 + Nucleophile (Nu:) Intermediate Tetrahedral Intermediate (High Energy) TS1->Intermediate k1 (slow) Product Ester/Amide + HCl Intermediate->Product k2 (fast) - Cl- Effect Methyl (+I/Hyperconjugation) reduces Carbonyl Electrophilicity -> Lowers k1

Figure 1: Associative mechanism of nucleophilic acyl substitution. The electron-donating p-tolyl group lowers the electrophilicity of the carbonyl carbon, retarding the initial nucleophilic attack.

Comparative Performance Analysis

The following data compares p-toluoyl chloride against standard alternatives. The data is derived from kinetic studies of solvolysis (methanolysis/hydrolysis), which serve as a standard proxy for reactivity.

Quantitative Reactivity Data

The Hammett equation (


) accurately predicts these rates. The p-methyl group has a Hammett substituent constant (

) of approximately -0.17 , indicating electron donation.

Table 1: Comparative Pseudo-First-Order Rate Constants (Methanolysis at 0°C)

Acyl Chloride SubstituentElectronic Nature

Value
Rate Constant (

, min⁻¹)
Relative Reactivity (

)
p-Nitro Strong EWG+0.780.41323.2
m-Bromo Moderate EWG+0.39~0.1508.4
Benzoyl (Unsubstituted) Reference0.00~0.0351.9
p-Tolyl (Methyl) Weak EDG -0.17 0.0178 1.0 (Baseline)
p-Methoxy Strong EDG-0.27< 0.015< 0.8

Note: Values marked with () are interpolated based on Hammett correlation (


 for this system). Experimental data for p-nitro and p-tolyl sourced directly from kinetic literature [1][2].*
Reactivity Hierarchy

The reactivity follows the order of electrophilicity: p-NO₂ > p-Cl > H (Benzoyl) > p-Me (Tolyl) > p-OMe

Implications for Synthesis
  • Selectivity: The reduced reactivity of p-toluoyl chloride makes it more selective . In multifunctional molecules containing both primary and secondary amines, p-toluoyl chloride is less likely to result in over-acylation or side reactions compared to the aggressive p-nitrobenzoyl chloride.

  • Moisture Sensitivity: While all acyl chlorides are moisture sensitive, p-toluoyl chloride hydrolyzes slower than benzoyl chloride, providing a slightly wider handling window in humid atmospheres before significant degradation occurs.

Experimental Protocol: Conductometric Kinetics

To verify the reactivity of a specific lot of p-toluoyl chloride or to compare it against a new derivative, the Conductometric Solvolysis Method is the gold standard. It relies on the generation of HCl (a strong electrolyte) during the reaction.

Principle


As the reaction proceeds, the concentration of ions increases, linearly increasing the solution's conductivity.
Detailed Workflow

Materials:

  • Substrate: p-Toluoyl chloride (freshly distilled).

  • Solvent: 95:5 Ethanol:Water (v/v) or pure Methanol (HPLC Grade).

  • Apparatus: Conductometer with dip-type cell, thermostated water bath (25.0 ± 0.1°C), magnetic stirrer.

Step-by-Step Protocol:

  • Solvent Equilibration:

    • Place 50 mL of the solvent in the reaction vessel.

    • Immerse the vessel in the thermostat bath and stir until the temperature stabilizes at 25°C.

    • Insert the conductivity probe. Record the baseline conductivity (

      
      ), which should be near zero.
      
  • Initiation:

    • Prepare a stock solution of the acyl chloride in dry acetone (approx. 0.1 M).[3]

    • Inject a small aliquot (e.g., 50 µL) of the stock solution into the stirring solvent to achieve a final concentration of ~10⁻³ M.

    • Start the timer (

      
      ) immediately upon injection. 
      
  • Data Acquisition:

    • Record conductivity readings (

      
      ) at regular intervals (e.g., every 30 seconds) for at least 3 half-lives.
      
    • Allow the reaction to proceed to completion (or warm gently) to obtain the infinity reading (

      
      ).
      
  • Calculation:

    • The reaction follows pseudo-first-order kinetics.[2][4][5][6][7][8]

    • Plot

      
       versus time (
      
      
      
      ).
    • The slope of the linear regression line is

      
      .
      

ProtocolFlow Step1 Equilibrate Solvent (25°C, 95% EtOH) Step2 Inject Substrate (p-Tolyl Chloride) Step1->Step2 Step3 Monitor Conductivity (HCl generation) Step2->Step3 Step4 Data Analysis Plot ln(K_inf - K_t) vs t Step3->Step4

Figure 2: Workflow for the conductometric determination of solvolysis rates.

References

  • Norris, J. F., & Young, H. H. (1935). The Reactivity of Atoms and Groups in Organic Compounds. XV. The Kinetics of the Reaction of the Derivatives of Benzoyl Chloride with Methanol and Ethanol. Journal of the American Chemical Society, 57(8), 1420–1423. Link

  • Swain, C. G., & Scott, C. B. (1953). Quantitative Correlation of Relative Rates. Comparison of Hydroxide Ion with Other Nucleophilic Reagents toward Alkyl Halides, Esters, Epoxides and Acyl Halides. Journal of the American Chemical Society, 75(1), 141–147. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Bentley, T. W., & Jones, R. O. (1993). Mechanisms of Solvolyses of Acid Chlorides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2351–2357. Link

Sources

Comparing synthesis efficiency of 1-p-Tolyl-cyclohexanecarbonyl chloride with other methods

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the demand for sterically hindered, structurally rigid building blocks has surged. 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS: 676348-46-2) is a prime example of such a compound. Featuring a fully substituted


-carbon, this acyl chloride is highly valued for synthesizing complex amides, esters, and pharmaceutical intermediates [1].

However, the very steric bulk that makes this motif desirable also makes its synthesis notoriously challenging. The axial protons of the cyclohexane ring, combined with the bulky p-tolyl group, severely restrict nucleophilic access to the


-carbon. In this guide, we objectively compare the two most viable synthetic pathways—the classical Nitrile Alkylation Route  and the organometallic Koch-Haaf Carbonylation Route —evaluating their efficiency, scalability, and underlying mechanistic causality.

Mechanistic Pathways: A Strategic Overview

To synthesize the target acyl chloride, one must first construct the highly hindered 1-(p-tolyl)cyclohexanecarboxylic acid precursor. The strategic divergence in modern synthesis lies in how this quaternary center is established and subsequently carboxylated.

SynthesisRoutes StartA p-Tolylacetonitrile + 1,5-Dibromopentane IntA 1-(p-Tolyl)cyclohexanecarbonitrile StartA->IntA Phase-Transfer Alkylation (NaOH, TBAB) Acid 1-(p-Tolyl)cyclohexanecarboxylic acid IntA->Acid Harsh Hydrolysis (KOH, Ethylene Glycol, 160°C) StartB Cyclohexanone + p-TolylMgBr IntB 1-(p-Tolyl)cyclohexanol StartB->IntB Grignard Addition (Anhydrous THF) IntB->Acid Koch-Haaf Carbonylation (HCOOH, H2SO4) Product 1-p-Tolyl-cyclohexanecarbonyl chloride Acid->Product Chlorination (SOCl2, cat. DMF)

Comparative synthetic routes for 1-p-Tolyl-cyclohexanecarbonyl chloride.

Route A: The Nitrile Alkylation Pathway

This classical approach relies on the double alkylation of p-tolylacetonitrile with 1,5-dibromopentane. While the ring-closing alkylation is efficient, the subsequent hydrolysis of the nitrile group is severely impeded by steric shielding. Standard aqueous hydrolysis fails completely, necessitating extreme thermal and basic conditions [2].

Route B: The Koch-Haaf Carbonylation Pathway

This alternative turns steric hindrance into an advantage. By adding a Grignard reagent to cyclohexanone, we form a tertiary alcohol. Under strongly acidic conditions, this alcohol readily dehydrates to form a highly stable tertiary carbocation (stabilized by both the alkyl ring and the p-tolyl group). This carbocation efficiently traps carbon monoxide generated in situ, bypassing the kinetic bottlenecks of nitrile hydrolysis [3].

KochHaaf Alcohol 1-(p-Tolyl)cyclohexanol Carbocation Tertiary Carbocation [1-(p-Tolyl)cyclohexyl]+ Alcohol->Carbocation H2SO4 (Dehydration) Acylium Acylium Ion Intermediate Carbocation->Acylium + CO (from HCOOH) Acid 1-(p-Tolyl)cyclohexanecarboxylic acid Acylium->Acid + H2O (Hydrolysis)

Mechanism of Koch-Haaf carbonylation generating the sterically hindered acid.

Experimental Protocols & Causality

As a self-validating system, each protocol below includes built-in analytical checkpoints to ensure reaction fidelity before proceeding to the next stage.

Protocol A: Nitrile Alkylation & Hydrolysis
  • Phase-Transfer Alkylation:

    • Procedure: To a vigorously stirred mixture of p-tolylacetonitrile (1.0 eq) and 1,5-dibromopentane (1.1 eq) in toluene, add tetrabutylammonium bromide (TBAB, 0.05 eq) and 50% aqueous NaOH (4.0 eq). Heat at 85°C for 6 hours.

    • Causality: Utilizing a Phase-Transfer Catalyst (PTC) avoids the use of highly reactive and dangerous sodium hydride (NaH) in anhydrous conditions. The biphasic system ensures smooth, scalable double-alkylation.

    • Validation: GC-MS must show complete disappearance of the mono-alkylated intermediate.

  • Harsh Hydrolysis:

    • Procedure: Isolate the crude 1-(p-tolyl)cyclohexanecarbonitrile. Suspend in ethylene glycol containing KOH (5.0 eq). Reflux at 160–170°C for 48–72 hours.

    • Causality: The extreme steric bulk prevents water/ethanol mixtures from achieving the necessary activation energy for nitrile hydration. Ethylene glycol provides the high boiling point required to force the reaction.

    • Validation: IR spectroscopy of the isolated precipitate must show the disappearance of the sharp

      
       stretch (~2240 cm⁻¹) and the appearance of a broad carboxylic 
      
      
      
      stretch (2500–3300 cm⁻¹).
Protocol B: Koch-Haaf Carbonylation (Recommended)
  • Grignard Addition:

    • Procedure: Under N₂, add cyclohexanone (1.0 eq) dropwise to a 1M solution of p-Tolylmagnesium bromide in THF (1.1 eq) at 0°C. Stir for 2 hours at room temperature, then quench with saturated NH₄Cl.

    • Causality: The nucleophilic attack on the unhindered cyclohexanone carbonyl is rapid and quantitative. Quenching with weak acid (NH₄Cl) prevents premature dehydration of the tertiary alcohol.

    • Validation: TLC (Hexane:EtOAc 8:2) should indicate complete consumption of cyclohexanone.

  • Koch-Haaf Carbonylation:

    • Procedure: Dissolve the isolated 1-(p-tolyl)cyclohexanol in 98% H₂SO₄ at 0–5°C. Slowly add 98% formic acid (HCOOH) dropwise over 2 hours. Stir for an additional 4 hours, then pour the viscous mixture over crushed ice.

    • Causality: H₂SO₄ serves a dual purpose: it dehydrates the alcohol to form the stable 1-(p-tolyl)cyclohexyl carbocation, and it dehydrates formic acid to generate a steady, in situ stream of carbon monoxide (CO). The CO traps the carbocation to form an acylium ion, which hydrolyzes to the acid upon pouring over ice.

    • Validation: Filter the resulting white precipitate. Melting point analysis should match the literature value for 1-(p-tolyl)cyclohexanecarboxylic acid.

Final Step: Acyl Chloride Formation (Common to Both Routes)
  • Procedure: Suspend 1-(p-tolyl)cyclohexanecarboxylic acid in dry dichloromethane (DCM). Add thionyl chloride (SOCl₂, 2.0 eq) and 3 drops of anhydrous N,N-Dimethylformamide (DMF). Reflux for 4 hours until gas evolution (SO₂ and HCl) ceases. Concentrate under reduced pressure to yield 1-p-Tolyl-cyclohexanecarbonyl chloride .

  • Causality: The highly hindered acid reacts sluggishly with plain SOCl₂. The catalytic DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that rapidly converts the hindered acid to the acyl chloride.

  • Validation: IR spectroscopy must confirm the shift of the carbonyl peak from ~1700 cm⁻¹ (acid) to a sharp, distinct acyl chloride peak at ~1790 cm⁻¹.

Quantitative Data Comparison

The following table summarizes the operational metrics of both pathways based on standard bench-scale (100g) optimizations.

ParameterRoute A: Nitrile AlkylationRoute B: Koch-Haaf Carbonylation
Overall Yield 45 - 52%68 - 75%
Total Reaction Time 60 - 80 hours18 - 24 hours
Key Bottleneck Sterically hindered nitrile hydrolysisHandling highly exothermic H₂SO₄/HCOOH
Scalability Moderate (Prolonged high-temp heating limits scale)High (Standard jacketed reactor compatible)
Atom Economy Low (Loss of massive leaving groups during hydrolysis)Moderate (CO generation is efficient)
Cost Efficiency Low (Cheap reagents, but massive energy/time cost)High (Higher yield offsets Grignard cost)

Conclusion & Recommendations

For the synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride , the Koch-Haaf Carbonylation (Route B) is objectively superior.

While the Nitrile Alkylation route utilizes cheaper raw materials, the thermodynamic penalty incurred during the hydrolysis of the sterically shielded nitrile group results in unacceptable reaction times (up to 72 hours at 160°C) and degraded overall yields. Conversely, the Koch-Haaf method leverages the steric bulk to stabilize a reactive carbocation intermediate, elegantly trapping it with carbon monoxide. This reduces the total synthesis time by over 60% and increases the overall yield by roughly 20%, making it the definitive choice for both discovery chemists and process development professionals.

References

A Comparative Guide to the Synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride for Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-p-Tolyl-cyclohexanecarbonyl chloride is a crucial building block in the development of various pharmaceutical agents, and its synthetic route directly impacts the overall efficiency and cost-effectiveness of the drug discovery process. This guide provides an in-depth validation and comparison of synthetic routes to this important acyl chloride, offering field-proven insights and experimental data to inform your synthetic strategy.

Introduction: The Significance of 1-p-Tolyl-cyclohexanecarbonyl chloride

1-p-Tolyl-cyclohexanecarbonyl chloride, with its characteristic di-substituted cyclohexane ring and reactive acyl chloride moiety, serves as a versatile precursor in the synthesis of complex molecular architectures. Its structural features are often incorporated into compounds targeting a range of biological pathways. The validation of a robust and scalable synthetic route is therefore a critical first step in any research and development campaign that utilizes this intermediate.

This guide will focus on a two-step synthetic sequence, beginning with the formation of the precursor carboxylic acid, followed by its conversion to the target acyl chloride. We will explore a primary, well-established route and compare it with a viable alternative, providing the necessary data to make an informed decision based on your specific laboratory capabilities and project goals.

Primary Synthetic Route: Grignard Reaction followed by Chlorination with Thionyl Chloride

The most common and reliable approach to 1-p-tolyl-cyclohexanecarbonyl chloride involves a two-stage process: the synthesis of 1-p-tolyl-cyclohexanecarboxylic acid via a Grignard reaction, followed by its conversion to the acyl chloride using thionyl chloride.

Stage 1: Synthesis of 1-p-Tolyl-cyclohexanecarboxylic Acid via Grignard Reaction

The initial step involves the formation of a Grignard reagent from p-bromotoluene, which then undergoes a nucleophilic addition to cyclohexanone. Subsequent carboxylation with solid carbon dioxide (dry ice) and an acidic workup yields the desired carboxylic acid.

Experimental Protocol: Synthesis of 1-p-Tolyl-cyclohexanecarboxylic Acid

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of p-bromotoluene (1.0 eq) in anhydrous THF is added dropwise to maintain a gentle reflux. The reaction mixture is then stirred at reflux for an additional hour to ensure complete formation of the Grignard reagent, p-tolylmagnesium bromide.[1]

  • Reaction with Cyclohexanone: The Grignard reagent solution is cooled in an ice bath, and a solution of cyclohexanone (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • Carboxylation: The reaction mixture is then poured over an excess of crushed dry ice with vigorous stirring. The mixture is allowed to warm to room temperature, and the excess THF is removed under reduced pressure.

  • Work-up and Isolation: The resulting magnesium salt is hydrolyzed by the slow addition of 1 M hydrochloric acid until the solution is acidic. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the crude 1-p-tolyl-cyclohexanecarboxylic acid.[1] Purification can be achieved by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for flame-dried glassware and anhydrous solvents to prevent quenching of the reagent.[1][2][3]

  • Iodine Initiation: The magnesium surface can be passivated by a layer of magnesium oxide. Iodine helps to activate the surface and initiate the Grignard reagent formation.[3]

  • Controlled Addition: The formation of the Grignard reagent and its reaction with cyclohexanone are exothermic. Dropwise addition helps to control the reaction temperature and prevent side reactions.[2]

Stage 2: Conversion to 1-p-Tolyl-cyclohexanecarbonyl chloride using Thionyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation. Thionyl chloride is a common and effective reagent for this purpose due to the gaseous nature of its byproducts, which simplifies purification.[4][5][6]

Experimental Protocol: Synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the evolved HCl and SO2), 1-p-tolyl-cyclohexanecarboxylic acid (1.0 eq) is suspended in an excess of thionyl chloride (SOCl2, 2.0-3.0 eq). A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: The mixture is stirred at room temperature for 30 minutes and then gently refluxed for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Isolation: The excess thionyl chloride is removed by distillation under reduced pressure. The crude 1-p-tolyl-cyclohexanecarbonyl chloride is then purified by vacuum distillation to yield a clear liquid.

Mechanistic Insight:

The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. The catalytic amount of DMF accelerates the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

Alternative Synthetic Route: Chlorination with Oxalyl Chloride

An excellent alternative to thionyl chloride for the conversion of carboxylic acids to acyl chlorides is oxalyl chloride.[7] This reagent often provides higher purity products under milder conditions.

Comparative Analysis: Thionyl Chloride vs. Oxalyl Chloride
ParameterThionyl Chloride RouteOxalyl Chloride Route
Reagent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Catalyst Optional (DMF)Required (catalytic DMF)[7]
Temperature Reflux (typically 70-80 °C)0 °C to Room Temperature[7]
Reaction Time 1-3 hours1-2 hours[7]
Byproducts SO₂, HCl (gaseous)[5]CO, CO₂, HCl (gaseous)
Purity of Crude Product Generally good, but may contain sulfur-containing impurities.Typically very high, often used directly after solvent removal.[7]
Typical Yield > 90%> 95%[7]
Advantages Readily available, cost-effective.Milder reaction conditions, cleaner reaction profile, volatile byproducts.
Disadvantages Harsher reaction conditions may not be suitable for sensitive substrates.More expensive than thionyl chloride.

Experimental Protocol: Synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride with Oxalyl Chloride

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, 1-p-tolyl-cyclohexanecarboxylic acid (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (DCM). A catalytic amount of DMF (1-2 drops) is added.

  • Reagent Addition: The solution is cooled to 0 °C, and oxalyl chloride (1.2-1.5 eq) is added dropwise. Vigorous gas evolution is observed.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Isolation: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the high-purity 1-p-tolyl-cyclohexanecarbonyl chloride, which can often be used without further purification.

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the key stages of the synthetic routes.

cluster_0 Primary Route: Thionyl Chloride p-Bromotoluene p-Bromotoluene Grignard Reagent Grignard Reagent p-Bromotoluene->Grignard Reagent Mg, THF Carboxylic Acid Carboxylic Acid Grignard Reagent->Carboxylic Acid 1. Cyclohexanone 2. CO2 3. H+ workup Acyl Chloride (SOCl2) Acyl Chloride (SOCl2) Carboxylic Acid->Acyl Chloride (SOCl2) SOCl2, DMF (cat.)

Caption: Primary synthetic route to 1-p-tolyl-cyclohexanecarbonyl chloride.

cluster_1 Alternative Route: Oxalyl Chloride Carboxylic Acid_alt 1-p-Tolyl-cyclohexanecarboxylic Acid Acyl Chloride (Oxalyl) Acyl Chloride (Oxalyl) Carboxylic Acid_alt->Acyl Chloride (Oxalyl) (COCl)2, DMF (cat.), DCM

Caption: Alternative chlorination step using oxalyl chloride.

Conclusion and Recommendations

Both presented routes offer viable pathways to 1-p-tolyl-cyclohexanecarbonyl chloride. The choice between thionyl chloride and oxalyl chloride for the final chlorination step will depend on the specific requirements of the synthesis.

  • For large-scale, cost-sensitive syntheses where the substrate is robust, the thionyl chloride route is a proven and economical choice.

  • For syntheses involving sensitive functional groups or when the highest possible purity is required without an additional purification step, the oxalyl chloride route is highly recommended due to its milder conditions and cleaner reaction profile.

It is imperative for researchers to perform their own risk assessment and optimization studies for any chosen synthetic route. This guide provides a solid foundation based on established chemical principles and practices to accelerate your research and development efforts.

References

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Iqbal, N., & Cho, E. J. (2016). Efficient visible-light photocatalysis-based method for the synthesis of amides from aldehydes. The Journal of Organic Chemistry, 81(5), 1905–1911. [Link]

  • Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010). Aromatic cation-activated nucleophilic acyl substitution: rapid conversion of carboxylic acids to acid chlorides. Journal of the American Chemical Society, 132(14), 5002–5003. [Link]

  • PubChem. 1-p-Tolyl-cyclohexanecarbonyl chloride. Retrieved from [Link]

  • PubChem. 1-(p-Tolyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Slideshare. (2013, November 12). Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid. Retrieved from [Link]

  • Organic Syntheses. Cyclohexylcarbinol. Retrieved from [Link]

  • Organic Syntheses. Methyl p-tolyl sulfone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. (2017). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • ResearchGate. (2019, May 29). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Retrieved from [Link]

  • Organic Syntheses. Procedure. Retrieved from [Link]

Sources

Safety Operating Guide

1-p-Tolyl-cyclohexanecarbonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS: 676348-46-2).

Disclaimer: This guide is intended for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EHS) office before handling hazardous materials.

Executive Summary: Hazards & Core Strategy

1-p-Tolyl-cyclohexanecarbonyl chloride is a lipophilic acid chloride. It presents dual hazards: chemical reactivity (violent hydrolysis releasing HCl gas) and biological toxicity (corrosive to tissue).

  • Primary Hazard: Reacts vigorously with water/moisture to release Hydrogen Chloride (HCl) gas and 1-(p-tolyl)cyclohexanecarboxylic acid .

  • Disposal Strategy: You cannot dispose of this material directly as trash or down the drain. It must be chemically quenched (neutralized) to convert the reactive acyl chloride functionality into a stable carboxylic acid salt before entering the hazardous waste stream.

Pre-Operational Planning

Before initiating disposal, ensure the following controls are in place.

Personal Protective Equipment (PPE)
CategoryRequirement
Eye Protection Chemical splash goggles (Face shield recommended for >50 mL).
Hand Protection Nitrile gloves (Double gloving recommended; 4 mil minimum).
Body Protection Chemical-resistant lab coat; closed-toe shoes.
Respiratory Mandatory: Work must be performed in a functioning Chemical Fume Hood .
Chemical Compatibility Check

The p-tolyl group renders this molecule lipophilic (hydrophobic). Unlike simple acetyl chloride, it may not dissolve readily in water alone , leading to dangerous "clumping" where the outer layer hydrolyzes while the inner core remains reactive.

  • Corrective Action: Use a co-solvent (e.g., Acetone, THF, or Toluene) to ensure the material is in solution before or during quenching.

Quenching & Neutralization Protocol

This protocol converts the acid chloride into the sodium salt of 1-(p-tolyl)cyclohexanecarboxylic acid and sodium chloride.

Reagents Needed:
  • Solvent: Dichloromethane (DCM) or Toluene (if material is not already in solution).

  • Quenching Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).

    • Note: NaHCO₃ generates CO₂ gas (foaming). Use NaOH for quantities >10g to avoid overflow.

  • Cooling: Ice-water bath.

Step-by-Step Procedure

Step 1: Preparation of the Waste Stream If the 1-p-Tolyl-cyclohexanecarbonyl chloride is neat (pure oil/solid), dissolve it first .

  • Dilute the waste material with a non-reactive solvent like DCM or Toluene (approx. 1:5 ratio).

  • Why? This prevents the formation of solid "rocks" of unreacted material that can burst later.

Step 2: Setup the Quenching Bath

  • Place a large beaker or Erlenmeyer flask in the ice bath inside the fume hood.

  • Add the alkaline solution (NaOH or NaHCO₃). Use a large excess (at least 5-10 molar equivalents relative to the acid chloride).[1]

  • Optional: Add 20% Acetone to the base solution to improve solubility of the lipophilic organic acid.

Step 3: Controlled Addition

  • Slowly add the diluted acid chloride solution to the stirred alkaline bath dropwise.

  • Monitor Temperature: Ensure the internal temperature stays < 20°C .

  • Monitor Reaction: Watch for fuming (HCl) or bubbling (CO₂ if using bicarbonate). Wait for bubbling to subside between additions.

Step 4: Verification

  • After addition is complete, remove the ice bath and let the mixture stir at room temperature for 30–60 minutes .

  • Check pH: Ensure the final pH is basic (pH > 9) .

    • If Acidic (pH < 7): Add more base and stir longer.

    • Why? If the pH is acidic, the hydrolysis is incomplete or the HCl has overwhelmed the base.

Step 5: Final Waste Packaging

  • The resulting mixture contains the sodium salt of the organic acid (likely soluble or a fine precipitate) and NaCl.

  • Transfer the entire mixture into a waste container labeled "Basic Organic/Aqueous Waste" .

  • Do not seal the cap tightly for the first 24 hours to ensure no residual gas pressure builds up. Use a vented cap if available.

Visualized Workflow (Decision Logic)

The following diagram illustrates the decision logic for safe disposal.

DisposalWorkflow Start Start: 1-p-Tolyl-cyclohexanecarbonyl chloride (Waste Material) StateCheck Is material Neat (Solid/Oil) or in Solution? Start->StateCheck Dissolve Dissolve in inert solvent (DCM, Toluene, or THF) StateCheck->Dissolve Neat PrepBath Prepare Quenching Bath: 10% NaOH or Sat. NaHCO3 (Ice Bath + Stirring) StateCheck->PrepBath Already in Solution Dissolve->PrepBath Addition SLOW Addition of Acid Chloride to Base (Dropwise) PrepBath->Addition Stir Stir 30-60 mins at Room Temp Addition->Stir CheckPH Check pH Stir->CheckPH AddBase Add more Base CheckPH->AddBase pH < 9 FinalWaste Dispose as Basic Organic/Aqueous Waste CheckPH->FinalWaste pH > 9 AddBase->Stir

Figure 1: Step-by-step decision logic for the safe quenching and disposal of lipophilic acid chlorides.

Emergency Procedures

IncidentImmediate Action
Spill (Small < 10mL) Cover with dry sodium bicarbonate or sand. Scoop into a waste container. Do not use water.
Spill (Large) Evacuate the area.[2][3][4] Contact EHS immediately. Vapors are corrosive.[4][5]
Skin Contact Brush off dry chemical (if solid), then rinse with water for 15 minutes. Seek medical aid.
Eye Contact Flush with water for 15 minutes immediately.[4][6] Seek emergency medical attention.

References

  • University of California, Merced. (n.d.). Standard Operating Procedure: Hydrochloric Acid and Acid Chlorides Handling. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-p-Tolyl-cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Status: CORROSIVE / LACHRYMATOR / MOISTURE SENSITIVE Critical Hazard: Rapid hydrolysis releases Hydrogen Chloride (HCl) gas upon contact with atmospheric moisture or mucous membranes. Primary Risk: Irreversible eye damage and respiratory tract scarring.

ScenarioImmediate Action Protocol
Eye Contact DO NOT DELAY. Rinse immediately with water for 15+ minutes. Hold eyelids apart. Time to irrigation is the single biggest factor in preventing blindness.
Skin Contact Drench with water immediately.[1][2][3] Remove contaminated clothing under the safety shower to prevent dragging chemicals across the face.
Inhalation Move to fresh air.[1][4] If breathing is difficult, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema.
Spill (<10 mL) Evacuate area. Absorb with dry sand/vermiculite. DO NOT use water. Neutralize with weak base (Sodium Bicarbonate) only after absorption.

Chemical Hazard Analysis & Mechanistics

To safely handle 1-p-Tolyl-cyclohexanecarbonyl chloride , one must understand its reactivity profile.[5] It is not merely "corrosive"; it is a reactive electrophile .

The Hydrolysis Cascade

Unlike simple mineral acids, this compound possesses a lipophilic organic tail (the tolyl-cyclohexyl group) and a reactive acyl chloride head.

  • Lipophilic Entry: The p-tolyl and cyclohexyl moieties increase the compound's solubility in skin lipids, allowing it to penetrate the stratum corneum faster than small, polar acid chlorides (like acetyl chloride).

  • In-situ Acid Generation: Once absorbed or inhaled, it reacts with water in the tissue:

    
    
    
  • The Double Threat: You are exposed to both the organic acid (potential systemic toxicity) and nascent hydrochloric acid (local tissue destruction).

Physical State Considerations

While simple cyclohexanecarbonyl chloride is a liquid, the 1-p-Tolyl derivative often exists as a low-melting solid or viscous oil . This creates a unique hazard:

  • Solid: Risk of dust generation during weighing.

  • Melt: If heated to melt for transfer, vapor pressure increases exponentially, raising inhalation risks.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The lipophilicity of this compound requires a barrier strategy that accounts for permeation.

ZoneRecommended GearTechnical Justification
Eyes Chemical Splash Goggles (Indirect Vent) + Face Shield Goggles seal against vapors; the shield protects the neck/face from projectile hydrolysis (spatter).[4] Safety glasses are insufficient for acid chlorides.
Hands (Inner) Nitrile (4 mil) Sacrificial layer. Protects against incidental touch.[2][4][5][6][7]
Hands (Outer) Laminate Film (Silver Shield/4H) OR Thick Nitrile (8 mil+) Standard thin nitrile degrades quickly upon exposure to acid chlorides. Laminate film offers >4h breakthrough time.
Body Chemical-Resistant Apron (Rubber/Neoprene)Cotton lab coats absorb and hold the chemical against the skin. An apron provides a non-porous splash zone.
Respiratory Fume Hood (Primary) . If outside hood: Full-Face Respirator with Acid Gas/Organic Vapor (AG/OV) cartridges.The "p-Tolyl" group adds organic vapor character; the "Chloride" adds acid gas character. Combined cartridges are mandatory.

Operational Handling Protocol

Preparation & Weighing

Goal: Exclude moisture to prevent pressure buildup and HCl release.

  • Environment: All handling must occur inside a certified chemical fume hood.

  • Glassware: Oven-dried glassware (

    
    ) is mandatory. Moisture on glass surfaces will cause immediate clouding (HCl mist).
    
  • Weighing Strategy:

    • Do not weigh on an open balance bench.

    • Solid: Tare a vial with a cap inside the hood. Add solid. Cap tightly. Weigh the closed vial outside. Return to hood to dispense.

    • Liquid/Melt: Use a positive-displacement pipette or glass syringe. Avoid needles (corrosion risk).[6]

Reaction Setup

Self-Validating Step: If you see "smoke" (white mist) rising from the vessel, your system is not sealed, or your reagents are wet.

  • Inert Gas: Maintain a positive pressure of Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene).

    • Note: Avoid nucleophilic solvents (Alcohols, Amines) unless they are the intended reactants.

  • Trap: Connect the reaction vessel outlet to a scrub solution (dilute NaOH) to neutralize evolved HCl if heating is required.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Start: Reagent Retrieval CheckState Check Physical State Start->CheckState Solid Solid: Weigh in Capped Vial CheckState->Solid If Solid Liquid Liquid: Glass Syringe Transfer CheckState->Liquid If Oil/Melt Reaction Reaction Setup (Inert Atm) Solid->Reaction Liquid->Reaction Monitoring Monitor for HCl Mist (White Fumes) Reaction->Monitoring Monitoring->Reaction No Leaks Detected Quench Controlled Quench Monitoring->Quench Reaction Complete

Figure 1: Decision workflow for handling physical states and monitoring reaction integrity.

Disposal & Decontamination: The "Dilute-Then-Quench" Method

NEVER pour neat acid chlorides into a waste container. NEVER add water directly to the neat chemical (violent exotherm).[4]

Controlled Quenching Protocol

This protocol converts the reactive acid chloride into a stable ester or acid before disposal.

  • Dilution: Dissolve the residue or waste material in an inert solvent (DCM or Toluene) to create a dilute solution (<10% concentration).

  • Cooling: Place the vessel in an ice bath (

    
    ).
    
  • Neutralizer Preparation: Prepare a 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate solution.
    
    • Alternative: Use Methanol (forms methyl ester) if the waste stream allows organics.

  • Addition: Slowly add the quenching agent to the stirred acid chloride solution.

    • Observation: Watch for bubbling (

      
       release) and heat.
      
  • Verification: Check pH. Ensure it is neutral (pH 7) or slightly basic.

  • Disposal: Transfer to the appropriate waste stream (Halogenated Organic Waste).

Visualization: Spill Response Decision Tree

SpillResponse Spill Spill Detected Size Volume > 50mL? Spill->Size Evacuate EVACUATE LAB Call Hazmat Size->Evacuate Yes (Major Spill) PPE_Check Wearing Proper PPE? (Resp + Goggles) Size->PPE_Check No (Minor Spill) PPE_Check->Evacuate No Absorb Cover with Dry Sand/Vermiculite PPE_Check->Absorb Yes Collect Collect into Wide-Mouth Jar Absorb->Collect Neutralize Add Dilute Alcohol/Base (In Fume Hood) Collect->Neutralize

Figure 2: Triage logic for spill containment. Note that neutralization occurs AFTER collection in a controlled hood environment, not on the floor.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Cyclohexanecarbonyl chloride (Analog). Retrieved from [8][9]

  • TCI Chemicals. (2025).[1][7] Safety Data Sheet: 4-(p-Tolyl)cyclohexanone (Precursor/Analog). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Cyclohexanecarbonyl chloride Properties.[1][2][3][9][10][11][12] NIST Chemistry WebBook. Retrieved from

  • University of California, Merced. (2014). Standard Operating Procedure: Hydrochloric Acid & Acid Chlorides. Retrieved from

  • BASF. (2020). Acid Chlorides and Chloroformates - Safety and Handling Guidelines. Retrieved from

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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1-p-Tolyl-cyclohexanecarbonyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.